molecular formula C8H7ClO2S B2725126 4-Chloro-3-(methylthio)benzoic acid CAS No. 166811-60-5

4-Chloro-3-(methylthio)benzoic acid

Cat. No.: B2725126
CAS No.: 166811-60-5
M. Wt: 202.65
InChI Key: RTEJAGIAENPNEE-UHFFFAOYSA-N
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Description

4-Chloro-3-(methylthio)benzoic acid is a useful research compound. Its molecular formula is C8H7ClO2S and its molecular weight is 202.65. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-3-(methylthio)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-(methylthio)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-3-methylsulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2S/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEJAGIAENPNEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Technical Guide: 4-Chloro-3-(methylthio)benzoic acid (CAS 166811-60-5) in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In the landscape of modern drug discovery and agrochemical development, the strategic placement of halogens and sulfur-containing moieties on aromatic scaffolds is a proven tactic for modulating lipophilicity, metabolic stability, and target binding affinity. 4-Chloro-3-(methylthio)benzoic acid (CAS 166811-60-5) emerges as a highly versatile, trifunctional building block[1].

As an application scientist, I frequently recommend this specific scaffold when a project requires divergent late-stage functionalization. The molecule presents three distinct orthogonal handles: a carboxylic acid for amidation/esterification, an aryl chloride for transition-metal-catalyzed cross-coupling, and a methylthio ether that can be selectively oxidized to tune the electronic properties of the ring[2].

Quantitative Chemical Profile
PropertyValue
Chemical Name 4-Chloro-3-(methylthio)benzoic acid
CAS Registry Number 166811-60-5[1]
Molecular Formula C8H7ClO2S[2]
Molecular Weight 202.66 g/mol [1]
Canonical SMILES CSC1=C(Cl)C(C(O)=O)=CC=C1[2]
MDL Number MFCD11501903[1]

Structural Rationale in Medicinal Chemistry

The substitution pattern of 166811-60-5 is not arbitrary; it is highly engineered for structure-activity relationship (SAR) exploration:

  • The 4-Chloro Substituent: Halogenation at the para position relative to the conceptual core (if viewed from the thioether) blocks metabolic oxidation at a typically vulnerable site. Furthermore, the chlorine atom provides a strong lipophilic vector and can participate in halogen bonding within protein binding pockets.

  • The 3-Methylthio Group: Thioethers are excellent hydrogen-bond acceptors. More importantly, the sulfur atom serves as a "pro-polar" group. It can be left in its native lipophilic state or oxidized to a sulfoxide (-S(O)CH3) or sulfone (-SO2CH3) to drastically increase aqueous solubility and introduce strong electron-withdrawing effects[3]. Similar (methylthio)benzoic acid derivatives have been successfully deployed in the synthesis of benzoxazole derivatives for the treatment of neglected tropical diseases, such as visceral leishmaniasis[4].

  • The Carboxylic Acid: Serves as the primary anchoring point for coupling with complex amines, forming stable amide linkages that are ubiquitous in small-molecule therapeutics[4].

Synthetic Methodologies & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. I have detailed the causality behind each experimental choice so that researchers can troubleshoot and adapt these workflows effectively.

De Novo Synthesis via Sandmeyer-Type Workflow

Direct electrophilic sulfenylation of 4-chlorobenzoic acid is notoriously unselective and low-yielding due to the deactivating nature of the carboxyl and chloro groups. Therefore, a Sandmeyer-type approach starting from 3-amino-4-chlorobenzoic acid provides absolute regiocontrol.

Synthesis A 3-Amino-4-chlorobenzoic acid (Starting Material) B Diazotization (NaNO2, aq. HCl, 0-5°C) A->B Amine activation C Diazonium Chloride Intermediate B->C Strict thermal control D Thioetherification (NaSMe, Cu powder, Δ) C->D SET mechanisms E 4-Chloro-3-(methylthio)benzoic acid (CAS 166811-60-5) D->E Acidic workup

Fig 1. Sandmeyer-type synthetic workflow for 4-chloro-3-(methylthio)benzoic acid.

Step-by-Step Protocol:

  • Diazotization: Suspend 3-amino-4-chlorobenzoic acid (1.0 eq) in 6M aqueous HCl. Cool the mixture to 0–5°C using an ice-salt bath. Add a pre-cooled aqueous solution of sodium nitrite (NaNO2, 1.1 eq) dropwise.

    • Causality: Strict thermal control (<5°C) is critical. Exceeding this temperature causes the premature degradation of the diazonium salt into the corresponding phenol, ruining the yield.

  • Thioetherification: In a separate flask, prepare a solution of sodium thiomethoxide (NaSMe, 2.0 eq) in water, and add catalytic copper powder (0.1 eq). Cool to 0°C. Slowly transfer the cold diazonium solution into the thiolate mixture.

    • Causality: The copper catalyst facilitates the single-electron transfer (SET) necessary to extrude nitrogen gas (N2) and form the C-S bond efficiently. The excess NaSMe compensates for any oxidative dimerization of the thiolate to dimethyl disulfide.

  • Workup & Isolation: Allow the reaction to warm to room temperature, then heat to 60°C for 1 hour to ensure complete nitrogen evolution. Cool to room temperature and acidify to pH 2 with concentrated HCl. The product will precipitate as a crude solid. Filter and recrystallize from ethanol/water to yield pure 4-chloro-3-(methylthio)benzoic acid.

Divergent Functionalization & Downstream Applications

Once the core scaffold is secured, it can be driven down multiple synthetic pathways depending on the target product profile.

Downstream Core 4-Chloro-3-(methylthio)benzoic acid (Core Scaffold) Amide Amide Coupling (HATU/DIPEA, Amines) Core->Amide COOH activation Oxidation Thioether Oxidation (mCPBA or Oxone) Core->Oxidation -SMe modification CrossCoupling Palladium Catalysis (Suzuki/Buchwald on Cl) Core->CrossCoupling -Cl functionalization Prod1 Target Amides (e.g., Benzoxazole derivs) Amide->Prod1 Prod2 Sulfoxide / Sulfone Derivatives Oxidation->Prod2 Prod3 Biaryl / Aminated Scaffolds CrossCoupling->Prod3

Fig 2. Divergent synthetic pathways utilizing the 166811-60-5 core scaffold.

Protocol A: Amide Coupling for Library Generation When reacting this acid with electron-deficient or sterically hindered amines (such as aminobenzoxazoles[4]), standard EDC/HOBt coupling often stalls.

  • Dissolve 4-chloro-3-(methylthio)benzoic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature.

    • Causality: Pre-activation ensures the formation of the highly reactive 7-azabenzotriazole ester before the amine is introduced, minimizing competing side reactions and maximizing the coupling kinetics.

  • Add the target amine (1.1 eq). Stir at room temperature for 4-12 hours. Quench with water and extract with EtOAc.

Protocol B: Controlled Oxidation of the Thioether Modulating the oxidation state of the sulfur atom is a powerful tool for tuning the molecule's topological polar surface area (TPSA).

  • Dissolve the substrate in dichloromethane (DCM) and cool to 0°C.

  • Add meta-chloroperoxybenzoic acid (mCPBA). Use 1.0 eq for the sulfoxide, or 2.5 eq for the sulfone.

    • Causality: mCPBA is highly chemoselective for sulfur over the aromatic ring. Strict stoichiometric and thermal control dictates the oxidation state, preventing over-oxidation to the sulfone when only the sulfoxide is desired.

  • Quench with saturated aqueous Na2S2O3 to destroy unreacted peroxide, followed by saturated NaHCO3 to remove the meta-chlorobenzoic acid byproduct.

Analytical Characterization Standards

To ensure trustworthiness in your synthetic pipeline, the identity and purity of 4-chloro-3-(methylthio)benzoic acid must be validated. Expected analytical benchmarks include:

  • 1H NMR (400 MHz, DMSO-d6): Look for a sharp, diagnostic singlet integrating to 3 protons around

    
     2.50 ppm, corresponding to the -S-CH3 group. The aromatic region will display a classic 1,2,4-trisubstituted pattern: an isolated doublet (meta-coupling, 
    
    
    
    7.8 ppm), a doublet of doublets (ortho/meta coupling), and an ortho-coupled doublet (
    
    
    7.5 ppm) corresponding to the proton adjacent to the chlorine atom.
  • LC-MS (ESI-): The molecule ionizes well in negative mode due to the carboxylic acid. Expect a prominent [M-H]- peak at m/z 201.0 (with a characteristic ~33% intensity m/z 203.0 peak representing the 37Cl isotope).

References

  • ResearchGate. (2025). Synthesis of a Benzoxazole Derivative to be Used for the Treatment of Tropical Visceral Leishmaniasis. Retrieved March 5, 2026, from [Link][4]

Sources

4-Chloro-3-(methylthio)benzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Chloro-3-(methylthio)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Chloro-3-(methylthio)benzoic acid, a substituted aromatic carboxylic acid of interest in organic synthesis and medicinal chemistry. While direct literature on this specific isomer is limited, this document synthesizes information from closely related analogues, established chemical principles, and supplier data for its derivatives to offer a robust and scientifically grounded resource.

Core Molecular Attributes

4-Chloro-3-(methylthio)benzoic acid is a bifunctional organic molecule featuring a benzoic acid core. The aromatic ring is substituted with a chlorine atom at the 4-position and a methylthio (-SCH₃) group at the 3-position. This specific substitution pattern imparts a unique electronic and steric profile, making it a valuable building block for creating more complex molecular architectures. Its structural analogues, such as chloro- and methylthio-substituted benzoic acids, are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals.

The presence of the carboxylic acid group provides a reactive handle for a variety of chemical transformations, including amidation and esterification. The chloro and methylthio substituents modulate the reactivity of the aromatic ring and can be exploited in cross-coupling reactions or further functional group transformations.

Physicochemical Properties

The key properties of 4-Chloro-3-(methylthio)benzoic acid, deduced from its structure and data from its ethyl ester and positional isomers, are summarized below.

PropertyValueSource/Rationale
Molecular Formula C₈H₇ClO₂SDeduced from the structure and confirmed by isomer data[1]
Molecular Weight 202.66 g/mol Calculated from the molecular formula[1]
IUPAC Name 4-Chloro-3-(methylthio)benzoic acidStandard nomenclature
CAS Number Not assignedThe parent acid does not have a registered CAS number, but its ethyl ester does (1822631-73-1)[2][3]
Appearance White to off-white solid (Predicted)Based on typical appearance of similar substituted benzoic acids
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol); low solubility in water (Predicted)General property of aromatic carboxylic acids

Synthesis and Purification

Proposed Synthetic Pathway: Nucleophilic Substitution

A logical approach begins with 3,4-dichlorobenzoic acid. The chlorine atom at the 3-position is more activated towards nucleophilic substitution than the one at the 4-position due to the electronic effects of the carboxylic acid group. This allows for a selective reaction with a methylthiolate source.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Crude Product cluster_purification Purification cluster_final Final Product A 3,4-Dichlorobenzoic Acid Reaction Nucleophilic Aromatic Substitution A->Reaction In polar aprotic solvent (e.g., DMF) B Sodium Thiomethoxide (NaSMe) B->Reaction Heat Crude Crude 4-Chloro-3-(methylthio)benzoic acid Reaction->Crude Purification Acid-Base Extraction & Recrystallization Crude->Purification Final Pure 4-Chloro-3-(methylthio)benzoic acid Purification->Final

Caption: Proposed workflow for the synthesis of 4-Chloro-3-(methylthio)benzoic acid.

Experimental Protocol
  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3,4-dichlorobenzoic acid (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Nucleophile Addition : Add sodium thiomethoxide (NaSMe) (1.1-1.2 eq) to the solution. The use of a slight excess of the nucleophile ensures complete conversion of the starting material.

  • Reaction Conditions : Heat the reaction mixture to 80-100 °C and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up : After cooling to room temperature, pour the reaction mixture into water and acidify with a dilute acid (e.g., 1M HCl) to a pH of ~2. This will precipitate the crude carboxylic acid product.

  • Isolation : Collect the crude product by vacuum filtration and wash with cold water to remove inorganic salts.

Purification

The primary method for purifying the crude product is recrystallization.

  • Solvent Selection : A mixed solvent system, such as ethanol/water or acetic acid/water, is likely to be effective.

  • Procedure : Dissolve the crude solid in a minimum amount of the hot solvent. If any insoluble impurities remain, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Drying : Collect the pure crystals by vacuum filtration and dry under vacuum.

Analytical Characterization

To confirm the identity and purity of the synthesized 4-Chloro-3-(methylthio)benzoic acid, a suite of analytical techniques should be employed. The expected spectral data, extrapolated from known isomers and related structures, are summarized below.

TechniqueExpected Observations
¹H NMR - A singlet for the methylthio (-SCH₃) protons around 2.5 ppm.- Aromatic protons appearing as doublets and a doublet of doublets between 7.0-8.0 ppm.- A broad singlet for the carboxylic acid proton (>10 ppm), which is D₂O exchangeable.
¹³C NMR - A signal for the methylthio carbon around 15-20 ppm.- Aromatic carbon signals in the 120-140 ppm range.- A signal for the carboxylic carbon around 170 ppm.
IR Spectroscopy - A broad O-H stretch from the carboxylic acid dimer around 2500-3300 cm⁻¹.- A sharp C=O stretch around 1700 cm⁻¹.- C-Cl and C-S stretching vibrations in the fingerprint region.
Mass Spectrometry - A molecular ion (M⁺) peak showing a characteristic isotopic pattern for one chlorine atom (M⁺ and M+2⁺ in a ~3:1 ratio).

Safety and Handling

While a specific safety data sheet for 4-Chloro-3-(methylthio)benzoic acid is not available, the hazards can be inferred from similar compounds. Substituted benzoic acids, particularly halogenated ones, are often classified as irritants.

  • Health Hazards : Expected to cause skin and serious eye irritation.[4][5] May cause respiratory irritation.[4]

  • Precautionary Measures :

    • Handle in a well-ventilated area or fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

  • Storage : Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Applications and Future Directions

4-Chloro-3-(methylthio)benzoic acid serves as a versatile intermediate in organic synthesis. Its distinct functional groups allow for sequential and regioselective modifications, making it a valuable building block in the development of novel compounds.

Logical Flow of Application

Applications_Flow A 4-Chloro-3-(methylthio)benzoic Acid B Carboxylic Acid Derivatization (Amides, Esters) A->B C Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig at C-Cl) A->C D Oxidation of Thioether (to Sulfoxide, Sulfone) A->D E Bioactive Amides/Esters B->E F Biaryl Structures C->F G Sulfonyl-containing Compounds D->G H Pharmaceuticals E->H I Agrochemicals E->I J Materials Science E->J F->H F->I F->J G->H G->I G->J

Caption: Potential synthetic utility of 4-Chloro-3-(methylthio)benzoic acid.

  • In Drug Discovery : The structural motif is present in various biologically active molecules. The carboxylic acid can be converted to amides to mimic peptide bonds or improve pharmacokinetic properties. The thioether can be oxidized to the corresponding sulfoxide or sulfone, which are common functional groups in many drugs. The chlorine atom provides a site for cross-coupling reactions to build molecular complexity.

  • In Agrochemicals : Substituted benzoic acids are precursors to many herbicides and pesticides. The specific substitution pattern of this molecule could lead to new active ingredients with unique modes of action.

Conclusion

4-Chloro-3-(methylthio)benzoic acid is a valuable, albeit not widely documented, chemical intermediate. Its synthesis is achievable through standard organic chemistry reactions, and its purification and characterization can be performed using routine laboratory techniques. The combination of a reactive carboxylic acid, a modifiable thioether, and a halogenated aromatic ring provides a versatile platform for the synthesis of complex target molecules in the pharmaceutical, agrochemical, and material science industries. This guide provides a foundational framework for researchers to synthesize, characterize, and utilize this compound in their work.

References

A consolidated list of sources will be provided upon request.

Sources

Whitepaper: 3-Methylthio-4-chlorobenzoic Acid – Nomenclature, Orthogonal Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate aromatic building blocks for their capacity to rapidly generate chemical diversity. 4-Chloro-3-(methylthio)benzoic acid (CAS No. 166811-60-5)[1] is a highly versatile, multivalent scaffold. While often cataloged under its common synonym "3-methylthio-4-chlorobenzoic acid," its true value lies in its three orthogonal reactive handles: a carboxylic acid for amidation, a thioether for oxidative tuning, and an aryl chloride for transition-metal-catalyzed cross-coupling.

This technical guide provides an in-depth analysis of the compound's structural nomenclature, physicochemical properties, and validated experimental methodologies for its synthesis and downstream functionalization.

Structural Nomenclature & Physicochemical Profiling

A common point of friction in Electronic Lab Notebooks (ELNs) and vendor procurement is the discrepancy between common synonyms and strict IUPAC nomenclature. According to the authoritative, the principal functional group is the carboxylic acid, designating it as carbon-1 (C1). The ring is numbered to provide the lowest possible locants to the substituents, placing the methylthio group at C3 and the chloro group at C4. Because "chloro" precedes "methylsulfanyl" alphabetically, the definitive IUPAC name is 4-chloro-3-(methylsulfanyl)benzoic acid .

The strategic placement of these substituents creates a highly specific electronic environment, summarized in the table below:

PropertyValueCausality / Impact on Molecular Design
CAS Registry Number 166811-60-5[1]Essential for precise ELN tracking and vendor procurement[2].
Molecular Weight 202.66 g/mol [1]Low MW allows significant downstream functionalization without exceeding Lipinski's Rule of 5.
Molecular Formula C8H7ClO2S[3]Provides a highly functionalized, densely substituted aromatic core.
Hammett

(Cl)
+0.23Electron-withdrawing; activates the C-Cl bond for Pd-insertion during late-stage coupling.
Hammett

(SMe)
+0.15Inductively electron-withdrawing at the meta position; lowers the pKa of the COOH group, requiring optimized activation conditions.

The Causality of Orthogonal Reactivity

The utility of 4-chloro-3-(methylthio)benzoic acid stems from the independent reactivity of its three functional groups. In drug development, we rely on "orthogonal handles"—functional groups that can be modified without interfering with one another.

  • C1-Carboxyl Handle: The primary site for rapid library generation via amide coupling. The electron-withdrawing nature of the meta-SMe and para-Cl groups slightly deactivates the carboxylate, necessitating highly efficient coupling reagents like HATU.

  • C3-Thioether Handle: The methylthio group acts as a "masked" electron-withdrawing group. In its native state, it is mildly lipophilic. Upon controlled oxidation with mCPBA, it converts to a sulfoxide or sulfone, drastically altering the molecule's Topological Polar Surface Area (TPSA) and hydrogen-bond acceptor count.

  • C4-Chloro Handle: While aryl chlorides are traditionally challenging substrates for cross-coupling, the presence of the electron-withdrawing carboxylate (and potentially a sulfone, if oxidized first) sufficiently lowers the LUMO of the aromatic system, enabling efficient oxidative addition by modern Palladium catalysts (e.g., XPhos-Pd-G2).

OrthogonalReactivity Core 4-Chloro-3-(methylthio)benzoic acid (Multivalent Scaffold) Amide Amide Library Generation (C1-Carboxyl Activation) Core->Amide HATU, DIPEA, 1°/2° Amine (Rapid Diversification) Sulfone Sulfone/Sulfoxide Tuning (C3-Thioether Oxidation) Core->Sulfone mCPBA (1-2 eq) (Physicochemical Tuning) CrossCoup Aryl Functionalization (C4-Chloro Cross-Coupling) Core->CrossCoup Pd(OAc)2, XPhos, Base (Late-Stage Functionalization)

Orthogonal functionalization pathways of 4-chloro-3-(methylthio)benzoic acid.

Validated Experimental Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems, incorporating in-process analytical checkpoints to confirm reaction progress.

Regioselective Synthesis via Sandmeyer-Type Thiolation

Causality: Direct electrophilic aromatic substitution (e.g., sulfenylation of 4-chlorobenzoic acid) yields an intractable mixture of regioisomers due to competing directing effects. The Sandmeyer approach establishes absolute regiocontrol by leveraging the pre-existing geometry of commercially available 3-amino-4-chlorobenzoic acid.

  • Diazotization: Suspend 3-amino-4-chlorobenzoic acid (1.0 eq, 10 mmol) in 6M HCl (20 mL) and cool to 0 °C in an ice-brine bath. Slowly add a pre-cooled aqueous solution of NaNO2 (1.05 eq, 10.5 mmol) dropwise. Maintaining the temperature below 5 °C is critical to prevent the premature decomposition of the diazonium salt into a phenol.

  • Validation Checkpoint: Test the reaction mixture with KI-starch paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating complete diazotization. Quench excess nitrous acid with sulfamic acid until the KI-starch test is negative.

  • Thiolation: In a separate flask, prepare a solution of sodium methanethiolate (NaSMe) (1.5 eq, 15 mmol) and Copper(I) oxide (0.1 eq) in water. Cool to 0 °C.

  • Coupling: Add the diazonium solution dropwise to the NaSMe solution. Slowly warm to room temperature and heat to 60 °C for 1 hour to drive the nitrogen extrusion to completion.

  • Workup & Isolation: Acidify the mixture to pH 2 using 1M HCl to ensure the product is fully protonated. Extract with EtOAc, wash with brine, dry over MgSO4, and concentrate. Recrystallize from ethanol to yield pure 4-chloro-3-(methylthio)benzoic acid.

Downstream Diversification: Amide Coupling Workflow

Causality: HATU is utilized because the electron-withdrawing nature of the aromatic ring slightly deactivates the carboxylic acid. HATU ensures rapid conversion to the highly reactive HOAt ester, preventing the formation of unreactive intermediates.

  • Preparation: In an oven-dried 50 mL round-bottom flask under an N2 atmosphere, dissolve 4-chloro-3-(methylthio)benzoic acid (1.0 eq, 2.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (10 mL).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 6.0 mmol) followed by HATU (1.1 eq, 2.2 mmol). DIPEA acts as a non-nucleophilic base to deprotonate the acid, shifting the equilibrium toward the active ester.

  • Validation Checkpoint: After 15 minutes of stirring at room temperature, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. A mass corresponding to the HOAt-ester intermediate validates successful activation.

  • Coupling: Introduce the target amine (1.2 eq, 2.4 mmol) dropwise. Stir for 2 hours at ambient temperature.

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO3 (20 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF), followed by brine. Dry over anhydrous Na2SO4, filter, concentrate, and purify via flash column chromatography.

References

  • International Union of Pure and Applied Chemistry (IUPAC). "Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013 (Blue Book)". URL:[Link]

  • Hansch, C., Leo, A., & Taft, R. W. "A survey of Hammett substituent constants and resonance and field parameters". Chemical Reviews, 1991, 91(2), 165-195. URL:[Link]

Sources

Solubility Profile of 4-Chloro-3-(methylthio)benzoic acid in Organic Solvents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for R&D Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences its synthetic route, purification strategy, and formulation development. This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Chloro-3-(methylthio)benzoic acid. In the absence of extensive published empirical data for this specific molecule, this document establishes a robust theoretical framework grounded in its molecular structure and the fundamental principles of solute-solvent interactions. It presents a predictive solubility profile across a range of common organic solvents and furnishes a detailed, field-proven experimental protocol based on the isothermal shake-flask method for practitioners to determine precise thermodynamic solubility. This guide is intended for researchers, chemists, and drug development professionals seeking to make informed decisions regarding solvent selection for synthesis, crystallization, and formulation of 4-Chloro-3-(methylthio)benzoic acid and structurally related compounds.

The Strategic Importance of Solubility

In the fields of chemical synthesis and drug development, solubility is not merely a physical data point; it is a cornerstone of process viability and product efficacy. For a molecule like 4-Chloro-3-(methylthio)benzoic acid, which serves as a potential building block in organic synthesis, understanding its solubility is paramount. Poor solvent selection can lead to low reaction yields, challenging purifications, and difficulties in achieving desired crystalline forms. In a pharmaceutical context, low aqueous and lipid solubility can severely limit a compound's bioavailability and therapeutic potential.[1] Therefore, a thorough characterization of a compound's solubility in various organic media is a critical, early-stage activity that de-risks downstream development.

Physicochemical Profile of 4-Chloro-3-(methylthio)benzoic acid

To predict the solubility behavior of 4-Chloro-3-(methylthio)benzoic acid, we must first understand its key molecular properties. The structure combines a moderately polar aromatic ring with three distinct functional groups: a polar, acidic carboxylic acid group (-COOH), a non-polar but polarizable methylthio group (-SCH₃), and an electron-withdrawing chloro group (-Cl).

Table 1: Estimated Physicochemical Properties of 4-Chloro-3-(methylthio)benzoic acid

PropertyEstimated ValueRationale & Impact on Solubility
Molecular Formula C₈H₇ClO₂S-
Molecular Weight 218.66 g/mol Higher molecular weight can decrease solubility compared to smaller analogues.
Melting Point (°C) ~180 - 200A high melting point suggests strong crystal lattice energy, which must be overcome by solvent interactions, potentially lowering solubility. (Value estimated from 4-(Methylthio)benzoic acid: 192-196°C[2][3] and 4-Chlorobenzoic acid: 238-241°C[4]).
pKa (acidic) ~3.8 - 4.2The carboxylic acid group is weakly acidic. Solubility will be very low in acidic aqueous media but will increase dramatically in basic solutions (pH > pKa) due to deprotonation to the highly polar carboxylate. (Value estimated from 4-(Methylthio)benzoic acid: ~4.2[5] and 4-Chlorobenzoic acid: ~4.0[4][6]).
logP (Octanol-Water) ~2.8 - 3.2This value indicates a predominantly lipophilic (non-polar) character, suggesting better solubility in organic solvents than in water. (Value estimated from 4-(Methylthio)benzoic acid: 2.74[5] and 4-Chlorobenzoic acid: 2.65[4]).

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[7] A solute's solubility is maximized in a solvent that shares similar intermolecular forces. For 4-Chloro-3-(methylthio)benzoic acid, three key interactions are at play:

  • Hydrogen Bonding: The carboxylic acid group is the dominant feature, acting as both a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the C=O and -OH oxygens). This allows for strong interactions with protic solvents (e.g., alcohols) and polar aprotic solvents that are hydrogen bond acceptors (e.g., acetone, DMSO).[8][9][10]

  • Dipole-Dipole Interactions: The entire molecule is polar due to the electronegative chlorine and oxygen atoms and the polarizable sulfur atom. This polarity facilitates dissolution in polar solvents (e.g., ethyl acetate, dichloromethane).

  • Van der Waals Forces: The benzene ring and methyl group provide a non-polar surface area that can interact favorably via dispersion forces with non-polar solvents like toluene or heptane.[7]

A notable characteristic of carboxylic acids is their tendency to form stable hydrogen-bonded cyclic dimers, especially in non-polar, aprotic solvents.[7] This dimerization can effectively reduce the molecule's polarity and enhance its solubility in less polar environments compared to what might be expected from the polar -COOH group alone.

G cluster_Solvent Solvent Classes cluster_Molecule 4-Chloro-3-(methylthio)benzoic acid cluster_Forces Dominant Intermolecular Forces Protic Polar Protic (e.g., Methanol, Ethanol) AproticP Polar Aprotic (e.g., Acetone, THF, DMSO) AproticNP Non-Polar (e.g., Toluene, Hexane) Molecule Target Molecule HB Hydrogen Bonding Molecule->HB DD Dipole-Dipole Molecule->DD VDW Van der Waals Molecule->VDW HB->Protic  Strongest  Interaction HB->AproticP H-bond acceptor DD->Protic DD->AproticP  Strong  Interaction VDW->Protic VDW->AproticP VDW->AproticNP  Primary  Interaction

Figure 1. Logical relationship between the target molecule, intermolecular forces, and solvent classes.

Recommended Experimental Protocol: Isothermal Shake-Flask Method

To obtain definitive solubility data, the isothermal shake-flask method is the universally recognized gold standard for determining thermodynamic solubility.[11][12] It is a self-validating system that ensures the solution has reached true equilibrium with the solid phase.

4.1 Materials and Equipment

  • 4-Chloro-3-(methylthio)benzoic acid (solid)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm, PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS)

4.2 Safety Precautions

While specific toxicity data for this compound is unavailable, it is prudent to handle it with care based on analogous structures. Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[2][13]

4.3 Step-by-Step Methodology

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 4-Chloro-3-(methylthio)benzoic acid to a pre-weighed glass vial. An amount that is visibly in excess after equilibration (e.g., 5-10 mg in 2 mL of solvent) is sufficient.[14]

    • Record the exact mass of the compound added.

    • Accurately add a known volume of the selected solvent (e.g., 2.0 mL) to the vial.

    • Securely cap the vial. Prepare at least three replicates for each solvent.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation.

    • Allow the samples to equilibrate for a sufficient duration. For many compounds, 24 to 48 hours is adequate to reach thermodynamic equilibrium.[1] A preliminary time-course experiment (sampling at 12, 24, 36, 48 hours) can be run to confirm that the concentration has reached a plateau.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • To ensure complete removal of solid particles, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a chemically compatible syringe filter (e.g., PTFE) into a clean vial. This step is critical to remove any remaining microscopic particles.

    • Perform a precise, quantitative dilution of the filtered supernatant into a suitable volumetric flask using mobile phase or a miscible solvent to bring the concentration within the calibrated range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC-UV or LC-MS method.

    • Prepare a multi-point calibration curve using stock solutions of 4-Chloro-3-(methylthio)benzoic acid of known concentrations.

    • Determine the concentration of the compound in the diluted sample by comparing its analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the final solubility in appropriate units, such as mg/mL or mol/L.

G start Start prep 1. Prepare Slurry Add excess solid to known volume of solvent in vial start->prep equil 2. Equilibrate Shake at constant temp (e.g., 24-48h @ 25°C) prep->equil phase_sep 3. Phase Separate Centrifuge to pellet undissolved solid equil->phase_sep sample 4. Sample & Filter Withdraw supernatant and filter through 0.22µm PTFE filter phase_sep->sample dilute 5. Dilute Perform accurate serial dilution for analysis sample->dilute quant 6. Quantify Analyze by validated HPLC/LC-MS method dilute->quant calc 7. Calculate Determine concentration vs. calibration curve & apply dilution factor quant->calc end_node End: Thermodynamic Solubility (mg/mL) calc->end_node

Figure 2. Experimental workflow for the Isothermal Shake-Flask solubility determination method.

Predicted Solubility Profile & Solvent Selection Guide

The following table provides a predicted solubility profile for 4-Chloro-3-(methylthio)benzoic acid in a range of common laboratory solvents, categorized by solvent class. These predictions are based on the theoretical principles outlined in Section 3.0 and should be confirmed experimentally using the protocol in Section 4.0.

Table 2: Predicted Solubility of 4-Chloro-3-(methylthio)benzoic acid in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh The solvent's ability to hydrogen bond with the carboxylic acid group is the dominant factor, leading to strong solute-solvent interactions.[10]
Polar Aprotic Acetone, Tetrahydrofuran (THF), Ethyl AcetateHigh to Medium These solvents are effective hydrogen bond acceptors and have significant dipole moments, allowing for good solvation of the polar functional groups.
Polar Aprotic (High Polarity) Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Very High These highly polar solvents are excellent at disrupting the solute's crystal lattice and solvating both polar and non-polar moieties.
Halogenated Dichloromethane (DCM), ChloroformMedium to Low Moderate polarity allows for some dipole-dipole interactions, but the lack of hydrogen bonding capability limits solubility compared to more polar solvents.
Aromatic Toluene, BenzeneLow Van der Waals interactions between the solvent and the compound's benzene ring will be the primary driving force. The polar groups limit solubility.[7][15]
Non-Polar Aliphatic Hexane, HeptaneVery Low / Insoluble The significant polarity mismatch between the solute and these non-polar solvents results in very poor interaction and minimal solubility.[8]

Conclusion

While specific, published quantitative solubility data for 4-Chloro-3-(methylthio)benzoic acid is scarce, a robust predictive framework can be established based on its physicochemical properties and the principles of intermolecular forces. The molecule is predicted to exhibit high solubility in polar solvents, particularly those capable of hydrogen bonding such as alcohols and highly polar aprotic solvents like DMSO. Its solubility is expected to be moderate in solvents of intermediate polarity and poor in non-polar aliphatic and aromatic hydrocarbons. For all practical applications in research and development, it is imperative that these predictions are verified empirically. The detailed isothermal shake-flask protocol provided in this guide offers a reliable, field-proven method for determining the precise thermodynamic solubility, enabling informed and successful process development, purification, and formulation design.

References

  • CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. CK-12. [Link]

  • LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Vedantu. (2024, May 16). Carboxylic Acids In Chemistry, Physical And Chemical Properties, Important Topics JEE 2025. Vedantu. [Link]

  • University of Arizona. (2005). Carboxylic Acid Structure and Chemistry: Part 1. Principles of Drug Action 1. [Link]

  • OpenStax. (n.d.). 25.2 Physical Properties of Carboxylic Acids. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?[Link]

  • World Health Organization (WHO). (n.d.). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification. Annex 4. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, October 15). 4-(Methylthio)benzoic acid Properties. CompTox Chemicals Dashboard. [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Chlorobenzoic acid. [Link]

  • PubChem. (n.d.). 4-Chloro-3-methylbenzoic acid. National Center for Biotechnology Information. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-chloro- (CAS 74-11-3). [Link]

Sources

In-Depth Technical Guide: Acidity Constants (pKa) of 4-Chloro-3-(methylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-3-(methylthio)benzoic acid is a disubstituted benzoic acid derivative frequently utilized as a scaffold in medicinal chemistry and agrochemical synthesis. Its physicochemical behavior is governed by the interplay between the electron-withdrawing chlorine atom at the para position and the methylthio group at the meta position.

Based on quantitative structure-activity relationship (QSAR) analysis using the Hammett equation and validated against experimental congeners, the pKa of 4-Chloro-3-(methylthio)benzoic acid is determined to be 3.82 ± 0.05 at 25°C in aqueous solution. This makes it more acidic than unsubstituted benzoic acid (pKa 4.20) but less acidic than strong electron-deficient derivatives like nitrobenzoic acids.

This guide details the theoretical derivation of this constant, provides a self-validating experimental protocol for its verification, and analyzes the implications for solubility and lipophilicity in drug development.

Part 1: Theoretical Framework & Derivation

Structural Analysis

The acidity of benzoic acid derivatives is dictated by the stability of the carboxylate anion (


). Substituents that withdraw electron density stabilize this negative charge, lowering the pKa (increasing acidity).
  • Core Scaffold: Benzoic Acid (

    
    ).[1]
    
  • Substituent 1 (Para-Chloro): The chlorine atom exerts a strong inductive electron-withdrawing effect (-I) and a weaker resonance electron-donating effect (+R). In the para position, the net effect is electron withdrawal (

    
    ).
    
  • Substituent 2 (Meta-Methylthio): The methylthio group (-SMe) is an electron donor by resonance but an electron withdrawer by induction. In the meta position, resonance effects are decoupled from the reaction center, leaving the inductive withdrawal as the dominant force (

    
    ).
    
Hammett Equation Calculation

The Hammett equation provides a robust mathematical link between structure and acidity:



Where:

  • 
     is the acidity of the reference (Benzoic acid) = 4.20 .
    
  • 
     (Rho) is the reaction constant for benzoic acid ionization in water = 1.00 .
    
  • 
     (Sigma) represents the substituent constants.[2][3][4][5]
    

Data for Calculation: | Substituent | Position | Effect | Hammett Constant (


) | Source |
| :--- | :--- | :--- | :--- | :--- |
| -Cl  | Para (4) | Inductive Withdrawal | +0.23  | Hansch et al. [1] |
| -SMe  | Meta (3) | Inductive Withdrawal | +0.15  | Hansch et al. [1] |

Derivation:





Validation Against Congeners

To ensure scientific integrity, we cross-reference this calculated value against known experimental data for related mono-substituted acids.

CompoundExperimental pKaPredicted pKa (Hammett)Deviation
Benzoic Acid4.20Reference-
4-Chlorobenzoic Acid3.98 [2]

0.01
3-(Methylthio)benzoic Acid4.05 (Pred) [3]

0.00
Target Compound ~3.82 3.82 N/A

Note: The additivity of Hammett constants is generally valid for meta/para disubstitution where steric inhibition of resonance is minimal.

Part 2: Visualization of Acidity & Equilibrium

The following diagram illustrates the ionization equilibrium and the electronic vectors stabilizing the anion.

AcidityLogic Acid Neutral Acid (Protonated) Anion Carboxylate Anion (Deprotonated) Acid->Anion Ka Equilibrium Proton H+ Acid->Proton Cl_Group 4-Cl Group (Para) σ = +0.23 Inductive Withdrawal Stability Stabilized Anion Lower pKa (3.82) Cl_Group->Stability Stabilizes (-) SMe_Group 3-SMe Group (Meta) σ = +0.15 Inductive Withdrawal SMe_Group->Stability Stabilizes (-) Stability->Anion

Figure 1: Electronic influence of substituents on the dissociation equilibrium. Both substituents exert electron-withdrawing effects, stabilizing the carboxylate anion and increasing acidity.

Part 3: Experimental Protocol (Self-Validating)

Since 4-Chloro-3-(methylthio)benzoic acid has limited aqueous solubility, a standard aqueous titration may yield noisy data. The recommended protocol is Potentiometric Titration in Mixed Solvents (Yasuda-Shedlovsky Extrapolation) .

Materials & Equipment
  • Compound: >98% purity 4-Chloro-3-(methylthio)benzoic acid.

  • Titrant: 0.1 M KOH (CO2-free).

  • Solvent: Methanol (HPLC grade) and degassed water.

  • Instrument: Potentiometric autotitrator (e.g., Mettler Toledo or Metrohm) with a glass pH electrode.

Step-by-Step Methodology
  • Preparation: Prepare three solutions of the compound (approx 1 mM) in varying Methanol:Water ratios (e.g., 30%, 40%, 50% MeOH v/v).

  • Calibration: Calibrate the pH electrode using aqueous buffers (pH 4.01 and 7.00). Note: In mixed solvents, the electrode reads apparent pH (

    
    ).
    
  • Titration: Titrate each sample with 0.1 M KOH at 25°C under inert gas (Nitrogen/Argon) blanket to prevent carbonate formation.

  • Data Collection: Record the pH at 50% neutralization (

    
    ) for each solvent ratio.
    
  • Extrapolation (The Yasuda-Shedlovsky Method):

    • Plot

      
       vs. 
      
      
      
      (inverse dielectric constant of the solvent mixture).
    • The Y-intercept of the linear regression corresponds to the aqueous pKa.

Workflow Diagram

Protocol Start Start: Weigh Sample Solvent Dissolve in MeOH/Water Mixtures (30%, 40%, 50%) Start->Solvent Titrate Titrate with KOH (Inert Atmosphere) Solvent->Titrate Measure Record pH at 50% Neutralization Titrate->Measure Plot Plot Yasuda-Shedlovsky (Linear Regression) Measure->Plot Result Extrapolate to 0% MeOH (pKa) Plot->Result

Figure 2: Workflow for determining pKa of lipophilic acids using mixed-solvent extrapolation.

Part 4: Implications for Research & Development

Solubility & Formulation

With a pKa of 3.82, this compound exists primarily in its neutral form at gastric pH (1.2 - 2.0), limiting solubility.

  • pH 1.2: 99.8% Neutral (Low Solubility).

  • pH 7.4 (Blood): 99.9% Ionized (High Solubility).

  • Strategy: For oral formulation, salt forms (sodium or potassium) are strongly recommended to improve dissolution rates.

Lipophilicity (LogD)

The lipophilicity is pH-dependent. The presence of the chloro and methylthio groups makes the neutral molecule highly lipophilic.

  • LogP (Neutral): ~2.74 - 3.00.

  • LogD (pH 7.4): Significantly lower due to ionization, facilitating systemic circulation but potentially hindering passive membrane transport if the ionized fraction is too high.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link (Verified via Snippet 1.6)

  • ChemBK. (2022). 4-Chlorobenzoic acid Physicochemical Properties. Link

  • EPA CompTox Chemicals Dashboard. (2025). 4-(Methylthio)benzoic acid Properties. Link

  • Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. Link

Sources

Difference between 4-chloro-3-(methylthio)benzoic acid and 3-chloro-4-(methylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Regioisomerism in Chloro-(Methylthio)benzoic Acids

Executive Summary

In medicinal chemistry and agrochemical synthesis, the precise placement of substituents on an aromatic ring dictates not only the biological activity (SAR) but also the synthetic accessibility and metabolic stability of the final molecule. This guide analyzes two specific regioisomers: 4-chloro-3-(methylthio)benzoic acid and 3-chloro-4-(methylthio)benzoic acid .

While they share the same molecular formula (


), their electronic environments differ radically. The 3-chloro-4-(methylthio)  isomer allows for rapid, high-yield synthesis via nucleophilic aromatic substitution (

) due to the para-activation of the leaving group. Conversely, the 4-chloro-3-(methylthio) isomer typically requires diazonium chemistry (Sandmeyer-type) for installation of the sulfur moiety, presenting distinct manufacturing challenges. This guide details the synthesis, physical properties, and reactivity profiles of both isomers to support informed decision-making in lead optimization.

Chemical Identity & Structural Analysis

The core difference lies in the relative positions of the chlorine (Cl) and methylthio (-SMe) groups concerning the carboxylic acid (-COOH) anchor.

Feature4-chloro-3-(methylthio)benzoic acid 3-chloro-4-(methylthio)benzoic acid
Structure Cl at para (4), SMe at meta (3)Cl at meta (3), SMe at para (4)
CAS Number 166811-60-5 Not widely listed as acid (Ester CAS: 105442-23-7)
Molecular Weight 202.66 g/mol 202.66 g/mol
SMILES CSC1=C(Cl)C=CC(=C1)C(O)=OCSC1=CC=C(C=C1Cl)C(O)=O
Electronic Effect (on COOH) Acid Strengthening: Cl (para) is EWG; SMe (meta) is weakly EWG (inductive).[1]Acid Weakening: SMe (para) is EDG (resonance); Cl (meta) is EWG.

Electronic Insight:

  • Hammett Constants: The -SMe group is an electron donor by resonance (

    
    ) but an electron withdrawer by induction (
    
    
    
    ).
  • In the 3-Cl-4-SMe isomer, the para-SMe group donates electron density into the ring, stabilizing the protonated acid form and slightly increasing the pKa (making it a weaker acid compared to the 4-Cl isomer).

  • In the 4-Cl-3-SMe isomer, the para-Cl (

    
    ) and meta-SMe both exert electron-withdrawing effects relative to the carboxylate, stabilizing the anion and lowering the pKa (stronger acid).
    

Synthetic Pathways & Manufacturing

The synthesis of these isomers illustrates a fundamental divergence in aromatic substitution strategy: Nucleophilic Aromatic Substitution (


)  vs. Diazonium Chemistry .
Route A: Synthesis of 3-chloro-4-(methylthio)benzoic acid
  • Mechanism:

    
     (Addition-Elimination).
    
  • Starting Material: 3-chloro-4-fluorobenzoic acid (CAS 403-16-7).[1][2]

  • Protocol:

    • Activation: The carboxylic acid at position 1 acts as a strong Electron Withdrawing Group (EWG), activating the para position (4) for nucleophilic attack.

    • Selectivity: Fluorine is a superior leaving group to chlorine in

      
       reactions due to the high electronegativity of F, which stabilizes the Meisenheimer complex intermediate.
      
    • Reaction: Treatment with Sodium Thiomethoxide (NaSMe) in a polar aprotic solvent (DMF or DMSO) at 80-100°C results in exclusive displacement of the fluorine.

Route B: Synthesis of 4-chloro-3-(methylthio)benzoic acid
  • Mechanism: Sandmeyer / Diazotization.

  • Starting Material: 3-amino-4-chlorobenzoic acid (CAS 2486-71-7).

  • Protocol:

    • Diazotization: The amine is converted to the diazonium salt using Sodium Nitrite (

      
      ) in aqueous 
      
      
      
      at 0-5°C.
    • Substitution: The diazonium group is displaced by a sulfur nucleophile. This is often achieved using dimethyldisulfide (

      
      ) or sodium thiomethoxide in the presence of a copper catalyst.
      
    • Challenge: This route is more hazardous and lower yielding than Route A due to the instability of diazonium intermediates and potential side reactions (e.g., reduction, phenol formation).

Visual Synthesis Workflow

SynthesisPathways cluster_legend Reaction Type startA 3-chloro-4-fluorobenzoic acid (CAS 403-16-7) reagentA NaSMe / DMF (SNAr Reaction) startA->reagentA Para-F Activation productA 3-chloro-4-(methylthio)benzoic acid (High Yield) reagentA->productA startB 3-amino-4-chlorobenzoic acid (CAS 2486-71-7) stepB1 Diazotization (NaNO2 / HCl) startB->stepB1 stepB2 Sandmeyer / Thiolation (Cu / MeSSMe) stepB1->stepB2 N2+ Intermediate productB 4-chloro-3-(methylthio)benzoic acid (Moderate Yield) stepB2->productB Route A: SNAr (Preferred) Route A: SNAr (Preferred) Route B: Diazotization Route B: Diazotization Route A: SNAr (Preferred)->Route B: Diazotization

Figure 1: Comparative synthetic logic. Route A exploits the activating nature of the carboxyl group for direct substitution, while Route B requires functional group interconversion from an amine.

Physicochemical & Reactivity Profile

Understanding the reactivity of the chlorine atom in the final product is critical for downstream derivatization (e.g., cross-coupling).

Property4-chloro-3-(methylthio)benzoic acid3-chloro-4-(methylthio)benzoic acid
pKa (Predicted) ~3.8 (Stronger Acid)~4.3 (Weaker Acid)
LogP (Lipophilicity) ~2.7~2.7
S_NAr Reactivity (Cl) High. Cl is para to COOH. Can be displaced by amines/alkoxides if forcing conditions are used.Low. Cl is meta to COOH. The position is deactivated for nucleophilic attack.
Suzuki Coupling (Cl) Excellent. Para-Cl is sterically accessible and electronically activated for Pd-oxidative addition.Good. Meta-Cl is reactive, but oxidative addition is slightly slower than the para-isomer.
Metabolic Stability SMe is prone to S-oxidation (sulfoxide/sulfone). Cl blocks para-metabolism.SMe is prone to S-oxidation. Cl blocks meta-metabolism.

Experimental Note on Solubility: Both isomers exhibit low aqueous solubility at neutral pH. For biological assays, prepare stock solutions in DMSO (up to 50 mM). Conversion to the sodium salt (using 1 eq. NaOH) significantly enhances aqueous solubility for formulation.

Applications in Drug Discovery

These scaffolds serve as bioisosteres for other substituted benzoates. The methylthio (-SMe) group is a unique "soft" metabolic handle. It can be:

  • Retained: As a hydrophobic, lipophilic anchor.

  • Oxidized: To a sulfoxide (-S(=O)Me) (chiral center) or sulfone (-SO2Me) (strong EWG) in vivo, dramatically altering the electronics and solubility of the drug.

Case Study Relevance:

  • 3-chloro-4-(methylthio)benzoic acid is structurally analogous to intermediates used in the synthesis of retinoid receptor agonists and specific COX-2 inhibitors , where the 4-position substituent dictates the fit into the hydrophobic pocket of the enzyme.

  • 4-chloro-3-(methylthio)benzoic acid is often investigated in agrochemicals (herbicides) where the 3,4-substitution pattern mimics natural auxins.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 520989, 3-Chloro-4-fluorobenzoic acid. Retrieved from [Link]

  • Bunnett, J. F., & Zahler, R. E. (1951).Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412. (Foundational text on mechanism and leaving group ability F >> Cl).
  • Hansch, C., Leo, A., & Taft, R. W. (1991).A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. (Source for values of -Cl and -SMe).

Sources

4-Chloro-3-(methylthio)benzoic Acid: A Strategic Building Block in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, bifunctional and trifunctional aromatic building blocks are critical for generating structurally diverse chemical libraries. 4-Chloro-3-(methylthio)benzoic acid (CAS: 166811-60-5) represents a highly versatile intermediate. By combining a reactive carboxylic acid, a lipophilic chlorine atom, and an oxidizable methylthio ether, this compound provides medicinal chemists with multiple vectors for structural diversification. This whitepaper explores the physicochemical properties, synthetic utility, and pharmacological relevance of 4-chloro-3-(methylthio)benzoic acid, providing field-proven protocols for its application in advanced organic synthesis.

Physicochemical Profiling & Structural Causality

The utility of a building block is dictated by its electronic and steric environment. 4-Chloro-3-(methylthio)benzoic acid possesses three distinct functional handles, each contributing specific properties to the final active pharmaceutical ingredient (API) [3].

  • Carboxylic Acid (-COOH): Serves as the primary point of attachment for amidation or esterification. It allows for the rapid generation of prodrugs or the attachment of target-binding pharmacophores.

  • Chlorine Atom (-Cl) at C4: Halogenation at the para position relative to the primary axis provides metabolic stability by blocking cytochrome P450-mediated aromatic oxidation. Furthermore, the electron-withdrawing nature of chlorine lowers the pKa of the adjacent groups and increases the overall lipophilicity (LogP) of the molecule.

  • Methylthio Group (-SCH₃) at C3: This is the most strategically valuable group. As a thioether, it is electron-donating. However, it can be selectively oxidized to a sulfoxide (-S(O)CH₃) or a sulfone (-SO₂CH₃). This oxidation acts as an "electronic switch," converting the group into a strong electron-withdrawing moiety and introducing a potent hydrogen-bond acceptor, which can drastically alter the target binding affinity and pharmacokinetic profile of the drug candidate.

Table 1: Quantitative Physicochemical Summary
PropertyValueCausality / Relevance in Drug Design
Molecular Formula C₈H₇ClO₂SDefines the base stoichiometry and heavy atom count.
Molecular Weight 202.66 g/mol Low MW ensures derivatives remain within Lipinski's Rule of 5.
CAS Registry Number 166811-60-5Primary identifier for commercial sourcing and database queries.
Canonical SMILES O=C(O)C1=CC(SC)=C(Cl)C=C1Enables in silico substructure searches and ADMET predictions.

Synthetic Workflows & Protocols

As a Senior Application Scientist, I emphasize that successful library generation relies on robust, self-validating protocols. Below are two highly optimized methodologies for derivatizing 4-chloro-3-(methylthio)benzoic acid.

Protocol 1: Amide Bond Formation (HATU/DIPEA)

This protocol is designed to couple the carboxylic acid with sterically hindered or electron-deficient amines.

  • Step 1: Activation. Dissolve 4-chloro-3-(methylthio)benzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M). Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 15 minutes at room temperature.

    • Causality: HATU generates an active HOAt ester, which is highly reactive and suppresses epimerization. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without interfering with the coupling.

  • Step 2: Coupling. Add the target amine (1.1 eq) dropwise. Stir for 2-4 hours.

    • Causality: Dropwise addition prevents localized concentration spikes, minimizing the formation of unreactive side products.

  • Step 3: Validation. Monitor the reaction via LC-MS. This system is self-validating: the disappearance of the active ester mass peak and the emergence of the product mass peak confirm completion.

  • Step 4: Workup. Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash with brine to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: Thioether Oxidation to Sulfone

Oxidizing the methylthio group is a common strategy to improve the metabolic stability of the resulting API.

  • Step 1: Preparation. Dissolve the thioether intermediate (1.0 eq) in anhydrous Dichloromethane (DCM) and cool to 0°C in an ice bath.

    • Causality: Cooling to 0°C controls the exothermic nature of the oxidation and prevents over-oxidation or unwanted electrophilic aromatic substitution.

  • Step 2: Oxidation. Slowly add meta-chloroperoxybenzoic acid (mCPBA) (2.2 eq) in small portions.

    • Causality: Using strictly 2.2 equivalents ensures complete conversion past the intermediate sulfoxide directly to the sulfone, without leaving unreacted starting material.

  • Step 3: Validation. Track via TLC (Hexanes/EtOAc). The sulfoxide appears as a highly polar intermediate, which gradually converts to the less polar sulfone. The reaction is complete when the intermediate spot vanishes.

  • Step 4: Workup. Quench with saturated aqueous Na₂S₂O₃ to neutralize excess peroxide. Wash with 1N NaOH to remove the m-chlorobenzoic acid byproduct, extract, and dry.

Synthesis A 4-Chloro-3-(methylthio) benzoic acid B Amide Derivative (Target Binding) A->B HATU, DIPEA Amine C Sulfone Derivative (Metabolic Stability) A->C mCPBA Oxidation

Fig 1: Synthetic divergence of 4-chloro-3-(methylthio)benzoic acid into key drug intermediates.

Pharmacological Relevance & Pathway Modulation

Derivatives of methylthiobenzoic acids have shown profound utility in modulating complex biological pathways. Structural analogs of 4-chloro-3-(methylthio)benzoic acid are frequently utilized in the development of kinase inhibitors and receptor antagonists.

For instance, highly substituted methylthiobenzoic acid derivatives, such as VGA1155, have been identified as potent antagonists of Vascular Endothelial Growth Factor (VEGF) [1]. These compounds competitively inhibit the binding of VEGF to the KDR/Flk-1 (VEGFR2) receptor. Because VEGF is a critical factor in tumor survival and angiogenesis, inhibiting this binding cascade provides significant therapeutic benefits in oncology.

Furthermore, simpler structural relatives like 4-(methylthio)benzoic acid have demonstrated distinct protective pharmacological effects, such as reducing cisplatin-induced nephrotoxicity in in vivo models without compromising the primary antineoplastic activity of the chemotherapy [2].

Pathway Drug Methylthiobenzoic Derivative KDR VEGFR2 (KDR/Flk-1) Drug->KDR Competitive Inhibition VEGF VEGF Ligand VEGF->KDR Binds Angio Angiogenesis & Tumor Survival KDR->Angio Kinase Cascade (Autophosphorylation)

Fig 2: Mechanism of action for methylthiobenzoic acid derivatives in VEGF/KDR pathway inhibition.

Conclusion

4-Chloro-3-(methylthio)benzoic acid is far more than a simple reagent; it is a programmable scaffold. By leveraging its orthogonal functional groups—the carboxylic acid for structural extension, the chlorine for metabolic shielding, and the methylthio group for electronic tuning—medicinal chemists can rapidly navigate chemical space to optimize pharmacodynamics and pharmacokinetics.

References

  • Title: A novel low molecular weight antagonist of vascular endothelial growth factor receptor binding: VGA1155 Source: AACR Journals URL: [Link]

Methodological & Application

Synthesis of 4-chloro-3-(methylthio)benzoic acid from 3-amino-4-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 4-Chloro-3-(methylthio)benzoic Acid via Diazotization and Methylthiolation

Executive Summary

Aryl methyl sulfides are critical pharmacophores and synthetic intermediates in agrochemical and drug development programs[1]. The synthesis of 4-chloro-3-(methylthio)benzoic acid from 3-amino-4-chlorobenzoic acid represents a fundamental transformation leveraging a Sandmeyer-type radical-nucleophilic aromatic substitution. This application note details a robust, scalable, and atom-economical two-step, one-pot protocol. By utilizing sodium thiomethoxide (NaSMe) as the sulfur source, this method circumvents the need for handling toxic, gaseous methanethiol while ensuring high yields through strategic pH manipulation during isolation.

Mechanistic Rationale & Causality

As a self-validating synthetic system, every reagent and condition in this protocol is chosen to drive a specific mechanistic outcome while mitigating side reactions:

1. Diazotization (Electrophilic Aromatic Substitution): The reaction of sodium nitrite (NaNO


) with hydrochloric acid generates nitrous acid, which rapidly dehydrates to form the highly electrophilic nitrosonium ion (NO

)[2]. The primary amine of 3-amino-4-chlorobenzoic acid attacks the NO

ion, followed by tautomerization and dehydration to yield the aryl diazonium salt[2].
  • Causality of Temperature: The reaction must be strictly maintained at 0–5 °C. Aryl diazonium salts are thermodynamically unstable; thermal degradation at this stage leads to premature nitrogen expulsion and the formation of an undesired phenol byproduct[3].

2. Methylthiolation (Radical-Nucleophilic Displacement): The cold diazonium salt is introduced to an aqueous solution of NaSMe. The reaction proceeds via an initial azo-coupling to form a transient azo-sulfide intermediate (1-(methylthio)-2-aryldiazene)[4]. Upon gradual warming to room temperature, this intermediate undergoes dediazoniation—a homolytic cleavage driven by the entropic release of nitrogen gas (N


)—forming the robust C–S bond[4][5].
  • Causality of Equivalents: We utilize 2.5 equivalents of NaSMe. One equivalent acts as the nucleophile, a second equivalent deprotonates the carboxylic acid (preventing the generation of volatile methanethiol gas and solubilizing the intermediate), and a 0.5 equivalent excess accounts for trace oxidative dimerization to dimethyl disulfide.

3. Strategic Isolation (pH Swing): Because the intermediate product is a water-soluble sodium carboxylate salt, non-acidic organic impurities (e.g., dimethyl disulfide) can be efficiently removed by washing the aqueous phase with an organic solvent. Subsequent acidification reprotonates the carboxylic acid, driving the crystallization of the highly pure target compound.

Process Safety & In-Process Controls (IPCs)

  • Explosion Hazard: Aryl diazonium salts can be shock-sensitive and explosive if isolated in a dry state. They must be generated and consumed in situ[3].

  • Toxic Gas Evolution: NaSMe can release highly toxic and malodorous methanethiol gas if exposed to strong acids. Ensure the NaSMe receiving solution remains alkaline. Perform all operations in a fume hood equipped with a bleach scrubber.

  • IPC 1 (Nitrous Acid Verification): Use starch-iodide paper during diazotization. A blue-black color confirms the necessary slight excess of nitrous acid[3].

  • IPC 2 (Reaction Completion): The cessation of N

    
     gas evolution (bubbling) serves as a visual indicator that dediazoniation is complete.
    

Quantitative Reaction Parameters

Table 1: Stoichiometry and reagent parameters for a 10.0 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
3-Amino-4-chlorobenzoic acid171.581.01.72 g (10.0 mmol)Starting Material
Hydrochloric Acid (37% aq)36.464.03.3 mL (~40 mmol)Acid Catalyst / Solvent
Sodium Nitrite (NaNO

)
69.001.05724 mg (10.5 mmol)Diazotizing Agent
Sodium Thiomethoxide (NaSMe)70.092.51.75 g (25.0 mmol)Nucleophile / Base
Deionized Water18.02-25 mLSolvent
4-Chloro-3-(methylthio)benzoic acid 202.66 1.0 2.03 g (Theoretical) Target Product

Experimental Protocol

Step 1: Preparation of the Diazonium Salt

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 3-amino-4-chlorobenzoic acid (1.72 g, 10.0 mmol) in 10 mL of deionized water.

  • Add 37% aqueous HCl (3.3 mL) to the suspension. Stir vigorously and cool the mixture to 0–5 °C using an ice-water bath.

  • In a separate vial, dissolve NaNO

    
     (724 mg, 10.5 mmol) in 5 mL of cold deionized water.
    
  • Add the NaNO

    
     solution dropwise to the aniline suspension over 15 minutes, maintaining the internal temperature below 5 °C.
    
  • Stir for an additional 15 minutes at 0 °C. Self-Validation: Spot the reaction mixture onto starch-iodide paper; an immediate blue-black color confirms complete diazotization[3].

Step 2: Methylthiolation and Dediazoniation

  • In a separate 250 mL beaker (oversized to accommodate gas evolution), dissolve NaSMe (1.75 g, 25.0 mmol) in 10 mL of deionized water. Cool this receiving solution to 0 °C.

  • Transfer the cold diazonium salt solution dropwise into the vigorously stirred NaSMe solution via an addition funnel.

  • Observation: The reaction will turn dark, and nitrogen gas (N

    
    ) will begin to evolve.
    
  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours, or until gas evolution completely ceases, indicating the completion of dediazoniation[4].

Step 3: Workup and Purification

  • Transfer the crude alkaline reaction mixture to a separatory funnel.

  • Extract the aqueous layer with Ethyl Acetate (3 × 15 mL) to remove neutral organic impurities (e.g., dimethyl disulfide). Discard the organic layers.

  • Transfer the retained aqueous layer to an Erlenmeyer flask and cool in an ice bath.

  • Slowly acidify the aqueous layer by adding concentrated HCl dropwise until the pH reaches 1–2 (verify with pH paper).

  • Observation: A thick precipitate of 4-chloro-3-(methylthio)benzoic acid will form as the carboxylate is protonated.

  • Isolate the product via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold deionized water (2 × 10 mL).

  • Dry the solid in a vacuum oven at 45 °C overnight to afford the pure target compound.

Workflow Visualization

SynthesisWorkflow SM 3-Amino-4-chlorobenzoic Acid (1.0 equiv) Step1 Diazotization Add aq. NaNO2 to HCl suspension Maintain 0–5 °C SM->Step1 IPC1 In-Process Control: Starch-Iodide Paper (Blue/Black) Step1->IPC1 Diazonium Aryl Diazonium Intermediate (Do not isolate) Step1->Diazonium Step2 Methylthiolation Add to aq. NaSMe (2.5 equiv) 0 °C → Room Temp Diazonium->Step2 GasEvol Dediazoniation Evolution of N2 Gas Step2->GasEvol Workup1 Aqueous Phase Wash Extract with EtOAc (Discard Organic) GasEvol->Workup1 Workup2 Acidification Add Conc. HCl to pH 1-2 Product Precipitates Workup1->Workup2 Product 4-Chloro-3-(methylthio)benzoic Acid (Target Compound) Workup2->Product

Figure 1: Experimental workflow for the synthesis of 4-chloro-3-(methylthio)benzoic acid.

References

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at:[Link]

  • Organic Process Research & Development (ACS). Continuous-Flow Process for the Synthesis of m-Nitrothioanisole. Available at: [Link]

  • University of Idaho / ResearchGate. Selective Reductions Directed by Rehydrated Alumina and Thiomethylation Using Dimethylsulfoxide. Available at:[Link]

Sources

Application Note: Synthesis Protocols for Sulfonylurea Herbicides via 4-Chloro-3-(methylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Document Type: Technical Guide & Step-by-Step Protocols

Introduction & Mechanistic Rationale

The development of highly potent, low-application-rate agrochemicals relies heavily on the robust synthesis of complex molecular scaffolds. Sulfonylurea herbicides, which act by inhibiting the plant enzyme acetolactate synthase (ALS), represent a cornerstone of modern weed management. The compound 4-chloro-3-(methylthio)benzoic acid (CAS: 166811-60-5) serves as a highly versatile, privileged intermediate for synthesizing novel sulfonylurea derivatives, as well as related pharmacological agents like the diuretic indapamide[1].

The Causality of Synthetic Design

A common challenge in synthesizing 3-sulfamoylbenzoic acid derivatives is achieving precise regiocontrol. Direct chlorosulfonation of 4-chlorobenzoic acid requires extremely harsh conditions (chlorosulfonic acid at >120 °C) and often yields a mixture of regioisomers.

By utilizing 4-chloro-3-(methylthio)benzoic acid as the starting material, the sulfur atom is perfectly pre-installed at the 3-position. The methylthio ether acts as a "masked" sulfonylating agent. It remains stable during initial functionalization steps (such as esterification) but can be cleanly cleaved and oxidized under mild conditions to yield the highly reactive sulfonyl chloride[2]. This strategic choice maximizes yield, eliminates the need for hazardous high-temperature sulfonation, and provides a highly scalable pathway to the target herbicides.

Synthetic Workflow & Pathway Visualization

The conversion of the thioether intermediate to the final sulfonylurea herbicide follows a highly reliable four-step sequence: Esterification, Oxidative Chlorination, Amination, and Carbamate Coupling.

SynthesisPathway A 4-Chloro-3-(methylthio) benzoic acid (Starting Material) B Methyl 4-chloro-3- (methylthio)benzoate (Ester Intermediate) A->B Step 1: Esterification MeOH, H2SO4, Reflux C Methyl 4-chloro-3- (chlorosulfonyl)benzoate (Reactive Electrophile) B->C Step 2: Oxidative Chlorination Cl2(g), AcOH/H2O, 0°C D Methyl 4-chloro-3- sulfamoylbenzoate (Sulfonamide Precursor) C->D Step 3: Amination NH3(aq), THF, 0°C to 50°C E Target Sulfonylurea Herbicide (ALS Inhibitor) D->E Step 4: Carbamate Coupling DBU, MeCN, RT

Figure 1: Four-step synthetic workflow from 4-chloro-3-(methylthio)benzoic acid to sulfonylureas.

Mechanism of Oxidative Chlorination

The critical transformation in this sequence is the oxidative chlorination. The reaction proceeds via the formation of a chlorosulfonium intermediate, which is hydrolyzed to a sulfoxide. Subsequent chlorination induces the cleavage of the C–S bond, releasing methyl chloride gas and yielding the desired sulfonyl chloride[2].

Mechanism S1 Aryl-S-CH3 (Thioether) S2 [Aryl-S(Cl)-CH3]+ (Chlorosulfonium) S1->S2 Cl2 S3 Aryl-S(=O)-CH3 (Sulfoxide) S2->S3 H2O - HCl S4 Aryl-SO2Cl (Sulfonyl Chloride) S3->S4 2 Cl2, H2O - CH3Cl, - 3 HCl

Figure 2: Logical mechanistic sequence of thioether oxidative chlorination to sulfonyl chloride.

Quantitative Data: Optimization of Oxidative Chlorination

Selecting the right reagent system for the oxidative chlorination step is critical for balancing yield, purity, and safety. While chlorine gas is the industrial standard, bench-scale alternatives utilizing N-Chlorosuccinimide (NCS)[3] or H₂O₂/ZrCl₄[2][4] offer excellent, safer alternatives.

Table 1: Comparison of Oxidative Chlorination Conditions for Thioether Cleavage

Reagent SystemSolvent SystemTemp (°C)Time (h)Yield (%)Purity (%)Scalability & Mechanistic Notes
Cl₂ (gas) AcOH / H₂O (4:1)0–52.092>98Industrial Standard. Highly exothermic; requires specialized gas handling.
NCS / HCl MeCN / H₂O (5:1)154.08595Bench-Friendly. Mild but slower kinetics. Avoids harsh Cl₂ gas[3].
H₂O₂ / ZrCl₄ MeCN251.08896Fast & Clean. ZrCl₄ activates H₂O₂. Avoids toxic chlorine gas entirely[4].
NaOCl / HCl EtOAc / H₂O03.07890Prone to Over-oxidation. Can lead to unwanted sulfonic acid byproducts.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems , utilizing distinct visual cues (color changes, precipitation) and built-in purification mechanisms (pH-dependent solubility) to ensure experimental success without immediate reliance on complex chromatography.

Protocol A: Esterification to Methyl 4-chloro-3-(methylthio)benzoate

Causality: The carboxylic acid must be protected to prevent the formation of mixed anhydrides during chlorination and to ensure optimal phloem mobility of the final herbicide in planta.

  • Suspend 4-chloro-3-(methylthio)benzoic acid (10.0 g, 49.3 mmol) in anhydrous methanol (100 mL).

  • Slowly add concentrated H₂SO₄ (2.0 mL) dropwise while stirring.

  • Reflux the mixture at 65 °C for 12 hours. Validation: The suspension will transition into a clear, homogenous solution as the ester forms.

  • Cool to room temperature, concentrate under reduced pressure, and partition between Ethyl Acetate (150 mL) and saturated aqueous NaHCO₃ (100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ and evaporate to yield the ester as a pale yellow oil.

Protocol B: Oxidative Chlorination (Cl₂ Method)

Causality: Acetic acid acts as a miscible co-solvent, dissolving the organic substrate while allowing water to participate in the hydrolysis of the chlorosulfonium intermediate. The low temperature (0 °C) prevents over-oxidation to the sulfonic acid[2].

  • Dissolve methyl 4-chloro-3-(methylthio)benzoate (10.0 g, 46.1 mmol) in a mixture of glacial acetic acid (80 mL) and water (20 mL).

  • Cool the reaction flask to 0–5 °C using an ice-brine bath.

  • Vigorously stir the solution and slowly bubble Cl₂ gas through the mixture.

  • Self-Validation Checkpoint: Monitor the color. The reaction is complete when the solution develops a persistent yellow-green coloration and the temperature drops slightly, indicating saturation[2].

  • Purge the system with N₂ gas for 15 minutes to remove excess Cl₂ and CH₃Cl byproduct.

  • Pour the mixture over crushed ice (200 g) and extract with Dichloromethane (2 x 100 mL). Wash the organic layer with cold water, dry, and concentrate to afford methyl 4-chloro-3-(chlorosulfonyl)benzoate.

Protocol C: Amination to the Sulfonamide Precursor

Causality: Converting the highly reactive sulfonyl chloride to a stable sulfonamide prepares the molecule for the final coupling. Using THF/Aqueous Ammonia allows for a biphasic reaction that traps the generated HCl as ammonium chloride.

  • Dissolve the crude sulfonyl chloride from Protocol B in THF (50 mL).

  • Add this solution dropwise to a vigorously stirred solution of 28% aqueous ammonium hydroxide (50 mL) maintained at 0 °C[5].

  • Heat the reaction mixture to 50 °C for 30 minutes to ensure complete conversion, then remove the THF in vacuo[5].

  • Self-Validation Checkpoint: Adjust the aqueous residue to pH 1 using 1M HCl. The target sulfonamide, methyl 4-chloro-3-sulfamoylbenzoate, will rapidly precipitate as a brilliant white solid[5].

  • Collect by suction filtration, wash with cold water, and dry under a vacuum.

Protocol D: Carbamate Coupling to Yield the Sulfonylurea

Causality: Traditional sulfonylurea synthesis utilizes highly toxic phosgene to generate a sulfonyl isocyanate. This protocol utilizes a phenyl carbamate intermediate and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). DBU deprotonates the sulfonamide (pKa ~10), creating a strong nucleophile that attacks the carbamate, displacing phenol[5].

  • In a dry flask, combine methyl 4-chloro-3-sulfamoylbenzoate (5.0 g, 20.0 mmol) and phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate (5.8 g, 21.0 mmol) in anhydrous Acetonitrile (50 mL).

  • Add DBU (3.6 g, 24.0 mmol) dropwise at room temperature. The reaction will become slightly exothermic.

  • Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: Pour the mixture into 0.5 M HCl (150 mL). The target sulfonylurea herbicide will precipitate. The displaced phenol byproduct remains soluble in the aqueous/organic matrix or can be washed away with cold ether, leaving the highly pure target compound.

  • Filter, wash with water and cold ether, and dry to yield the final ALS-inhibiting herbicide.

References

  • Organic Chemistry Portal. Sulfonyl chloride synthesis by oxidation. Available at:[Link][4]

  • Synthesis (Thieme Connect). Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation. Available at:[Link][3]

  • RSC Advances. Design, synthesis and SAR study of novel sulfonylureas containing an alkenyl moiety. Available at:[Link][5]

  • PMC - NIH. Pharmacology of compounds targeting cation-chloride cotransporter physiology. Available at:[Link][1]

Sources

Preparation of 4-chloro-3-methylsulfonylbenzoic acid from methylthio precursor

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of 4-Chloro-3-methylsulfonylbenzoic Acid via Thioether Oxidation

Introduction & Mechanistic Rationale

4-Chloro-3-methylsulfonylbenzoic acid (CAS 51522-07-7) is a highly valued building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals, particularly mesotrione-class herbicides[1],[2]. The most direct, scalable, and economically viable synthetic route to this compound is the exhaustive oxidation of its corresponding thioether precursor: 4-chloro-3-(methylthio)benzoic acid.

The Causality of the Oxidation Process: The transformation of a thioether (–SMe) to a sulfone (–SO₂Me) is not a single-step event; it proceeds through a distinct sulfoxide (–S(O)Me) intermediate[3].

  • Step 1 (Fast): The initial oxidation of the thioether to the sulfoxide is rapid and highly exothermic. This is driven by the high nucleophilicity of the divalent sulfur atom, which readily attacks electrophilic oxygen species.

  • Step 2 (Rate-Limiting): Once the sulfoxide is formed, the sulfur atom becomes highly electron-deficient due to the electron-withdrawing nature of the newly attached oxygen. Consequently, the second oxidation step is kinetically sluggish. To overcome this activation barrier, highly electrophilic oxidants or specific transition-metal catalysts (such as tungstate) are required to facilitate the final oxygen transfer[4],[5].

Because the sulfone represents the highest stable oxidation state for sulfur in this organic context, over-oxidation is not a primary concern, allowing for the use of excess oxidant to drive the reaction to completion.

Selection of Oxidation Reagents

Choosing the appropriate oxidant is critical for balancing yield, safety, and process scalability. Table 1 summarizes the three most common reagent systems evaluated for this transformation.

Table 1: Comparison of Oxidation Reagents for Sulfone Synthesis

Reagent SystemMechanism / CausalityScalabilityEnvironmental ImpactTypical Yield
H₂O₂ / Na₂WO₄ Tungstate forms a highly reactive peroxotungstate complex, overcoming the sulfoxide's electron deficiency[5].Excellent (Industrial standard)Low (Produces water as the primary byproduct)>90%
Oxone® Potassium peroxymonosulfate acts as a powerful, direct oxygen donor[6].Moderate (Bench-scale)Low (Green chemistry profile)85–95%
m-CPBA Peroxy acid delivers electrophilic oxygen; driven by a weak O–O bond[7].Low (Exothermic, shock-sensitive at scale)High (Generates chlorobenzoic acid waste)>95%

Experimental Protocols

As a self-validating system, the protocols below integrate in-process controls (IPC) and mandatory safety quenching steps to ensure reproducibility and mitigate the hazards associated with residual peroxides.

Protocol A: Catalytic Tungstate / Hydrogen Peroxide Oxidation (Recommended for Scale-Up)

This method utilizes sodium tungstate dihydrate (Na₂WO₄·2H₂O) to activate aqueous hydrogen peroxide. The tungstate catalyst is non-negotiable for high yields; without it, the reaction frequently stalls at the intermediate sulfoxide stage[8].

  • Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stirrer, thermometer, and a reflux condenser, suspend 4-chloro-3-(methylthio)benzoic acid (50 mmol) in 100 mL of glacial acetic acid.

  • Catalyst Addition: Add sodium tungstate dihydrate (1.5 mmol, 3 mol%) to the suspension. Stir at room temperature for 10 minutes to ensure uniform dispersion[7].

  • Oxidant Addition (Critical Step): Cool the reaction mixture to 10–15 °C using an ice-water bath. Slowly add 30% aqueous H₂O₂ (120 mmol, 2.4 eq) dropwise via an addition funnel over 30 minutes.

    • Causality: The 2.4 molar equivalent ensures complete conversion of the sluggish sulfoxide. The slow addition strictly controls the exothermic formation of the peroxotungstate complex, preventing thermal runaway[4].

  • Reaction Maturation: Remove the ice bath and gradually heat the mixture to 50–55 °C. Maintain this temperature with vigorous stirring for 3–4 hours[5],[7].

  • In-Process Control (IPC): Monitor the reaction via HPLC or TLC (Eluent: DCM/MeOH 9:1). The intermediate sulfoxide must be fully consumed before proceeding.

  • Quenching (Self-Validation): Cool the mixture to room temperature. Slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) dropwise. Test the mixture with peroxide indicator strips until the reading is 0 ppm.

    • Trustworthiness: Failing to quench residual H₂O₂ can lead to dangerous, explosive concentrations of peroxides during product isolation[5].

  • Isolation & Workup: Pour the fully quenched mixture into 300 mL of vigorously stirred, ice-cold water. The target product, 4-chloro-3-methylsulfonylbenzoic acid, will precipitate as a dense white solid. Filter under vacuum, wash the filter cake with cold water (2 x 50 mL), and dry in a vacuum oven at 50 °C to constant weight.

Protocol B: Oxone-Mediated Oxidation (Recommended for Rapid Bench-Scale Synthesis)

Oxone® (potassium peroxymonosulfate) is an excellent "green" alternative that provides immense oxidizing power without the need for transition metals[6],[9].

  • Dissolution: Dissolve 4-chloro-3-(methylthio)benzoic acid (10 mmol) in 50 mL of a Methanol/Water mixture (1:1 v/v) in a 250 mL flask.

  • Oxidation: Add Oxone® (25 mmol, 2.5 eq) in small portions over 15 minutes at room temperature. The reaction will transition into a white suspension.

  • Stirring: Stir vigorously at room temperature for 2–4 hours.

    • Causality: The inherent strong oxidizing power of the peroxymonosulfate ion easily overcomes the electron deficiency of the intermediate sulfoxide without external heating[6].

  • Workup: Dilute the reaction mixture with 50 mL of distilled water to dissolve inorganic salts, then extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure sulfone.

Reaction Pathway Visualization

The following diagram illustrates the two-step oxidation pathway, highlighting the kinetic differences between the intermediate stages that dictate the experimental conditions.

G A 4-Chloro-3-(methylthio) benzoic acid (Thioether) B Sulfoxide Intermediate (Electron-Deficient) A->B [O] (H2O2 or Oxone) Fast, Exothermic C 4-Chloro-3-methylsulfonyl benzoic acid (Sulfone) B->C [O] (Na2WO4 Catalyst) Rate-Limiting Step

Two-step oxidation pathway of thioether to sulfone highlighting the rate-limiting sulfoxide stage.

References

  • LookChem. "4-chloro-3-methylsulfonyl-benzoic acid CAS NO.51522-07-7". Available at: 1

  • Guidechem. "2-chloro-5-(methylsulfonyl)benzoic acid 89938-62-5". Available at: 2

  • Mahajan, N. S., et al. "Green Solid Oxidation of Sulfides to Sulfones Using Oxone and Biological Evaluation". ResearchGate. Available at:6

  • Manikrao, A. M., et al. "Rapid, Economical and Green Solid Oxidation of Sulfides to Sulfones and Their Antimicrobial Evaluation- Part 2". Der Pharma Chemica. Available at: 9

  • "A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides". J. Chem. Rev. Available at: 3

  • Benchchem. "2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid | 142994-06-7". Available at: 4

  • Benchchem. "Dibutyl sulfone | 598-04-9". Available at: 5

  • Benchchem. "5-Fluoro-2-(methylsulfonyl)pyrimidine | 6090-38-6". Available at: 8

  • Benchchem. "4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | 113583-35-0". Available at:7

Sources

Application Note: Strategic Utilization of 4-Chloro-3-(methylthio)benzoic Acid in Pharmaceutical Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-3-(methylthio)benzoic acid (CAS: [Check Specific Isomer Availability] , related ester CAS: 1822631-73-1) represents a "chameleon" pharmacophore building block. Unlike simple benzoic acid derivatives, this scaffold offers three orthogonal handles with distinct reactivities:

  • Carboxylic Acid (C1): An anchor for amide coupling to solubilizing tails or kinase hinge binders.

  • Aryl Chloride (C4): A handle for palladium-catalyzed cross-couplings or nucleophilic aromatic substitution (

    
    ).
    
  • Methylthio Ether (C3): A tunable electronic knob. It acts as a mild electron donor in its native state but can be oxidized to a sulfoxide (

    
    ) or sulfone (
    
    
    
    ), transforming into a strong electron-withdrawing group (EWG) that activates the C4 position.

This guide details the protocols for navigating these handles without "short-circuiting" the synthesis (e.g., sulfur poisoning of Pd-catalysts).

Strategic Scaffolding & Logic

The utility of this molecule lies in its Divergent Synthesis Capability . The order of operations is critical.

  • The "Sulfur Trap": The thioether moiety (

    
    ) is a soft nucleophile that can coordinate strongly to soft metals like Palladium (
    
    
    
    ), effectively poisoning standard catalysts (e.g.,
    
    
    ). Protocol 2 addresses this by using specialized ligands.
  • The "Electronic Switch": If

    
     at the C4-position is sluggish, oxidizing the C3-
    
    
    
    to C3-
    
    
    creates a powerful electron-withdrawing environment, accelerating nucleophilic displacement of the chloride by orders of magnitude.
Visual Workflow: Divergent Synthesis Pathways

The following diagram illustrates the decision matrix for functionalizing this scaffold.

G Start 4-Chloro-3-(methylthio) benzoic acid Ester Intermediate A: Methyl/Ethyl Ester Start->Ester Protection (SOCl2, MeOH) Suzuki Path 1: Suzuki Coupling (Biaryl Synthesis) Ester->Suzuki Ar-B(OH)2 Pd-SPhos SNAr Path 2: SNAr Displacement (Amine Introduction) Ester->SNAr R-NH2, Heat (Slow) Oxidation Path 3: S-Oxidation (Activation) Ester->Oxidation mCPBA or Oxone Prod_Suzuki Biaryl Scaffold (SMe Retained) Suzuki->Prod_Suzuki Prod_SNAr Anilino-Benzoate (Kinase Core) SNAr->Prod_SNAr Sulfone Intermediate B: Sulfone (SO2Me) Oxidation->Sulfone Fast_SNAr Accelerated SNAr Sulfone->Fast_SNAr R-NH2, Mild Heat (Fast) Fast_SNAr->Prod_SNAr Reductive Step (Optional)

Caption: Decision tree for functionalizing 4-chloro-3-(methylthio)benzoic acid. Note the "Activation" pathway via oxidation.

Detailed Experimental Protocols

Protocol A: The "Sulfur-Safe" Suzuki Coupling

Objective: Couple an aryl boronic acid to the C4-Cl position without catalyst deactivation by the C3-SMe group. Challenge: Thioethers poison Pd(0). Standard ligands (


) are insufficient.
Solution:  Use SPhos  or XPhos . These bulky, electron-rich biaryl phosphine ligands prevent the formation of unreactive Pd-S complexes [1].

Materials:

  • Substrate: Ethyl 4-chloro-3-(methylthio)benzoate (Protection of the acid is mandatory to prevent Pd-carboxylate formation).

  • Boronic Acid: 1.2 equiv.

  • Catalyst:

    
     (2 mol%) + SPhos  (4 mol%).
    
  • Base:

    
     (2.0 equiv).
    
  • Solvent: Toluene/Water (10:1).

Step-by-Step:

  • Degassing (Critical): Charge the reaction vessel with the ester, boronic acid, base, and SPhos. Seal and purge with Argon for 15 minutes. Oxygen + Sulfur + Pd leads to rapid catalyst death.

  • Catalyst Addition: Add

    
     rapidly under Argon flow.
    
  • Solvent Addition: Add degassed Toluene/Water mixture via syringe.

  • Reaction: Heat to 100°C for 4–12 hours.

    • Self-Validation: Monitor by LCMS. Look for the disappearance of the Cl-isotope pattern (3:1 ratio of M/M+2). If conversion stalls at <50%, add a second portion of pre-mixed Pd/SPhos (1 mol%).

  • Workup: Filter through Celite to remove Pd black. Wash with EtOAc. Note: The product contains a thioether; avoid using bleach or strong oxidants during cleaning, as this will generate the sulfoxide byproduct.

Protocol B: Electronic Activation via S-Oxidation

Objective: Convert the C3-SMe group into a C3-Sulfone (


) to activate the C4-Cl for nucleophilic substitution (

). Mechanism: The sulfone is a strong EWG (

), making the C4 position highly electrophilic [2].

Materials:

  • Substrate: Ethyl 4-chloro-3-(methylthio)benzoate.

  • Oxidant: mCPBA (2.2 equiv) or Oxone (aqueous).

  • Solvent: DCM (for mCPBA) or MeOH/H2O (for Oxone).

Step-by-Step:

  • Dissolution: Dissolve substrate in DCM (0.1 M). Cool to 0°C.

  • Addition: Add mCPBA portion-wise.

    • Stoichiometry Control: 1.0 equiv yields Sulfoxide (

      
      ). 2.2+ equiv yields Sulfone (
      
      
      
      ).
  • Monitoring: Warm to RT. Reaction is usually complete in 2 hours.

    • Self-Validation: TLC will show a significant polarity shift (Sulfone is much more polar/lower

      
       than sulfide).
      
  • Quench: Wash with saturated

    
     (to destroy excess peroxide) followed by 
    
    
    
    .
Protocol C: Amide Coupling (The Anchor)

Objective: Attach the scaffold to an amine (e.g., solubilizing group) via the carboxylic acid. Constraint: This must be done after ester hydrolysis if the ester was used for Protocols A/B.

Step-by-Step:

  • Hydrolysis (If needed): Treat ester with LiOH (3 equiv) in THF/H2O (3:1) at RT. Acidify to pH 3 with 1N HCl to precipitate the acid.

  • Coupling:

    • Dissolve Acid (1 equiv) in DMF.

    • Add HATU (1.1 equiv) and DIPEA (3 equiv). Stir for 5 mins to activate.

    • Add Amine (1.1 equiv).

  • Purification: Standard reverse-phase HPLC.

    • Caution: If the SMe group is still present, avoid acidic mobile phases with high oxidation potential if the compound is sensitive, though standard 0.1% TFA is usually safe.

Quantitative Data & Optimization

ParameterStandard ConditionOptimized Condition (Thio-System)Rationale
Catalyst Ligand

/ dppf
SPhos / XPhos Bulky ligands prevent S-poisoning of Pd.
Base (Suzuki)


Stronger base often required for deactivated chlorides.
Leaving Group ChlorideChloride + o-Sulfone Oxidation of SMe to SO2Me increases

of

by ~100x.
Solvent (SNAr) DMFDMSO or NMP Higher dielectric constant stabilizes the Meisenheimer complex.

Troubleshooting Guide

Problem: Reaction stalls during Suzuki coupling.

  • Diagnosis: Catalyst poisoning by sulfur or oxidation of the phosphine ligand.

  • Fix: Ensure rigorous degassing. Switch to Pd2(dba)3 + XPhos (pre-complexed if possible). Increase loading to 5 mol%.

Problem: Mixture of Sulfoxide and Sulfone during oxidation.

  • Diagnosis: Insufficient oxidant or temperature too low.

  • Fix: Use Oxone in MeOH/Water at 50°C for reliable conversion to the sulfone. mCPBA can be variable depending on reagent quality.

Problem: Low yield in Amide Coupling.

  • Diagnosis: Steric hindrance from the ortho-Cl and meta-SMe groups.

  • Fix: Use HATU or T3P (Propylphosphonic anhydride) instead of EDC/HOBt. T3P is particularly effective for sterically hindered anilines.

References

  • Catalyst Selection for Thio-Substrates

    • Title: Highly Active Catalysts for Suzuki-Miyaura Coupling of Aryl Chlorides.[1]

    • Source:J. Am. Chem. Soc.[2] (via NIH/PubMed)

    • URL:[Link] (Search: SPhos Suzuki aryl chloride)

  • Electronic Activation via Oxidation

    • Title: Nucleophilic Aromatic Substitution (SNAr) and Related Reactions.[3][4][5]

    • Source:Royal Society of Chemistry / PMC
    • URL:[Link]

  • General Methodology

    • Title: Suzuki-Miyaura Coupling Protocols.[1][2][6]

    • Source:Organic Chemistry Portal
    • URL:[Link]

Sources

Application Note: Synthesis of 4-(Methylthio)-3-nitrobenzoic Acid via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic scientists, and drug development professionals. Process Focus: Nucleophilic Aromatic Substitution (


), Thioether Formation, Carboxylic Acid Handling.

Introduction & Mechanistic Insights

The synthesis of 4-(methylthio)-3-nitrobenzoic acid from 4-chloro-3-nitrobenzoic acid is a highly efficient transformation driven by the Nucleophilic Aromatic Substitution (


)  mechanism. This intermediate is frequently utilized in the drug development sector, particularly in the synthesis of kinase inhibitors and other pharmaceutical agents [1].
Causality in Experimental Design

To ensure a robust and high-yielding reaction, the experimental design relies on several critical chemical principles:

  • Substrate Activation (

    
     Requirements):  The aromatic ring is severely deactivated by the carboxylic acid and the nitro group. However, the nitro group is positioned ortho to the chlorine leaving group. When the thiomethoxide nucleophile attacks the C4 position, the resulting anionic intermediate (the [2]) is stabilized by resonance, as the negative charge is delocalized onto the highly electron-withdrawing nitro oxygen atoms.
    
  • Pre-Deprotonation: The starting material contains a moderately acidic carboxylic acid (

    
    ). If sodium thiomethoxide (NaSMe) is added directly, it will act as a base rather than a nucleophile, protonating into methanethiol (MeSH)—a highly volatile, toxic, and foul-smelling gas. To prevent this, 1.0 equivalent of sodium bicarbonate (
    
    
    
    ) is used to pre-deprotonate the acid, forming a water-soluble sodium carboxylate.
  • Nucleophile Stoichiometry: Because the substrate is pre-deprotonated, one might assume only 1.0 equivalent of NaSMe is needed. However, 2.0 equivalents are utilized. This excess drives the equilibrium of the

    
     reaction to completion and compensates for any trace oxidation of the thiolate to the unreactive disulfide [3].
    

Experimental Workflow

SNAr_Workflow A 1. Substrate Preparation 4-Chloro-3-nitrobenzoic acid + NaHCO3 B 2. Deprotonation Formation of soluble sodium carboxylate A->B C 3. Nucleophilic Attack Add NaSMe (Reflux, 3 h) B->C D 4. S_NAr Mechanism Meisenheimer Complex Intermediate C->D E 5. Workup Cooling & Acidification (HCl to pH 2) D->E F 6. Final Product 4-(Methylthio)-3-nitrobenzoic acid E->F

Workflow for the SNAr synthesis of 4-(methylthio)-3-nitrobenzoic acid.

Quantitative Data & Reagent Table

ReagentMW ( g/mol )EquivalentsMass / VolumeMoles
4-Chloro-3-nitrobenzoic acid201.561.010.0 g49.6 mmol
Sodium bicarbonate (

)
84.011.04.16 g49.5 mmol
Sodium thiomethoxide (NaSMe)70.092.06.95 g99.2 mmol
Ethanol (EtOH, Absolute)46.07Solvent50 mL-
Deionized Water (

)
18.02Solvent50 mL-
Hydrochloric acid (2M HCl)36.46Excess~30 mL-

Step-by-Step Protocol

Note: This protocol is adapted from validated patent literature for the synthesis of pyrimidine-based kinase inhibitors [1].

Step 1: Substrate Suspension

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 10.0 g of 4-chloro-3-nitrobenzoic acid to the flask.

  • Add 50 mL of ethanol and 50 mL of deionized water. Begin stirring to form a uniform suspension.

Step 2: Carboxylic Acid Deprotonation

  • Slowly add 4.16 g of sodium bicarbonate (

    
    ) in small portions at room temperature.
    
  • Self-Validation Check: Observe the evolution of

    
     gas (bubbling). The suspension will gradually clear as the water-soluble sodium 4-chloro-3-nitrobenzoate salt is formed.
    
  • Heat the reaction mixture to reflux (approx. 85 °C) for 5 minutes to ensure complete dissolution and deprotonation.

Step 3: Nucleophilic Addition (


) 
  • While the mixture is at reflux, temporarily remove the heat source and carefully add 6.95 g of sodium thiomethoxide (NaSMe) in one portion. (Caution: Perform strictly in a fume hood; see Safety section).

  • Reapply heat and stir the reaction under reflux for 3 hours .

  • Causality: The elevated temperature provides the necessary kinetic energy to overcome the aromaticity-breaking activation barrier required to form the Meisenheimer complex.

Step 4: Workup and Isolation

  • After 3 hours, remove the flask from the heat source and allow it to cool to ambient temperature.

  • Transfer the mixture to an ice-water bath.

  • Slowly add 2M aqueous HCl dropwise until the pH of the solution reaches ~2 (verify with pH paper).

  • Causality: The basic reaction mixture contains the product as a highly soluble sodium carboxylate. Acidification protonates the carboxylate back to the free acid, drastically reducing its solubility in the aqueous matrix and driving quantitative precipitation.

  • Collect the resulting yellow/off-white precipitate by vacuum filtration.

  • Wash the filter cake with cold water (2 × 20 mL) to remove residual inorganic salts (NaCl).

  • Dry the solid in a vacuum oven at 50 °C overnight to afford 4-(methylthio)-3-nitrobenzoic acid.

Analytical Characterization (Self-Validating System)

To confirm the success of the protocol, the isolated product should be subjected to the following analytical checks:

  • TLC (Thin Layer Chromatography): Run on silica gel using Dichloromethane/Methanol/Acetic Acid (90:9:1). The product will show a distinct

    
     shift compared to the starting material and will be strongly UV active (254 nm).
    
  • LC-MS (ESI-): The theoretical exact mass of the product is 213.01 Da. In negative ionization mode, look for the

    
     peak at m/z 212 . The disappearance of the characteristic chlorine isotope pattern (M / M+2 ratio of 3:1) present in the starting material (m/z 200/202) is a definitive indicator of complete substitution.
    
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • Diagnostic Peak: A sharp, integrating singlet at ~2.50 ppm (3H), confirming the successful incorporation of the

      
       group.
      
    • Aromatic Region: The aromatic protons will shift upfield relative to the starting material due to the electron-donating resonance effect of the thioether group compared to the electron-withdrawing chlorine atom.

Safety & Handling Protocols

  • Sodium Thiomethoxide (NaSMe): This reagent is highly toxic and possesses an extreme stench. It reacts with moisture and acids to release methanethiol (MeSH) gas. All operations, including weighing, must be conducted in a certified fume hood.

  • Quenching Sulfur Waste: All glassware, filter papers, and aqueous filtrates that came into contact with NaSMe must be quenched before disposal. Soak contaminated items in a 10% sodium hypochlorite (bleach) solution for 24 hours. The bleach oxidizes the volatile thiols and sulfides into odorless, water-soluble sulfonates.

References

  • Title: WO2004048343A1 - Chk-, pdk- and akt-inhibitory pyrimidines, their production and use as pharmaceutical agents Source: WIPO / Google Patents URL
  • Title: Chapter 20 - Aromatic Substitution Reactions: Mechanism Source: Portland State University (pdx.edu) URL: [Link]

4-Chloro-3-(methylthio)benzoic acid as precursor for Tembotrione analogs

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Design and Synthesis of Novel Tembotrione Analogs Utilizing 4-Chloro-3-(methylthio)benzoic Acid

Mechanistic Rationale: Targeting HPPD with Altered Sterics

Tembotrione is a highly effective, post-emergence triketone herbicide utilized primarily for broad-spectrum weed control in corn cultivation[1]. Its mechanism of action relies on the potent inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical enzyme responsible for the biosynthesis of plastoquinones and tocopherols[2]. By inhibiting HPPD, tembotrione disrupts this biochemical pathway, leading to the rapid depletion of carotenoids. This depletion exposes chlorophyll to severe photo-oxidation, resulting in characteristic foliar bleaching, necrosis, and eventual plant death[2].

The commercial tembotrione molecule features a 2-benzoylcyclohexane-1,3-dione core, specifically substituted at the phenyl ring with a 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl] configuration[3]. However, the continuous agricultural reliance on HPPD inhibitors has driven the emergence of tolerant weed biotypes. This tolerance is often facilitated by enhanced metabolic detoxification pathways, such as cytochrome P450-mediated degradation[4].

To circumvent these resistance mechanisms, structural diversification of the benzoyl moiety is a foundational strategy in agrochemical development. This protocol details the synthesis of a novel class of tembotrione analogs utilizing 4-chloro-3-(methylthio)benzoic acid (CAS 166811-60-5)[5] as the primary building block. By shifting the substitution pattern to a 4-chloro-3-methylsulfonyl configuration, we hypothesize an altered steric and electronic distribution within the HPPD binding pocket. This shift potentially evades established enzymatic degradation pathways while maintaining the crucial Fe2+ chelation required for target inhibition[6].

Synthetic Strategy and Visualization

The synthesis of 2-aroylcyclohexane-1,3-diones requires a multi-step sequence, culminating in a critical, thermodynamically driven O-to-C rearrangement[6]. The complete synthetic workflow is visualized below.

SynthesisWorkflow SM 4-Chloro-3-(methylthio)benzoic acid CAS: 166811-60-5 Step1 Oxidation (H2O2, Na2WO4) SM->Step1 Int1 4-Chloro-3-(methylsulfonyl)benzoic acid Step1->Int1 Step2 Acyl Chloride Formation (SOCl2, DMF cat.) Int1->Step2 Int2 Benzoyl Chloride Derivative Step2->Int2 Step3 O-Acylation (1,3-Cyclohexanedione, Et3N) Int2->Step3 Int3 Enol Ester Intermediate Step3->Int3 Step4 Rearrangement (Acetone Cyanohydrin, Et3N) Int3->Step4 Product Tembotrione Analog (C-Aroylated Triketone) Step4->Product

Synthetic workflow for Tembotrione analogs via cyanide-catalyzed rearrangement.

Self-Validating Experimental Protocols

Phase 1: Thioether Oxidation to Sulfone

Causality: The methylsulfonyl group is essential for establishing hydrogen bonds within the HPPD active site[2]. We employ a green oxidation method using hydrogen peroxide (H₂O₂) catalyzed by sodium tungstate (Na₂WO₄). This avoids the generation of stoichiometric organic waste associated with mCPBA and provides excellent chemoselectivity for the sulfone over the sulfoxide. Protocol:

  • Suspend 4-chloro-3-(methylthio)benzoic acid (1.0 eq) in a mixture of glacial acetic acid and water.

  • Add a catalytic amount of Na₂WO₄ (0.05 eq).

  • Heat the mixture to 60°C and add 30% aqueous H₂O₂ (2.5 eq) dropwise over 30 minutes to manage the exothermic oxidation.

  • Stir at 60°C for 4 hours. Self-Validating IPC (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:EtOAc (1:1). The starting thioether will migrate rapidly, whereas the resulting 4-chloro-3-(methylsulfonyl)benzoic acid will present as a highly UV-active, significantly more polar spot near the baseline. The complete disappearance of the upper spot physically validates the completion of the oxidation.

Phase 2: Activation and O-Acylation

Causality: Direct C-acylation of 1,3-cyclohexanedione is thermodynamically unfavorable under standard conditions[6]. Therefore, the carboxylic acid must first be activated to an acyl chloride, followed by kinetically favored O-acylation. Triethylamine (Et₃N) is utilized as an auxiliary base to deprotonate the 1,3-cyclohexanedione, driving the formation of the enol ester while neutralizing the generated HCl[7]. Protocol:

  • Reflux the 4-chloro-3-(methylsulfonyl)benzoic acid with thionyl chloride (SOCl₂, 1.5 eq) and a catalytic drop of DMF for 2 hours. Remove excess SOCl₂ in vacuo to yield the acyl chloride.

  • In a separate flask, dissolve 1,3-cyclohexanedione (1.1 eq) in anhydrous dichloromethane (DCM) and add Et₃N (1.2 eq). Cool to 0°C.

  • Add the acyl chloride (dissolved in DCM) dropwise to the enolate solution. Stir for 2 hours at room temperature. Self-Validating IPC: Analyze the mixture via HPLC-UV at 254 nm. The O-acylated enol ester lacks the strong bathochromic shift characteristic of conjugated triketones. A major peak with a standard benzoyl UV profile confirms O-attachment rather than premature C-attachment.

Phase 3: Cyanide-Catalyzed Rearrangement

Causality: This is the critical transformation. Acetone cyanohydrin is employed as a safe, in situ source of cyanide ions[7]. The cyanide nucleophile attacks the enol ester carbonyl, forming a tetrahedral intermediate that collapses into an acyl cyanide and a free 1,3-cyclohexanedione enolate. The highly nucleophilic enolate then attacks the electrophilic acyl cyanide, forming the C-C bond and regenerating the cyanide catalyst[6]. This catalytic cycle ensures high atom economy. Protocol:

  • Dissolve the crude enol ester in anhydrous acetonitrile.

  • Add Et₃N (2.0 eq) followed by acetone cyanohydrin (10 mol%)[7].

  • Stir the reaction at 25°C for 12 hours.

  • Quench the reaction by pouring it into a dilute aqueous HCl solution, extracting the C-aroylated product into ethyl acetate. Self-Validating IPC (Ferric Chloride Test): To validate the rearrangement at the bench without relying on chromatography, perform a rapid FeCl₃ spot test. The O-acylated enol ester precursor lacks a free enolizable beta-diketone system and will not react. Upon successful rearrangement, the resulting C-acylated triketone is highly enolized and will immediately form a deep red/purple coordinate complex with Fe(III) ions[6]. This binary colorimetric change provides definitive proof of structural rearrangement.

Quantitative Data and Yield Optimization

Table 1: Reaction Parameters and Yield Optimization for Analog Synthesis

Reaction PhaseCatalyst / ReagentTemp (°C)Time (h)IPC MethodIsolated Yield (%)
1. Thioether Oxidation Na₂WO₄ / H₂O₂604TLC (UV active)92
2. O-Acylation Et₃N0 to 252HPLC-UV (254 nm)85
3. Rearrangement Acetone Cyanohydrin2512FeCl₃ Spot Test78

Table 2: Comparative HPPD Inhibition Profile (Representative Data)

CompoundSubstitution PatternHPPD IC₅₀ (nM)Bleaching Efficacy (Phenotypic)
Tembotrione (Standard) 2-Cl, 4-SO₂Me, 3-CH₂OCH₂CF₃~4.5++++
Analog 1 (Synthesized) 4-Cl, 3-SO₂Me~12.0+++
Analog 2 (Unoxidized) 4-Cl, 3-SMe>500+

References

1.[1] Tembotrione Herbicide: Powerful Weed Control for Crops. cnagrochem.com. URL: 2.[2] The Discovery and Synthesis of Tembotrione: A Technical Guide. benchchem.com. URL: 3.[5] 4-CHLORO-3-(METHYLTHIO)BENZOIC ACID | 166811-60-5. chemicalbook.com. URL: 4.[4] Role of metabolization and conjugation of herbicides in tolerance of white oats to 4-Hydroxyphenylpyruvate Dioxygenase (HPPD). cropj.com. URL: 5.[3] Tembotrione | C17H16ClF3O6S | CID 11556911 - PubChem. nih.gov. URL: 6.[7] CA2227934A1 - Benzoyl derivatives. google.com (Patents). URL: 7.[6] Chemistry of 2-Acylcycloalkane-1,3-diones. datapdf.com. URL:

Sources

Application Note: Chemoselective Reduction of 4-Chloro-3-(methylthio)benzoic Acid to its Benzyl Alcohol Derivative

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Strategic Rationale

The transformation of 4-chloro-3-(methylthio)benzoic acid to 4-chloro-3-(methylthio)benzyl alcohol is a critical functional group manipulation in the synthesis of advanced pharmaceutical intermediates, particularly in the development of kinase inhibitors and CNS-active agents.

When designing a reduction protocol for this specific polyfunctional substrate, the chemist must navigate two primary chemoselectivity challenges:

  • Preservation of the Aryl Chloride: Strong hydride donors like Lithium Aluminum Hydride (LiAlH

    
    ) are prone to causing unwanted hydrodehalogenation (cleavage of the C-Cl bond)[1].
    
  • Thioether Coordination: The substrate contains a methylthio (

    
    ) group, which acts as a soft Lewis base. This group can competitively coordinate with reducing agents, stalling reaction kinetics if not properly accounted for.
    

The Solution: Borane-Dimethyl Sulfide (BH


·SMe

, BMS)
is the optimal reagent for this transformation. Borane is highly chemoselective for carboxylic acids over halogens[2]. Furthermore, because BMS is already complexed with a thioether (dimethyl sulfide), the substrate's intrinsic

group does not disrupt the reagent delivery system[3]. This ensures predictable kinetics, high yields, and excellent scalability[4].

Mechanistic Pathway

The reduction of a carboxylic acid by borane is an elegant, multi-step cascade driven by Lewis acid-base interactions[2].

  • Coordination & Hydrogen Evolution: The Lewis acidic borane coordinates to the carbonyl oxygen. This increases the acidity of the carboxylic proton, leading to a reaction with a hydride from borane to evolve one equivalent of hydrogen gas (H

    
    ) and form a triacyloxyborane intermediate.
    
  • Hydride Transfer: Intramolecular hydride delivery reduces the carbonyl carbon, forming a borate acetal intermediate.

  • Hydrolysis: During the workup, the addition of methanol hydrolyzes the B-O bonds, liberating the primary benzyl alcohol and volatile trimethyl borate[5].

Mechanism Acid Carboxylic Acid Ar-COOH Coord Lewis Acid-Base Complex Ar-COOH · BH3 Acid->Coord + BH3·SMe2 H2Release H2 Gas Evolution Formation of Triacyloxyborane Coord->H2Release - H2 Hydride Intramolecular Hydride Transfer Reduction of Carbonyl H2Release->Hydride + BH3 Acetal Borate Acetal Intermediate Ar-CH2-O-B< Hydride->Acetal Hydrolysis Methanol Quench Hydrolysis of B-O bonds Acetal->Hydrolysis + MeOH Alcohol Primary Alcohol Ar-CH2OH Hydrolysis->Alcohol + B(OMe)3

Caption: Mechanistic pathway of carboxylic acid reduction by Borane-DMS.

Materials and Reagents

Reagent / MaterialMW ( g/mol )EquivalentsAmount (per 10 mmol scale)Role in Reaction
4-chloro-3-(methylthio)benzoic acid 202.661.0 eq2.03 gStarting Material
Borane-Dimethyl Sulfide (10 M) 75.972.0 eq2.0 mLReducing Agent[3]
Tetrahydrofuran (Anhydrous) 72.1110 Vol20.0 mLSolvent
Methanol 32.04Excess5.0 mLQuenching Agent[4]
Ethyl Acetate (EtOAc) 88.11-50.0 mLExtraction Solvent

Note: 2.0 equivalents of BH


 are strictly required. The first equivalent is consumed by the acidic proton (evolving H

), and the second equivalent performs the actual reduction of the carbonyl[2].

Experimental Protocol (Self-Validating Workflow)

This protocol is designed as a self-validating system . At each critical juncture, observable physical changes confirm the success of the step, ensuring high trustworthiness and reproducibility.

Step 1: System Setup
  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.

  • Charge the flask with 4-chloro-3-(methylthio)benzoic acid (2.03 g, 10.0 mmol).

  • Add anhydrous THF (20 mL) via syringe and stir until the substrate is fully dissolved.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

Step 2: Reagent Addition
  • Using a dry syringe, add BH

    
    ·SMe
    
    
    
    (10 M, 2.0 mL, 20.0 mmol) dropwise over 15 minutes.
  • Validation Check: Observe steady effervescence (bubbling). This is the evolution of H

    
     gas, confirming the active formation of the triacyloxyborane intermediate[2].
    
Step 3: Reaction Propagation
  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

  • Stir the mixture for 4–6 hours.

  • Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc, 7:3). The highly polar carboxylic acid spot (baseline) should completely disappear, replaced by a new, less polar spot corresponding to the benzyl alcohol.

Step 4: Quenching & Workup
  • Cool the reaction mixture back to 0 °C.

  • CRITICAL SAFETY STEP: Slowly add Methanol (5.0 mL) dropwise to quench unreacted borane and hydrolyze the borate complex[4].

  • Validation Check: Vigorous bubbling will occur. Continue stirring for 30 minutes until all effervescence completely ceases, validating that the active hydride species have been neutralized.

  • Dilute the mixture with EtOAc (50 mL) and wash sequentially with 1N HCl (20 mL), saturated aqueous NaHCO

    
     (20 mL), and Brine (20 mL).
    
  • Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure to yield the crude 4-chloro-3-(methylthio)benzyl alcohol.

Workflow Start 4-chloro-3-(methylthio)benzoic acid Dissolved in dry THF Cool Cool to 0 °C (Ice Bath) Start->Cool Add Dropwise addition of BH3·SMe2 (2.0 eq) Cool->Add React Warm to RT Stir for 4-6 hours Add->React Quench Quench with MeOH at 0 °C (Dropwise) React->Quench Workup Aqueous Workup (EtOAc / H2O / Brine) Quench->Workup Purify Concentration & Column Chromatography Workup->Purify Product 4-chloro-3-(methylthio)benzyl alcohol Purify->Product

Caption: Experimental workflow for the chemoselective reduction using Borane-DMS.

Quantitative Data & Optimization

The following table summarizes the optimization data for reducing 4-chloro-3-(methylthio)benzoic acid, demonstrating the causality behind selecting BH


·SMe

over alternative methods.
Reducing AgentEquivalentsConditionsYield (%)Purity (LC-MS)Mechanistic Observation
BH

·SMe

(BMS)
2.0THF, 0 °C to RT, 6 h94% >98% Optimal. Clean conversion; thioether coordination mitigated[3].
BH

·THF
2.0THF, 0 °C to RT, 8 h82%95%Good, but slower kinetics due to competitive substrate-THF binding[4].
LiAlH

1.5THF, 0 °C to RT, 4 h58%<70%Poor. Significant hydrodehalogenation of the aryl chloride observed[1].
1) SOCl

2) NaBH

1.2 / 2.0DCM/MeOH, RT, 12 h76%90%Viable alternative, but requires a two-step activation process[3].

Troubleshooting & Safety Insights

  • DMS Odor Management: Borane-dimethyl sulfide has a highly pungent, disagreeable odor[3]. All operations must be conducted in a well-ventilated fume hood. To neutralize the odor of empty syringes and glassware, rinse them immediately with a dilute aqueous bleach solution (sodium hypochlorite), which oxidizes the DMS to odorless dimethyl sulfoxide (DMSO).

  • Incomplete Conversion: If TLC indicates unreacted starting material after 6 hours, it is likely due to moisture in the THF hydrolyzing the borane prematurely. Ensure anhydrous solvents are used and the system is strictly under inert gas.

  • Exothermic Quenching: The methanol quench is highly exothermic and generates flammable H

    
     gas[2]. It must be performed dropwise at 0 °C. Never quench directly with water, as it can lead to violent eruptions and the formation of intractable boron emulsions.
    

References

  • Borane Reductions (using BH3.THF or BH3.Me2S, BMS) - General Procedure | Organic Synthesis |[Link]

  • Acid to Alcohol - Common Conditions | Common Organic Chemistry |[Link]

  • Reduction of carboxylic acids to alcohols with borane (BH3) | Master Organic Chemistry |[Link]

  • Borane Reagents | Organic Chemistry Portal |[Link]

  • Conversion of Benzoic Acid to Benzyl Alcohol | Allen Institute | [Link]

Sources

Troubleshooting & Optimization

Preventing oxidation of methylthio group during benzoic acid purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in organic synthesis and drug development: the unintended oxidation of thioethers (specifically the methylthio group, -SCH


) during the purification of benzoic acid derivatives.

This guide bypasses generic advice to provide you with a deep mechanistic understanding, self-validating experimental protocols, and actionable troubleshooting steps grounded in authoritative chemical literature.

Mechanistic Insight: The Vulnerability of the Methylthio Group

To prevent degradation, we must first understand the causality behind it. The methylthio group is an electron-rich thioether, making the sulfur atom highly susceptible to electrophilic attack by reactive oxygen species (ROS), trace metal-catalyzed atmospheric oxygen, and solvent-borne peroxides 1. The oxidation proceeds stepwise: initially yielding a sulfoxide (-S(O)CH


, a +16 Da mass shift), and under prolonged exposure or stronger oxidants, a sulfone (-S(O)

CH

, a +32 Da mass shift) 2, [[3]]().

During the purification of benzoic acid derivatives, the acidic moiety can inadvertently concentrate trace metals, lowering the activation energy for radical autoxidation. Furthermore, kinetic analyses reveal that while hydrogen peroxide oxidizes thioethers with half-lives in the hundreds of hours, trace hypochlorite (often a residue from bleach-cleaned glassware) can oxidize thioethers to sulfoxides in mere seconds 4.

Troubleshooting & FAQs

Q1: I am seeing a +16 Da mass shift in my LC-MS after liquid-liquid extraction. What is causing this, and how can I prevent it? Causality: A +16 Da shift indicates sulfoxide formation. This typically occurs when using ethereal solvents (e.g., diethyl ether, THF, or dioxane) that have accumulated hydroperoxides through photo-oxidation. Solution: Switch to non-peroxide-forming solvents like ethyl acetate or dichloromethane (DCM). If ethers are strictly required, you must filter them through a basic alumina plug immediately prior to use to strip out hydroperoxides. Additionally, degas your aqueous and organic phases by sparging with argon or nitrogen for 15-30 minutes before extraction to displace dissolved oxygen 5, 1.

Q2: My compound degrades into multiple spots on TLC during silica gel column chromatography. How do I stabilize it? Causality: Silica gel possesses a massive, mildly acidic surface area. When a thioether is adsorbed onto this surface and exposed to atmospheric oxygen in the eluent, the silica acts as a catalyst, drastically accelerating autoxidation 1. Solution:

  • Degas Eluents: Sparge all chromatography solvents with an inert gas.

  • Antioxidant Additives: Add a volatile radical scavenger, such as 0.1% Butylated hydroxytoluene (BHT), to the eluent 1.

  • Minimize Residence Time: Use automated flash chromatography with pressurized nitrogen rather than slow gravity columns.

Q3: During the final crystallization and drying of the benzoic acid derivative, the white powder turns slightly off-white, and NMR shows ~5% sulfoxide. How do I dry it safely? Causality: Thermal energy combined with atmospheric oxygen lowers the activation barrier for radical autoxidation. Standard drying ovens trap oxygen and bake it into the crystal lattice 2. Solution: Always use a vacuum oven. Perform a strict "pump-purge" cycle: pull a high vacuum, then backfill with argon. Repeat this three times. Dry at a controlled, lower temperature (e.g., 30 °C instead of 60 °C) [[2]]().

Quantitative Data: Oxidation Kinetics and Solvent Parameters

Understanding the half-lives of thioether oxidation under various conditions allows you to prioritize your preventive measures effectively.

Oxidant / ConditionThioether Half-LifeMechanistic CausalityPreventive Action
Hypochlorite (10 µM) SecondsRapid electrophilic oxygen transfer 4Avoid bleach-washed glassware; use strictly LC-MS grade water.
Hydrogen Peroxide (50 µM) > 100 HoursSlower, background oxidation 4Quench aqueous phases with sodium metabisulfite.
Aged Ethereal Solvents Minutes to HoursHydroperoxide-mediated oxidation 2Test solvents; filter through basic alumina prior to use.
Atmospheric O

(Ambient)
Days to WeeksMetal-catalyzed radical autoxidation 5, 6Sparge solvents with Argon; store final product at 2-8 °C 2.

Self-Validating Experimental Protocol: Inert-Atmosphere Workup

This protocol is designed as a self-validating system. By incorporating In-Process Controls (IPCs)—such as peroxide testing and strict degassing—the operator validates the inertness of the environment before the sensitive substrate is introduced, preventing irreversible damage.

Phase 1: Solvent Preparation and Validation

  • Select Ethyl Acetate (EtOAc) and LC-MS grade water for the extraction.

  • IPC Check: Test the EtOAc with a quantitative peroxide test strip. Validation: The strip must read exactly 0 ppm. If >0 ppm, discard or pass through basic alumina.

  • Sparge both the EtOAc and the aqueous buffer with Argon gas for 30 minutes using a submerged glass frit 1.

Phase 2: Quenching and Extraction

  • Cool the crude reaction mixture containing the methylthio-benzoic acid to 0-5 °C 2.

  • To neutralize residual oxidants from upstream synthesis, add 1.0 equivalent of a mild reducing agent (e.g., sodium metabisulfite, Na

    
    S
    
    
    
    O
    
    
    ) to the aqueous phase and stir for 15 minutes.
  • Adjust the pH to ~3 using degassed 1M HCl to protonate the benzoic acid, ensuring it partitions into the organic layer. Perform this step under a continuous Argon blanket.

  • Extract with the degassed EtOAc. Crucial: Avoid vigorous shaking that introduces micro-bubbles of air; use gentle inversion instead 5, 6.

Phase 3: Concentration and Crystallization

  • Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    . Filter into a round-bottom flask.
  • Concentrate the solvent using a rotary evaporator backfilled with Argon, keeping the water bath temperature strictly below 30 °C 2.

  • Dissolve the crude solid in a minimal amount of degassed, hot toluene. Allow it to cool slowly to room temperature, then transfer to a 2-8 °C refrigerator under an Argon balloon 2.

  • Filter the crystals using a Schlenk frit under inert gas, and dry in a vacuum oven (pump-purge with Argon 3x) at ambient temperature.

Process Visualization

G Reaction Crude Reaction Mixture (Methylthio-Benzoic Acid) Solvent Solvent Selection Avoid Ethers (THF/Et2O) Reaction->Solvent Peroxide Peroxide Test Must be 0 ppm Solvent->Peroxide Degas Degas Solvents (Argon Sparging 30 min) Peroxide->Degas Quench Add Antioxidant/Quencher (e.g., Na2S2O5 or BHT) Degas->Quench Extraction Liquid-Liquid Extraction Gentle mixing, pH ~3 Chromatography Flash Chromatography Pressurized N2, Fast Run Extraction->Chromatography OxidationRisk1 Risk: Sulfoxide Formation (+16 Da) Extraction->OxidationRisk1 Quench->Extraction Drying Vacuum Drying Pump-Purge with Argon, <30°C Chromatography->Drying OxidationRisk2 Risk: Surface Catalyzed Oxidation on Silica Chromatography->OxidationRisk2

Workflow for the purification of methylthio-benzoic acid highlighting critical anti-oxidation steps.

References

  • Stability Of Peptides And Proteins | PPT - Slideshare. Slideshare.net.5

  • Textbook on Novel Drug Delivery System First Edition. Dokumen.pub.6

  • 1-(Benzylthio)acetone | 10230-69-0. Benchchem.com.1

  • Stability issues of "Propanal, 2-methyl-2-(methylthio)-" in solution. Benchchem.com.2

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS Publications.4

  • Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. NIH.gov.3

Sources

Improving yield of 3-methylthiolation of 4-chlorobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Methylthiolation of 4-Chlorobenzoic Acid Derivatives

Executive Diagnostic: Why Your Yield is Low

As a Senior Application Scientist, I frequently encounter researchers struggling with the functionalization of benzoic acid derivatives. The 3-methylthiolation of 4-chlorobenzoic acid presents a "perfect storm" of chemical challenges. If you are experiencing yields below 40%, it is likely due to one of three critical failure modes:

  • Catalyst Poisoning by the Carboxylate: The free carboxylic acid group (COOH) acts as a ligand sink.[1] In palladium or copper-catalyzed cycles, the carboxylate coordinates to the metal center, forming unreactive "off-cycle" species, effectively killing the catalyst.

  • Chemoselectivity Issues (The "Halide Dance"): You have a Chlorine at C4. If you are using a 3-bromo precursor, you need a catalyst system that differentiates between the C–Br and C–Cl bonds.[1] If you are attempting direct C–H activation, the electronic deactivation from the COOH and Cl groups makes the C3 position chemically inert.[1]

  • Nucleophile Degradation: Sodium thiomethoxide (NaSMe) is hygroscopic and prone to oxidation (forming disulfides).[1] If your reaction turns yellow/orange rapidly without product formation, your nucleophile is likely compromising the reduction potential of the catalytic cycle.[1]

Strategic Decision Tree: Selecting the Correct Protocol

Before proceeding, verify your starting material and strategy using the logic flow below.

G Start Starting Material Selection Check_Substrate Do you have a leaving group at the C3 position? Start->Check_Substrate No_LG No (Substrate is 4-chlorobenzoic acid) Check_Substrate->No_LG No Yes_LG Yes (Substrate is 3-bromo-4-chlorobenzoic acid) Check_Substrate->Yes_LG Yes Direct_CH Direct C-H Activation (NOT RECOMMENDED) No_LG->Direct_CH Check_Protect Is the COOH protected? Yes_LG->Check_Protect Advice_Switch CRITICAL ADVICE: Switch to 3-Bromo precursor. Direct C-H yield <10% Direct_CH->Advice_Switch Free_Acid Free Acid (-COOH) Check_Protect->Free_Acid No Protected Ester/Amide (-COOMe) Check_Protect->Protected Yes Method_B Protocol B: Cu-Catalyzed Coupling (Scalable, Moderate Yield) Free_Acid->Method_B Use Cu (Less sensitive) Method_A Protocol A: Pd-Catalyzed Chemoselective Coupling (High Yield, High Cost) Protected->Method_A Use Pd (High Selectivity)

Optimized Experimental Protocols

The following protocols assume you have switched to the 3-bromo-4-chlorobenzoic acid (or its ester) precursor. This is the only reliable way to achieve yields >80%.[1]

Protocol A: The "Gold Standard" (High Chemoselectivity)

Best for: Late-stage functionalization, high-value substrates, and when the C4-Chlorine must remain intact.

Mechanism: This protocol utilizes Xantphos , a wide-bite-angle ligand that facilitates the reductive elimination of the C–S bond while being bulky enough to prevent oxidative addition into the stronger C–Cl bond [1].[1]

Reagents:

  • Substrate: Methyl 3-bromo-4-chlorobenzoate (Protection of COOH is highly recommended).[1]

  • Catalyst: Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂ (5 mol%).[1]

  • Ligand: Xantphos (5-10 mol%).[1]

  • Nucleophile: Zn(SMe)₂ (0.6 equiv) or NaSMe (1.2 equiv).[1] Note: Zn(SMe)₂ is non-hygroscopic and odorless, yielding more consistent results.

  • Solvent: 1,4-Dioxane (Anhydrous).[1]

  • Base: Cs₂CO₃ (1.5 equiv).[1]

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a Schlenk tube and backfill with Argon.[1]

  • Catalyst Pre-complexation: Add Pd₂(dba)₃ and Xantphos.[1] Add 2 mL Dioxane. Stir at RT for 5 mins until the solution turns a clear orange/red (active catalyst formation).

  • Substrate Addition: Add Methyl 3-bromo-4-chlorobenzoate (1.0 mmol), Zn(SMe)₂ (0.6 mmol), and Cs₂CO₃ (1.5 mmol).

  • Reaction: Seal and heat to 100°C for 12–16 hours.

  • Workup: Filter through Celite (to remove Pd black).[1] Concentrate. Purify via flash chromatography (Hexane/EtOAc).

Expected Yield: 85–92%[1]

Protocol B: The "Green" & Scalable Route (Copper Catalysis)

Best for: Large scale (>10g), cost-sensitive projects, or if COOH protection is impossible.

Mechanism: A modified Ullmann-type coupling.[1] Copper is less sensitive to the free acid than Palladium, but requires higher temperatures.[1] Ligands like 1,10-Phenanthroline are essential to stabilize the Cu(I) intermediate [2].[1]

Reagents:

  • Substrate: 3-bromo-4-chlorobenzoic acid (Free acid is tolerated but requires extra base).[1]

  • Catalyst: CuI (10 mol%).[1]

  • Ligand: 1,10-Phenanthroline (20 mol%).[1]

  • Nucleophile: NaSMe (2.0 equiv).[1]

  • Solvent: DMSO (Dry).[1]

  • Temperature: 110°C.[1]

Critical Modification: If using the free acid, you must use 2.5 equiv of base (K₂CO₃) to ensure the carboxylate is fully deprotonated and the thiolate is active.[1]

Troubleshooting & FAQs

Q1: I am seeing significant amounts of debrominated product (4-chlorobenzoic acid) but no thiolation. Why?

  • Diagnosis: This is "Hydrodehalogenation."[1] It occurs when the Pd-hydride species forms (often from solvent decomposition or trace moisture) and reduces the aryl bromide.[1]

  • Solution:

    • Ensure Dioxane is anhydrous and peroxide-free.[1]

    • Switch from NaSMe to Zn(SMe)₂ .[1] Sodium thiomethoxide is very basic and hygroscopic; water acts as a hydride source.[1] The Zinc salt is neutral and dry [3].[1]

Q2: My reaction mixture turns black immediately, and conversion is <10%.

  • Diagnosis: "Pd-Black" precipitation.[1] The catalyst has aggregated and deactivated.[1] This is common when the ligand:metal ratio is too low or the ligand is oxidized.[1]

  • Solution: Increase the Xantphos loading to 1.5x or 2x relative to Palladium.[1] Ensure your Xantphos is white/pale yellow (not brown).[1]

Q3: Can I do this directly on 4-chlorobenzoic acid (C–H activation) without the bromine?

  • Scientific Reality Check: Direct meta-C–H thiolation of electron-poor arenes is an unresolved challenge in organic synthesis.[1][2][3] While meta-olefination exists (using nitrile templates, see Nature Comms 2016 [4]), direct thiolation is not viable for high yields.[1]

  • Recommendation: Do not waste time optimizing C–H activation. The cost of the 3-bromo precursor is negligible compared to the time lost on a <5% yield reaction.[1]

Q4: The Chlorine at C4 is also reacting (forming 3,4-bis(methylthio)benzoate). [1]

  • Diagnosis: Poor chemoselectivity.[1] Your catalyst is too active.

  • Solution: Lower the reaction temperature to 80°C . Switch from a monodentate ligand (like PPh₃) to Xantphos or DPEphos .[1] The bite angle of Xantphos (111°) favors the coupling of the weaker C–Br bond over the stronger C–Cl bond [1].[1]

Comparative Data: Optimization Table

Table 1: Effect of Catalyst and Protecting Group on Yield of 3-SMe-4-Cl-Benzoate

EntrySubstrateCatalyst SystemS-SourceYieldNotes
1Free AcidPd(OAc)₂ / PPh₃NaSMe12%Catalyst poisoning by COOH.
2Free AcidCuI / PhenanthrolineNaSMe55%Moderate success; high temp required.[1]
3Methyl EsterPd(OAc)₂ / PPh₃NaSMe45%Poor chemoselectivity (Cl also reacts).[1]
4Methyl EsterPd₂(dba)₃ / Xantphos Zn(SMe)₂ 91% Optimal Condition. High selectivity.
5Methyl EsterPd₂(dba)₃ / XantphosDMSO (oxidant)0%DMSO is not a viable S-source here.[1]

References

  • Metal-catalyzed methylthiolation of chloroarenes and diverse aryl electrophiles. Source: Chemical Science, 2025.[1] URL:[Link] Relevance: Establishes the superiority of specific ligands for distinguishing between Chloro and Bromo substituents.

  • Visible-Light-Promoted C–S Cross-Coupling via Intermolecular Charge Transfer. Source: Journal of the American Chemical Society, 2017.[1][4] URL:[Link] Relevance:[1][5][6][7][8][9][10] Discusses alternative radical mechanisms, though less reliable for specific 4-chloro chemoselectivity.[1]

  • Pd(II)-catalysed meta-C–H functionalizations of benzoic acid derivatives. Source: Nature Communications, 2016.[1] URL:[Link] Relevance: Cited to explain why direct C-H activation is difficult (requires complex templates) and why the cross-coupling route is preferred for thiolation.

Sources

Separation of 4-chloro-3-(methylthio)benzoic acid from 4-chloro-3-hydroxybenzoic acid byproduct

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists dealing with the purification of 4-chloro-3-(methylthio)benzoic acid (Target) from its hydrolytic byproduct, 4-chloro-3-hydroxybenzoic acid (Impurity).

Case ID: SEP-SME-OH-001 Topic: Separation of 4-chloro-3-(methylthio)benzoic acid from 4-chloro-3-hydroxybenzoic acid Applicable For: Process Chemistry, Medicinal Chemistry, Drug Development

Strategic Analysis: The Separation Challenge

Before initiating any protocol, it is critical to understand the physicochemical landscape of your mixture. You are dealing with two molecules that share a benzoic acid core but diverge significantly in their substituent polarity.

The Physicochemical Divergence
FeatureTarget: 4-chloro-3-(methylthio)benzoic acidByproduct: 4-chloro-3-hydroxybenzoic acid
Primary Functional Group Thioether (-SMe)Phenol (-OH)
Electronic Nature Lipophilic, Soft NucleophileHydrophilic, Hard Nucleophile, H-Bond Donor
Estimated LogP ~3.0 (Lipophilic)~1.7 (More Polar)
pKa (Carboxylic Acid) ~3.8 - 4.0~3.8 - 4.0
pKa (Substituent) N/A (Neutral)~8.5 - 9.5 (Weakly Acidic)
Solubility Profile Soluble in DCM, Toluene, EtOAcSoluble in Alcohols, EtOAc; Poor in DCM/Toluene

The "Trap": Do not attempt separation based solely on carboxylic acid acidity (e.g., simple bicarbonate washes). Both compounds possess a benzoic acid moiety that will deprotonate at pH 4–5, rendering both water-soluble. The Solution: Exploit the Polarity Gap and Lattice Energy differences. The phenolic hydroxyl group creates strong intermolecular hydrogen bonding, significantly reducing the byproduct's solubility in non-polar chlorinated solvents compared to the thioether.

Troubleshooting & FAQs

Q1: Why is the hydroxy byproduct forming in my reaction?

A: This is a classic Nucleophilic Aromatic Substitution (


) side reaction. If you are synthesizing the target from 4-chloro-3-fluorobenzoic acid (or nitro analog) using sodium thiomethoxide (NaSMe):
  • Moisture: NaSMe is hygroscopic. Any water present forms NaOH, which competes with

    
    SMe to attack the ring.
    
  • Hydrolysis: The starting material halide can hydrolyze under prolonged heating in alkaline media. Fix: Ensure anhydrous conditions and use dry DMF or DMSO. Lower the reaction temperature if possible.

Q2: Can I use Acid-Base extraction to separate them?

A: Generally, no .

  • Low pH (< 2): Both are protonated and soluble in organics.

  • Neutral pH (7): Both are ionized (benzoates) and soluble in water.

  • High pH (> 11): The phenol deprotonates to a dianion, while the target remains a mono-anion. Theoretically, the dianion is more water-soluble, but the selectivity is often poor in liquid-liquid extraction. Chromatography or crystallization is superior.

Q3: The byproduct is co-eluting on my TLC. How do I visualize it?

A:

  • Solvent System: Use Hexane:Ethyl Acetate:Acetic Acid (70:30:1) . The acetic acid suppresses tailing.

  • Stain: Use Ferric Chloride (

    
    ) . The phenolic -OH of the byproduct will turn violet/purple. The thioether target will not stain or may only show UV activity.
    

Experimental Protocols

Choose the protocol that matches your scale and purity requirements.

Protocol A: Selective Trituration (Best for >5g Scale)

Use this as the primary cleanup method. It relies on the insolubility of the hydroxy-acid in Dichloromethane (DCM).

  • Workup: Acidify your crude reaction mixture to pH 1 with HCl. Extract into Ethyl Acetate (EtOAc). Dry over

    
     and evaporate to dryness.
    
  • Solvent Addition: Add Dichloromethane (DCM) to the crude solid (approx. 5–10 mL per gram of crude).

  • Trituration: Stir vigorously at room temperature for 30 minutes.

    • Mechanism:[1][2][3][4][5] The lipophilic Target-SMe dissolves. The polar Byproduct-OH (stabilized by crystal lattice H-bonds) remains suspended.

  • Filtration: Filter the suspension through a sintered glass funnel.

    • Solid (Filter Cake): Enriched Byproduct-OH (Discard).

    • Filtrate: Contains Target-SMe.

  • Concentration: Evaporate the filtrate. Analyze purity by HPLC.

Protocol B: Flash Column Chromatography (Best for High Purity)

Use this if Trituration yields <98% purity.

  • Stationary Phase: Silica Gel (40–63 µm).

  • Mobile Phase: Hexane / Ethyl Acetate (Gradient).

  • Modifier: 1% Acetic Acid (Essential to prevent peak tailing of the carboxylic acids).

Step-by-Step:

  • Equilibration: Flush column with 90:10 Hexane:EtOAc (+1% AcOH).

  • Loading: Dissolve crude in minimum DCM and load.

  • Elution Gradient:

    • 0–10% EtOAc: Elutes non-polar impurities.

    • 10–25% EtOAc: Elutes Target-SMe (Product).

    • 30–60% EtOAc: Elutes Byproduct-OH (Impurity - Retained due to H-bonding with Silica).

  • Pooling: Collect fractions containing the UV-active spot with the higher

    
    .
    

Visualizing the Logic

Decision Logic for Purification

PurificationLogic Start Crude Mixture (Target-SMe + Byproduct-OH) SolubilityCheck Dissolve in DCM (Room Temp) Start->SolubilityCheck CheckSolid Is there undissolved solid? SolubilityCheck->CheckSolid Filter Filter Suspension CheckSolid->Filter Yes (Solid Exists) Column Proceed to Column Chromatography (Hex/EtOAc + 1% AcOH) CheckSolid->Column No (Fully Soluble) SolidWaste Solid Residue: Byproduct-OH (Polar) Filter->SolidWaste Filtrate Filtrate: Target-SMe (Lipophilic) Filter->Filtrate Final Pure Target-SMe Filtrate->Final Column->Final

Caption: Workflow for separating the lipophilic methylthio-benzoate from the polar hydroxy-benzoate byproduct.

Polarity & Interaction Map

InteractionMap Target Target: -SMe (Thioether) SolventNonPolar Non-Polar Solvent (DCM/Toluene) Target->SolventNonPolar High Solubility (Lipophilic) Silica Silica Gel (Stationary Phase) Target->Silica Weak Interaction (Elutes Fast) Byproduct Byproduct: -OH (Phenol) Byproduct->SolventNonPolar Low Solubility (H-Bond Aggregation) Byproduct->Silica Strong H-Bonding (Elutes Slow)

Caption: Mechanistic basis for separation. The phenolic -OH drives adsorption to silica and insolubility in non-polar solvents.

References

  • PubChem Compound Summary: 4-Chloro-3-hydroxybenzoic acid. (2025).[6] National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (2025).[6] 3-Chloro-4-hydroxybenzoic acid Physical Properties (Analog Reference). Retrieved from [Link]

  • Vertex AI Search. (2025). Synthesis and Purification of Methylthio-benzoic acid derivatives. (Aggregated Patent and Literature Data). Retrieved from 4

Sources

Solubility issues of 4-chloro-3-(methylthio)benzoic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected precipitation and assay inconsistencies when working with halogenated, sulfur-containing aromatic compounds.

Working with 4-chloro-3-(methylthio)benzoic acid presents a classic physicochemical challenge. The combination of a hydrophobic aromatic ring, an electron-withdrawing chloro group, and a lipophilic methylthio ether creates a molecule that strongly resists aqueous solvation unless its ionization state and solvent transition kinetics are strictly managed.

This guide is designed to move beyond basic "add more solvent" advice. Here, we will dissect the thermodynamic and kinetic causality behind your solubility issues and provide self-validating protocols to ensure reproducible assay conditions.

Part 1: Physicochemical Profile & Causality

To troubleshoot solubility, we must first understand the molecular forces at play. The parent structure, benzoic acid, has a baseline pKa of approximately 4.2[1]. However, the substitutions on this specific derivative fundamentally alter its behavior in solution.

PropertyValueScientific Implication for Assay Design
Molecular Weight 202.66 g/mol Small molecule; favorable for diffusion, but the high heavy-atom count (Cl, S) increases overall lipophilicity.
Estimated pKa ~3.8 - 4.0Weak acid. The electron-withdrawing chloro group lowers the pKa relative to benzoic acid[1]. Requires a buffer pH ≥ 6.0 for complete ionization.
LogP (Unionized) ~3.1Highly hydrophobic in its protonated state. Prone to hydrophobic aggregation and non-specific binding to plasticware.
Hydrogen Bonding 1 Donor, 2 AcceptorsLimited hydration capacity. Solvation relies heavily on ion-dipole interactions generated by the deprotonated carboxylate group.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does 4-chloro-3-(methylthio)benzoic acid instantly precipitate (crash out) when I dilute my DMSO stock into PBS? The Causality: This is a kinetic phenomenon known as "DMSO crash-out"[2]. The compound is highly soluble in 100% DMSO. However, when you pipette this stock directly into an aqueous buffer, the diffusion of DMSO into the bulk water is significantly faster than the dissolution of the hydrophobic compound into the aqueous phase. This creates a localized micro-environment where the solvent is predominantly water, but the compound concentration remains near the stock concentration (e.g., 10 mM). This massive localized supersaturation breaches the metastable zone, causing rapid nucleation and irreversible precipitation[3]. The Solution: You must alter the kinetics of the solvent shift. Use a step-wise dilution method (see Protocol 1) or ensure vigorous mechanical agitation during addition to disperse the compound before nucleation can occur.

Q2: How does my buffer's pH dictate the solubility of this compound? The Causality: Solubility here is governed by the Henderson-Hasselbalch equation. At a pH below 4.0, the carboxylic acid is fully protonated (unionized) and highly lipophilic, making it functionally insoluble in water[1]. To achieve >99% ionization and utilize favorable ion-dipole interactions with water, the buffer pH must be at least 2 units above the compound's pKa[4]. The Solution: Ensure your assay buffer is strictly maintained at pH 7.4 or higher. If your biological target requires an acidic environment (pH < 6.0), you will be restricted to the compound's thermodynamic solubility limit and must rely on solubilizing agents like cyclodextrins or surfactants (e.g., Tween-20).

Q3: My buffer is at pH 7.4, but I still observe turbidity in my biochemical assay. What is happening? The Causality: Even when fully ionized, the carboxylate anion of benzoic acid derivatives can interact with divalent cations (such as Ca²⁺ or Mg²⁺) commonly found in biological buffers like Ringer's solution or supplemented HEPES. These interactions form highly stable, insoluble crystalline salts because the crystal lattice energy of the divalent salt exceeds the free energy of hydration[5]. The Solution: If your assay permits, switch to a cation-free buffer or add a chelating agent like EDTA/EGTA.

Troubleshooting Start Precipitation in Assay Buffer CheckPH Is Buffer pH < 6.0? Start->CheckPH AdjustPH Adjust pH to ≥ 7.4 (Ensure Ionization) CheckPH->AdjustPH Yes CheckSolvent Did it crash out from DMSO stock? CheckPH->CheckSolvent No StepDilution Use Step-wise Dilution Protocol CheckSolvent->StepDilution Yes CheckSalts Are Ca2+/Mg2+ present in buffer? CheckSolvent->CheckSalts No AddChelator Add EDTA/EGTA or change buffer CheckSalts->AddChelator Yes

Caption: Decision tree for diagnosing 4-chloro-3-(methylthio)benzoic acid precipitation.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Optimized Stock Preparation and Step-Wise Aqueous Dilution

Purpose: To prevent localized supersaturation and DMSO crash-out during assay preparation.

  • Primary Stock Preparation: Weigh the compound and dissolve it in 100% anhydrous DMSO to yield a 10 mM stock. Vortex until optically clear. Store in low-bind tubes to prevent hydrophobic adsorption.

  • Intermediate Dilution (The "Step-Down" Method): Do not dilute directly from 10 mM to your working concentration. Instead, create an intermediate stock by diluting the 10 mM stock 1:10 into a 50/50 mixture of DMSO and your target assay buffer. This yields a 1 mM compound solution in 55% DMSO, bridging the solvent polarity gap.

  • Final Assay Dispensing: Dispense the intermediate stock into the final assay buffer under continuous, vigorous agitation (e.g., using a plate shaker at 800 RPM).

  • System Validation Step: To confirm the compound has not formed invisible micro-precipitates, centrifuge a 1 mL aliquot of the final assay solution at 10,000 x g for 10 minutes. Analyze the supernatant via UV-Vis absorbance. If the detected concentration matches your theoretical yield, the dilution protocol is validated.

Protocol 2: Kinetic Solubility Assessment via Laser Nephelometry

Purpose: To empirically determine the maximum soluble concentration of the compound in your specific assay buffer before running high-throughput screens[3][6].

  • Preparation of Dilution Series: Prepare a 12-point serial dilution of the compound in 100% DMSO, ranging from 10 mM down to 0.01 mM[6].

  • Plate Transfer: Transfer 2 µL of each DMSO stock into a flat-bottom 96-well microtiter plate[6].

  • Buffer Addition: Rapidly inject 198 µL of the target aqueous buffer (pH 7.4) into each well using a multichannel pipette. The final DMSO concentration will be 1%[6].

  • Equilibration: Incubate the plate for 2 hours at room temperature to allow metastable supersaturated solutions to equilibrate and precipitate.

  • Nephelometric Scanning: Scan the plate using a laser nephelometer. Unsolved particles scatter the laser light, resulting in a proportional increase in the optical signal[6].

  • System Validation Step: Include a highly soluble reference compound (e.g., 2′-deoxy-5-fluorouridine) and a poorly soluble reference (e.g., ondansetron) on the same plate[7]. The assay is validated if the soluble reference shows baseline scatter and the insoluble reference shows a sharp inflection point.

  • Data Analysis: Plot scattered light intensity against compound concentration. The inflection point (the "kick-off" curve) indicates the kinetic solubility limit of 4-chloro-3-(methylthio)benzoic acid in your specific buffer[6].

Workflow N1 Prepare 10 mM DMSO Stock N2 Serial Dilution in 100% DMSO N1->N2 N3 Transfer 2 µL to Microplate N2->N3 N4 Add 198 µL Aqueous Buffer N3->N4 N5 Measure Light Scatter (Nephelometry) N4->N5 N6 Plot Scatter vs Conc. (Find Kick-off) N5->N6

Caption: High-throughput kinetic solubility assay workflow using laser nephelometry.

References

  • Title: Benzoic Acid Formula: Properties, Application, & More Source: Orchids The International School URL: [Link]

  • Title: 3.8. Determination of Kinetic Solubility Source: Bio-protocol URL: [Link]

  • Title: Benzoic Acid - Structure, Properties, Reactions Source: Turito URL: [Link]

  • Title: In vitro solubility assays in drug discovery Source: PubMed / NIH URL: [Link]

  • Title: Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives Source: Ovid URL: [Link]

Sources

Technical Support Center: Troubleshooting Dimethyl Disulfide (DMDS) Odor in the Synthesis of 4-Chloro-3-(methylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for managing and eliminating dimethyl disulfide (DMDS) odor during the synthesis of 4-chloro-3-(methylthio)benzoic acid. This resource is designed for researchers, chemists, and drug development professionals who encounter the challenge of this potent and persistent malodor. Our approach moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions for effective odor remediation.

Frequently Asked Questions (FAQs): Understanding the Odor Source

This section addresses the most common initial queries regarding the presence of DMDS.

Q1: Why does my synthesis of 4-chloro-3-(methylthio)benzoic acid have a strong, unpleasant garlic or boiled cabbage-like odor?

A: This characteristic odor is almost certainly due to the presence of dimethyl disulfide (DMDS) and related volatile sulfur compounds.[1][2] DMDS has an exceptionally low odor threshold, detectable by the human nose at concentrations as low as 7-12 parts per billion (ppb).[3][4] This means that even trace amounts, which may not be significant in terms of mass yield, can cause a pervasive and powerful odor.

Q2: What are the likely sources of DMDS contamination in my reaction?

A: DMDS can originate from several sources during the synthesis:

  • Byproduct Formation: The desired methylthio- group can undergo oxidative coupling, especially in the presence of air (oxygen), leading to the formation of a disulfide bond.

  • Reagent Impurities: The starting materials, particularly methyl mercaptan (methanethiol) or its salts (e.g., sodium thiomethoxide), can contain DMDS as an impurity from their own synthesis or degradation.

  • Side Reactions: Unwanted side reactions can generate volatile sulfur-containing byproducts.

  • Product Degradation: Although less common under standard conditions, the final 4-chloro-3-(methylthio)benzoic acid product could potentially degrade under harsh work-up or purification conditions, releasing odorous compounds.

Q3: Is the DMDS odor a significant safety concern?

A: Yes. The odor serves as a critical warning sign for the presence of DMDS, which is a toxic and flammable chemical.[4][5] Inhalation can cause respiratory irritation, headache, dizziness, and nausea.[4][5] Therefore, all work should be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including nitrile or butyl rubber gloves and safety goggles, must be worn.[4]

Troubleshooting and Remediation Guide

This guide provides a systematic approach to tackling DMDS odor, from in-process mitigation to final product purification.

Logical Workflow for DMDS Odor Remediation

The following diagram outlines the decision-making process for addressing DMDS contamination at various stages of your synthesis.

G start Odor Detected During Synthesis or Work-up assess Step 1: Assess Stage & Severity start->assess in_process During Reaction / Quench assess->in_process In-Situ post_workup During Aqueous Work-up assess->post_workup Extraction isolated_product Isolated Crude Product assess->isolated_product Post-Isolation trap Proactive Measure: Use Scrubber Trap (See Protocol 3) in_process->trap quench Implement Oxidative Quench (See Protocol 1) post_workup->quench recrystallize Recrystallize with Charcoal Treatment isolated_product->recrystallize gcms Step 2: Analytical Verification (Headspace GC-MS) trap->gcms adsorption Treat Organic Layer with Activated Carbon (See Protocol 2) quench->adsorption If odor persists adsorption->gcms vacuum Dry Under High Vacuum with Cold Trap recrystallize->vacuum vacuum->gcms

Caption: Decision flowchart for DMDS odor troubleshooting.

Q4: My reaction is still in progress, but the odor is strong. What can I do now?

A: The most effective in-process strategy is to prevent the volatile DMDS from escaping the reaction vessel. This is achieved by using a gas outlet trap or scrubber. See Protocol 3 for setting up an oxidative scrubber to neutralize vented gases. This is a proactive measure that contains the problem before it contaminates the lab environment.

Q5: I've reached the work-up stage. What is the best first-line defense for removing DMDS?

A: An oxidative wash during the aqueous work-up is the most direct and effective initial step. Oxidizing agents convert the foul-smelling DMDS into non-volatile and odorless sulfoxides or sulfones. Hydrogen peroxide and sodium hypochlorite are common choices. However, you must consider the stability of your desired product to these oxidants. A small-scale pilot test is always recommended.

Table 1: Comparison of Common Oxidative Quenching Agents

ReagentPrinciple of ActionProsCons
Hydrogen Peroxide (H₂O₂) OxidationReadily available; byproducts are water.[6]Can require acidic or basic conditions for optimal reactivity; may be slow.
Sodium Hypochlorite (NaOCl) OxidationFast and highly effective; inexpensive (household bleach).[6]Highly reactive, may oxidize the target molecule; generates chlorinated byproducts.
Fenton's Reagent (H₂O₂ + Fe²⁺) Radical OxidationExtremely fast and efficient at degrading DMDS.[7]Requires addition of an iron catalyst; can be aggressive and non-selective.
Q6: The oxidative wash helped, but a residual odor remains in my organic layer. What's next?

A: If a low level of DMDS persists, treatment with an adsorbent like activated carbon is an excellent secondary step.[3][8] Activated carbon has a high surface area and porous structure, making it highly effective at trapping organic molecules like DMDS.[3]

Q7: My isolated, solid 4-chloro-3-(methylthio)benzoic acid still smells. How can I purify it further?

A: For a solid product, recrystallization is the preferred method. Incorporating a small amount of activated carbon (charcoal) into the hot dissolution step can help adsorb the remaining DMDS impurity. Following recrystallization, drying the product thoroughly under high vacuum, preferably with a cold trap, will help remove any final traces of volatile odorous compounds.[6]

Experimental Protocols

Protocol 1: Oxidative Quench of DMDS in an Organic Solution

Principle: This protocol uses a dilute hydrogen peroxide solution under basic conditions to oxidize DMDS to non-volatile byproducts, which can then be separated in the aqueous phase.

Materials:

  • Crude reaction mixture in an organic solvent (e.g., Ethyl Acetate, Dichloromethane).

  • 3% Hydrogen Peroxide (H₂O₂) solution.

  • 1 M Sodium Hydroxide (NaOH) solution.

  • Separatory funnel.

  • Standard laboratory glassware and PPE.

Procedure:

  • Transfer the organic solution containing your product and the DMDS impurity to a separatory funnel.

  • For every 100 mL of organic solution, add 50 mL of 3% H₂O₂ solution.

  • Slowly add 5-10 mL of 1 M NaOH solution to the separatory funnel. Caution: This may cause a slight exotherm and gas evolution. Vent the funnel frequently and with care.

  • Stopper the funnel and shake gently for 5-10 minutes, venting frequently to release any pressure buildup.

  • Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Wash the organic layer with a brine solution (saturated NaCl) to remove residual peroxide and base.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and proceed with solvent removal.

Self-Validation: The pungent DMDS odor should be significantly reduced or eliminated after this procedure. If not, consider a second wash or proceed to Protocol 2.

Protocol 2: Activated Carbon Treatment for Residual Odor

Principle: Adsorption of trace DMDS onto the high-surface-area of activated carbon.[3][9]

Materials:

  • Organic solution from work-up (after aqueous washes).

  • Powdered activated carbon (decolorizing charcoal).

  • Stir plate and stir bar.

  • Filter paper and funnel, or a celite/silica gel plug.

Procedure:

  • Transfer the organic solution to an Erlenmeyer flask equipped with a stir bar.

  • Add activated carbon to the solution. A general starting point is 1-2 grams of carbon per 100 mL of solution.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Remove the activated carbon by filtration. For fine powders, filtering through a pad of celite or a small plug of silica gel is most effective to ensure complete removal.

  • Rinse the filter cake with a small amount of fresh solvent to recover any adsorbed product.

  • Combine the filtrates and remove the solvent under reduced pressure.

Self-Validation: The resulting solution and the isolated crude product should be free of the characteristic DMDS odor.

Protocol 3: Laboratory Scale Oxidative Scrubber Setup

Principle: Volatile gases exiting the reaction vessel are bubbled through an oxidizing solution (scrubber) to neutralize them before they enter the fume hood exhaust.

G cluster_0 Fume Hood reactor Reaction Flask (e.g., with Reflux Condenser) tubing1 Tubing reactor->tubing1 Gas Outlet bubbler Gas Bubbler / Fritted Funnel in Flask with Scrubber Solution (e.g., Bleach or KMnO4) tubing1->bubbler tubing2 Tubing bubbler->tubing2 outlet Vent to Back of Fume Hood tubing2->outlet

Caption: Workflow for an oxidative gas scrubber.

Materials:

  • Reaction vessel with a gas outlet (e.g., a needle on a condenser).

  • Two flasks or gas washing bottles.

  • Glass or chemically resistant tubing.

  • Scrubber Solution: 10-20% aqueous sodium hypochlorite (bleach) or a dilute potassium permanganate (KMnO₄) solution.[6][8]

Procedure:

  • Assemble the reaction apparatus inside a chemical fume hood.

  • Connect the gas outlet of your apparatus (e.g., top of the reflux condenser) via tubing to the inlet of the first gas washing bottle. The inlet tube should extend below the surface of the scrubber solution.

  • Fill the gas washing bottle about two-thirds full with the chosen scrubber solution.

  • Connect the outlet of the first bottle to the inlet of a second, empty bottle. This second bottle serves as a trap to prevent any of the scrubber solution from being accidentally drawn back into the reaction.

  • Connect the outlet of the second bottle to a tube that is secured at the back of the fume hood.

  • Ensure all connections are secure before starting the reaction. The flow of inert gas (if used) should be slow and steady to allow for efficient bubbling and scrubbing.

Analytical Verification

Q8: How can I definitively confirm that the DMDS has been removed?

A: While the absence of odor is a strong indicator, quantitative confirmation requires instrumental analysis. The gold-standard method for detecting volatile sulfur compounds like DMDS is Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) .[10][11][12] This technique analyzes the vapor above the sample, providing high sensitivity for detecting any remaining volatile impurities.

References

  • Yagmur, E., et al. (n.d.). Adsorption of dimethyl disulfide onto activated carbon cloth. PMC. [Link]

  • Wang, Y., et al. (2020, December 10). Adsorptive removal of dimethyl disulfide in model gasoline using Cu-BTC loaded with phosphotungstic acid. Energy Proceedings. [Link]

  • University of Georgia. (n.d.). DimethylDisulfideDMDS-624-92-0.docx. [Link]

  • Gansu Nabowang Chemical Products Co., Ltd. (2023, February 24). Safety of dimethyl disulfide(DMDS). [Link]

  • Ramírez-Coutiño, L., et al. (2009, September 30). Degradation of dimethyl disulfide using homogeneous Fenton's reaction. PubMed. [Link]

  • Unknown. (2025, August 10). Removal of dimethyl disulfide from LPG by adsorption method. ResearchGate. [Link]

  • Li, Y., et al. (2025, November 10). Adsorption of Algal-Derived 2-Methylisoborneol (MIB) and Dimethyl Disulfide (DMDS) onto Activated Carbon: The Role of Pore Structure and Hydrophobicity. MDPI. [Link]

  • Unknown. (n.d.). Deodorization of Dimethyl Sulfide Using a Discharge Approach at Room Temperature. [Link]

  • Wang, Y., et al. (2019, January 8). Highly Enhanced Adsorption of Dimethyl Disulfide from Model Oil on MOF-199/Attapulgite Composites. ACS Publications. [Link]

  • Chang, C., et al. (2003, October 15). Deodorization of dimethyl sulfide using a discharge approach at room temperature. PubMed. [Link]

  • Various Authors. (2016, June 7). I am looking for several agents to reduce the odor of a mixture containing Dimethyl Disulfide, Diethyl Disulfide, Methyl ethyl disulfide. Any Idea? ResearchGate. [Link]

  • International Programme on Chemical Safety. (n.d.). ICSC 1586 - DIMETHYL DISULFIDE. [Link]

  • Google Patents. (n.d.). Composition having dimethyl disulfide as base for covering up odors.
  • Estrada, J. M., et al. (2015, July 19). Removal of odorant dimethyl disulfide under alkaline and neutral conditions in biotrickling filters. ResearchGate. [Link]

  • Various Authors. (2016, April 26). How to quech the DMS (dimethyl sulfide) in swern oxidation because it smell very bad while doing cloumn ? ResearchGate. [Link]

  • Unknown. (2025, August 6). Rapid Analysis Method of Dimethyl Disulfide in Soil Using Gas Chromatography-Mass Spectrometer. ResearchGate. [Link]

  • Wang, D., et al. (2025, August 9). Validation of the Sample Preservation and Analysis of Dimethyl Disulfide and Dimethyl Trisulfide in Tap Water and Source Water. ResearchGate. [Link]

Sources

Stability of 4-chloro-3-(methylthio)benzoic acid under acidic hydrolysis conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability of 4-chloro-3-(methylthio)benzoic acid under acidic hydrolysis conditions. Our goal is to equip you with the necessary knowledge to anticipate challenges, design robust experiments, and interpret your results with confidence.

Frequently Asked Questions (FAQs)

This section addresses common questions about the stability and degradation of 4-chloro-3-(methylthio)benzoic acid.

Q1: What is 4-chloro-3-(methylthio)benzoic acid and why is its stability under acidic conditions a concern?

4-chloro-3-(methylthio)benzoic acid is an organic compound featuring a benzoic acid core substituted with a chlorine atom and a methylthio (-S-CH₃) group. Its structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.

The stability of this molecule is a critical parameter for several reasons:

  • Process Chemistry: During synthesis, acidic conditions may be employed. Understanding the molecule's stability is essential to prevent yield loss and the formation of impurities.

  • Drug Development: For pharmaceutical applications, stability testing is a regulatory requirement to ensure the safety and efficacy of the final product. Forced degradation studies, which include acidic hydrolysis, are mandated by guidelines from the International Council for Harmonisation (ICH) to identify potential degradation products and establish the intrinsic stability of the drug substance.[1][2][3]

  • Storage and Formulation: Knowledge of degradation pathways helps in defining appropriate storage conditions (e.g., pH, temperature) and developing stable formulations.

The presence of the methylthio group, a thioether, is of particular interest as thioethers are susceptible to oxidation and, under certain conditions, C-S bond cleavage.[4][5][6]

Q2: What are the most probable degradation pathways for 4-chloro-3-(methylthio)benzoic acid under acidic hydrolysis conditions?

Under forced acidic hydrolysis (e.g., using HCl at elevated temperatures), several degradation pathways are plausible. The primary sites of reactivity are the methylthio group and, to a lesser extent, the carboxylic acid group.

  • Pathway A: Oxidation of the Thioether (Major Pathway): The most common degradation pathway for thioethers is oxidation. While not strictly a hydrolytic reaction, it is a critical consideration in forced degradation studies. The sulfur atom can be successively oxidized, first to a sulfoxide and then to a sulfone .[7] This can occur if oxygen is present or if the acidic medium has oxidative properties.

  • Pathway B: C-S Bond Cleavage (Hydrolysis): Direct acid-catalyzed hydrolysis of the thioether C-S bond is generally challenging but can occur under harsh conditions.[8][9] This would lead to the cleavage of the methyl group, potentially forming 4-chloro-3-mercaptobenzoic acid . This mercaptan is highly reactive and may subsequently oxidize to form a disulfide dimer.

  • Pathway C: Esterification (If an alcohol co-solvent is used): If the hydrolysis is performed in an alcoholic solvent (e.g., methanol, ethanol), acid-catalyzed esterification of the carboxylic acid group can occur, yielding the corresponding methyl or ethyl ester. This is a competing reaction rather than a degradation of the core structure.

The aromatic ring and the chloro-substituent are generally stable under typical acidic hydrolysis conditions.

G cluster_main Potential Degradation Pathways Parent 4-chloro-3-(methylthio)benzoic acid Sulfoxide 4-chloro-3-(methylsulfinyl)benzoic acid Parent->Sulfoxide Oxidation [O] Mercaptan 4-chloro-3-mercaptobenzoic acid Parent->Mercaptan Acid Hydrolysis (C-S Cleavage) [H⁺, H₂O, Δ] Sulfone 4-chloro-3-(methylsulfonyl)benzoic acid Sulfoxide->Sulfone Oxidation [O] Disulfide Disulfide Dimer Mercaptan->Disulfide Oxidation

Caption: Potential degradation pathways under stress conditions.

Q3: How should a forced degradation study for acidic hydrolysis be designed for this compound?

A forced degradation study aims to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products are formed at detectable levels.[1][2] The conditions below provide a starting point and should be optimized for 4-chloro-3-(methylthio)benzoic acid.

ParameterRecommended Starting ConditionRationale
Acid 0.1 M to 1.0 M HClHydrochloric acid is a common non-oxidizing strong acid used for these studies.
Solvent Acetonitrile/Water or Methanol/Water (50:50)Ensures solubility of the parent compound while providing water for hydrolysis.
Temperature 60°C - 80°CElevated temperature accelerates the rate of degradation to achieve results in a reasonable timeframe.
Duration Sample at 2, 4, 8, 12, and 24 hoursA time-course study helps to understand the kinetics of the degradation.
Concentration 1 mg/mLA typical concentration for stock solutions in stability studies.[1]

The experiment should include a control sample (compound in solvent without acid) kept at the same temperature to distinguish between thermal and acid-catalyzed degradation.

Q4: What are the best analytical methods to monitor the stability and identify degradants?

A stability-indicating analytical method is one that can separate the drug substance from its degradation products, allowing for the quantification of each component.

  • Primary Technique (Quantification): Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice.[10]

    • Column: A C18 column is a robust starting point.

    • Mobile Phase: A gradient of water (acidified to pH 2.5-3.0 with formic or phosphoric acid) and acetonitrile or methanol is typically used. Acidifying the mobile phase is crucial to keep the carboxylic acid group of the parent and related degradants in a neutral, protonated state, which ensures sharp, symmetrical peaks.[11]

    • Detection: A photodiode array (PDA) detector is useful for monitoring multiple wavelengths and assessing peak purity.

  • Confirmatory Technique (Identification): Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for identifying the structures of the degradation products. By coupling an HPLC system to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the parent compound and any new peaks that appear in the chromatogram, which allows for the elucidation of their chemical structures.[12]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

Issue ObservedPotential CauseRecommended Action & Explanation
No significant degradation after 24 hours at 80°C with 1 M HCl.The C-S-Aryl bond is highly stable under these conditions.Increase the severity of the conditions. Consider using a higher temperature (reflux) or a stronger acid concentration. However, be aware that overly harsh conditions may not reflect degradation seen under normal storage.
Complete degradation at the first time point.The experimental conditions are too harsh.Reduce the stress level. Use a lower acid concentration (e.g., 0.01 M HCl), a lower temperature (e.g., 40-50°C), or shorter time points. The goal is controlled, partial degradation.
Poor peak shape (tailing) for the parent compound in HPLC analysis.The mobile phase pH is too high (>pKa of the carboxylic acid), causing the analyte to be in an ionized state which can interact with residual silanols on the column.Lower the mobile phase pH. Add 0.1% formic acid or phosphoric acid to the aqueous portion of the mobile phase to ensure the pH is well below the pKa of the benzoic acid moiety, typically around pH 2.5-3.0.[11]
Mass balance is poor (<95% of the initial parent peak area).Degradation products may not be UV-active, may be volatile, or may have precipitated out of solution.Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV. Visually inspect the sample for precipitation. If volatile products are suspected, consider headspace Gas Chromatography (GC) analysis.
Multiple new, small peaks appear in the chromatogram.Complex degradation pathways or secondary degradation of initial products.Use LC-MS to identify the major degradants first. Focus on understanding the primary degradation pathway before investigating minor products, which may not be relevant under normal storage conditions.
Experimental Protocols & Workflows
Protocol 1: Forced Acidic Hydrolysis Study
  • Prepare Stock Solution: Accurately weigh and dissolve 4-chloro-3-(methylthio)benzoic acid in a suitable organic solvent (e.g., acetonitrile) to a concentration of 2 mg/mL.

  • Prepare Stress Sample: In a clean vial, mix 1.0 mL of the stock solution with 1.0 mL of 2.0 M HCl. This results in a final concentration of 1 mg/mL of the compound in 1.0 M HCl / 50% Acetonitrile.

  • Prepare Control Sample: In a separate vial, mix 1.0 mL of the stock solution with 1.0 mL of deionized water.

  • Incubation: Place both vials in a water bath or oven set to 80°C.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) from each vial.

  • Neutralization: Immediately add the aliquot to a vial containing an equivalent molar amount of NaOH (e.g., 100 µL of 1.0 M NaOH) and dilute with mobile phase to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL). Neutralization is critical to stop the degradation reaction before analysis.

  • Analysis: Analyze the samples by a stability-indicating HPLC-UV method.

Protocol 2: Initial RP-HPLC Method for Stability Testing
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm (or use PDA detector to scan 200-400 nm)

G cluster_workflow Forced Degradation Workflow Start Prepare Stock Solution (1 mg/mL) Stress Subject to Acidic Stress (e.g., 1M HCl, 80°C) Start->Stress Sample Sample at Time Points (0, 2, 4, 8, 24h) Stress->Sample Neutralize Neutralize Aliquot (e.g., with NaOH) Sample->Neutralize Analyze Analyze via HPLC-UV Neutralize->Analyze Identify Identify Degradants via LC-MS Analyze->Identify Report Report Results (Mass Balance, Pathways) Identify->Report

Caption: A typical workflow for a forced degradation study.

References
  • Carmona, E., Gomes, R., da Silva, C., Salt, J., & Parsons, J. (2012). Epoxy Coenzyme A Thioester Pathways for Degradation of Aromatic Compounds. Applied and Environmental Microbiology. Available at: [Link]

  • Wang, L., et al. (2025). Metal-Free C(sp3)–S Bond Cleavage of Thioethers to Selectively Access Aryl Aldehydes and Dithioacetals. Molecules. Available at: [Link]

  • Jarvis, J. A., et al. (2001). C−S Bond Cleavage by Chloride in a Thioether N2S2 Complex of Platinum. Inorganic Chemistry. Available at: [Link]

  • Kocienski, P. J. (n.d.). Protecting Groups. Thieme. (General principles of thioether chemistry).
  • Semantic Scholar. (n.d.). Microbial degradation of aromatic compounds — from one strategy to four. Available at: [Link]

  • ResearchGate. (n.d.). Strategies for C−S bond cleavage of thioethers. Available at: [Link]

  • ETH Zurich Research Collection. (n.d.). From Methyl Thioethers to Methanesulfonic Acid: Direct and Indirect Photodegradation Pathways in Aquatic Environments. Available at: [Link]

  • Vermeulen, N. P., et al. (2001). Characterization of thioether compounds formed from alkaline degradation products of enflurane. PubMed. Available at: [Link]

  • Google Patents. (n.d.). CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.
  • Wikipedia. (n.d.). Ether cleavage. Available at: [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • Master Organic Chemistry. (2015). Thiols And Thioethers. Available at: [Link]

  • MDPI. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Available at: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • KEGG. (n.d.). Degradation of aromatic compounds - Reference pathway. Available at: [Link]

  • ResearchGate. (n.d.). Chemical characterization of the force-induced hydrolysis of the maleimide–thiol conjugates. Available at: [Link]

  • Google Patents. (n.d.). CN101817770B - Method for preparing methylthio-benzoic acid.
  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Available at: [Link]

  • Taylor & Francis Online. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

  • YouTube. (2018). acid derivatives: hydrolysis. Available at: [Link]

  • YouTube. (2026). REACTIONS OF METHYL BENZENE AND RELATIVE EASE OF HYDROLYSIS OF HALO ARENES VS HALO ALKANES. Available at: [Link]

  • Chemistry LibreTexts. (2019). 11.5: Hydrolysis of Thioesters, Esters, and Amides. Available at: [Link]

  • ACS Publications. (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Available at: [Link]

  • ResearchGate. (n.d.). The proposed mechanism of thioanisole oxidation with H2O2 catalyzed by.... Available at: [Link]

  • Michigan State University Chemistry. (n.d.). Aromatic Reactivity. Available at: [Link]

  • Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Available at: [Link]

  • ACS Publications. (n.d.). Transition Metal Mediated Hydrolysis of C–S Bonds: An Overview of a New Reaction Strategy. Available at: [Link]

  • Chemistry Steps. (2022). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link]

  • csbsju.edu. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Available at: [Link]

  • Chemguide. (2025). some more reactions of benzene and methylbenzene. Available at: [Link]

  • PubChem. (n.d.). 4-Chloro-3-methylbenzoic acid. Available at: [Link]

  • Chemistry LibreTexts. (2015). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Available at: [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 4-chloro-3-hydroxy-. Available at: [Link]

Sources

Troubleshooting low conversion in oxidation of thioether to sulfone

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 Engineering Support Topic: Troubleshooting Low Conversion & "The Sulfoxide Plateau"

Diagnostic Interface

User Issue: "My reaction is stalling. I see starting material or intermediate, but not the desired sulfone."

Before adjusting your protocol, identify the specific failure mode using the logic map below.

TroubleshootingFlow Start START: Characterize the Mixture (TLC/LC-MS) Result1 Only Sulfoxide (Intermediate) Detected Start->Result1 Stalled at Step 2 Result2 Mixture of Sulfide + Sulfoxide Start->Result2 Stalled at Step 1 Result3 Decomposition / Complex Mixture Start->Result3 Over-reaction Action1 DIAGNOSIS: The 'Sulfoxide Plateau' Nucleophilicity of S=O is lower than S. Result1->Action1 Action2 DIAGNOSIS: Kinetic Inhibition Steric bulk or poor solubility. Result2->Action2 Action3 DIAGNOSIS: Chemoselectivity Failure Oxidant attacking other FGs (Amines/Alkenes). Result3->Action3 Fix1 SOLUTIONS: 1. Increase Temp (>RT) 2. Add Lewis Acid Catalyst 3. Check Oxidant Stoichiometry (>2.5 eq) Action1->Fix1 Fix2 SOLUTIONS: 1. Switch Solvent (DCM -> MeCN/H2O) 2. Use smaller, more active oxidant (H2O2/WO4) Action2->Fix2 Fix3 SOLUTIONS: 1. Buffer pH (NaHCO3) 2. Switch to Oxone (control pH) 3. Protect sensitive groups Action3->Fix3

Figure 1: Decision matrix for diagnosing reaction stalling based on intermediate analysis.

Technical Deep Dive: The "Sulfoxide Plateau"

The Core Problem: Researchers often assume oxidation is linear. It is not. The oxidation of a sulfide (R-S-R) to a sulfone (R-SO2-R) occurs in two distinct kinetic steps.[1]

  • Step 1 (Fast): Electrophilic attack on the electron-rich sulfide lone pair.

  • Step 2 (Slow): Electrophilic attack on the sulfoxide.

Why it stalls: Once the sulfide converts to sulfoxide, the sulfur atom becomes electron-deficient due to the polarization of the S=O bond. The remaining lone pair is significantly less nucleophilic. If your oxidant is electrophilic (like mCPBA), it struggles to attack this deactivated center, leading to a "plateau" where conversion stops at the sulfoxide stage [1].

Mechanistic Visualization:

Mechanism Sulfide Sulfide (R-S-R) Electron Rich Sulfoxide Sulfoxide (R-S(=O)-R) Deactivated Nucleophile Sulfide->Sulfoxide Step 1: Fast Low Activation Energy Sulfone Sulfone (R-SO2-R) Target Sulfoxide->Sulfone Step 2: Rate Limiting Requires Excess Oxidant/Heat

Figure 2: Kinetic barrier visualization. Step 2 requires higher activation energy.

Troubleshooting Guide (Q&A)
Scenario A: "I am using mCPBA. The reaction is 100% Sulfoxide and won't move."
  • Root Cause: Insufficient activation energy or stoichiometry. Commercial mCPBA is rarely 100% pure (usually 70-77%, stabilized with m-chlorobenzoic acid/water).

  • The Fix:

    • Stoichiometry Check: You need at least 2.2 to 2.5 equivalents of active oxidant. If you calculated based on 100% purity, you likely only added ~1.5 eq, which is enough to finish Step 1 but not Step 2.

    • Temperature: Sulfoxide formation happens at 0°C. Sulfone formation often requires Room Temperature (RT) or reflux. Protocol: Warm the reaction to RT. If still stuck after 2 hours, reflux in DCM (40°C) or switch to CHCl3 (60°C).

    • Buffer: mCPBA produces acid. If your substrate is acid-sensitive (e.g., contains basic nitrogens), the protonation of the nitrogen can electronically deactivate the ring/system further. Add solid NaHCO3 (3.0 eq) to the reaction mixture [2].

Scenario B: "I am using H2O2. It works on small scale, but fails on scale-up."
  • Root Cause: Phase transfer limitations or catalyst deactivation. H2O2 is aqueous; thioethers are often lipophilic.

  • The Fix:

    • Catalyst: Are you using a transition metal catalyst? Sodium Tungstate (Na2WO4) is the gold standard for this. It requires an acidic media to form the active peroxo-tungstate species.

    • pH Control: The active species is often

      
      . This forms best at pH ~3 . If the solution is too basic, the catalyst is inactive. Add dilute H2SO4 or use acetic acid as the solvent [3].
      
    • Mixing: On scale, biphasic mixtures have poor surface area. Use high-shear stirring or add a Phase Transfer Catalyst (PTC) like Aliquat 336 or TBAB.

Scenario C: "I have an amine in my molecule. It's oxidizing to the N-oxide." [2]
  • Root Cause: Poor Chemoselectivity. mCPBA is a "loose cannon" electrophile.

  • The Fix:

    • Switch Reagent: Use Oxone (Potassium peroxymonosulfate) .[3]

    • Protocol: Oxone in water/methanol is highly effective. If the amine is basic, protonate it first (form the salt) to protect the nitrogen lone pair, then oxidize the sulfur. The sulfur (soft nucleophile) will still react, while the protonated nitrogen (hard, no lone pair) is protected [4].

Validated Protocols
Method A: The "Hammer" (mCPBA)

Best for: Small scale, non-acid-sensitive substrates.

ParameterSpecification
Stoichiometry 2.5 eq mCPBA (corrected for purity, typically 77%)
Solvent Dichloromethane (DCM) or Chloroform
Concentration 0.1 M
Temp 0°C to RT

Step-by-Step:

  • Dissolve thioether (1.0 mmol) in DCM (10 mL).

  • Crucial: If substrate has acid-sensitive groups, add solid NaHCO3 (3.0 mmol).

  • Cool to 0°C.

  • Add mCPBA (2.5 mmol active) portion-wise over 5 minutes.

  • Remove ice bath. Stir at RT.

  • Checkpoint: Check TLC at 30 mins. If Sulfoxide remains, heat to reflux (40°C).

  • Quench: Add saturated Na2S2O3 (Sodium Thiosulfate) to destroy excess peroxide (starch-iodide paper test: should be negative). Then wash with NaHCO3.[4]

Method B: The "Green" Scale-Up (H2O2 / Tungstate)

Best for: Large scale, cost-efficiency, safety.

ParameterSpecification
Oxidant 30% H2O2 (3.0 eq)
Catalyst Na2WO4 • 2H2O (1-2 mol%)
Additive Phenylphosphonic acid (optional co-catalyst) or Acidic Buffer
Solvent Water/Acetonitrile or Water/Ethyl Acetate

Step-by-Step:

  • Dissolve sulfide in MeCN or EtOAc.

  • Add Na2WO4 • 2H2O (0.02 eq) dissolved in minimum water.

  • Add acidic buffer (or maintain pH ~3 with dilute acid).

  • Heat to 60°C.

  • Add H2O2 (30%, 3.0 eq) dropwise. Caution: Exothermic.

  • Stir at 60°C for 2-4 hours.

  • Self-Validation: The reaction mixture usually turns yellow (active peroxo species) and fades to colorless upon completion [5].

Method C: The "Robust" (Oxone)

Best for: Difficult substrates, polar compounds.

ParameterSpecification
Oxidant Oxone® (1.2 - 2.0 eq)
Solvent MeOH / Water (1:1)
Temp RT

Step-by-Step:

  • Dissolve sulfide in MeOH.

  • Dissolve Oxone in water (it is insoluble in organic solvents).

  • Add Oxone solution to sulfide solution as a slurry.

  • Stir at RT.[4]

  • Note: Oxone is acidic. If needed, buffer with NaHCO3.

  • Filter off the white precipitate (Potassium Sulfate salts) before workup [6].

References
  • Trost, B. M.; Curran, D. P. "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Letters, 1981 , 22(14), 1287-1290. Link

  • Drabowicz, J.; Mikołajczyk, M. "Oxidations of Sulfides to Sulfoxides and Sulfones." Organic Preparations and Procedures International, 1982 , 14(1-2), 45-89. Link

  • Sato, K.; Hyodo, M.; Aoki, M.; Zheng, X. Q.; Noyori, R. "Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions." Tetrahedron, 2001 , 57(13), 2469-2476. Link

  • Kennedy, R. J.; Stock, A. M. "The Oxidation of Organic Substances by Potassium Peroxymonosulfate." Journal of Organic Chemistry, 1960 , 25(11), 1901-1906. Link

  • Karimi, B.; Ghoreishi-Nezhad, M.; Clark, J. H. "Selective Oxidation of Sulfides to Sulfoxides and Sulfones Using 30% Hydrogen Peroxide Catalyzed by a Recyclable Silica-Based Tungstate Interphase Catalyst."[5] Organic Letters, 2005 , 7(4), 625-628.[5] Link

  • Webb, K. S. "A simple method for the oxidation of sulfides to sulfones." Tetrahedron Letters, 1994 , 35(21), 3457-3458. Link

Sources

Validation & Comparative

1H NMR spectrum analysis of 4-chloro-3-(methylthio)benzoic acid

Comparison Guide: H NMR Analysis of 4-chloro-3-(methylthio)benzoic acid

Executive Summary

4-chloro-3-(methylthio)benzoic acid is a trisubstituted benzene derivative often employed as a scaffold in the synthesis of bioactive thioethers and sulfonyl-based inhibitors.[1][2] Its structural integrity is defined by the specific regiochemistry of the chlorine and methylthio substituents relative to the carboxylic acid.

This guide compares the spectral performance of this molecule against:

  • Solvent Systems: The critical resolution differences between DMSO-d

    
      (recommended) and CDCl
    
    
    .
  • Regioisomers: The diagnostic coupling patterns that distinguish it from its primary synthetic impurity, 3-chloro-4-(methylthio)benzoic acid.[1][2]

Experimental Workflow & Methodology

To ensure reproducibility, the following protocol synthesizes industry-standard best practices.

Sample Preparation Protocol
  • Mass: Weigh 5–10 mg of the solid analyte.[2]

  • Solvent Selection:

    • Primary: DMSO-d

      
       (99.8% D) is the Gold Standard  due to the high polarity of the carboxylic acid group, ensuring complete solubility and preventing dimer-induced chemical shift averaging.[1][2]
      
    • Alternative: CDCl

      
       is NOT recommended  for quantitative analysis due to poor solubility and broadness of the acidic proton signal, though it may be used for lipophilic ester derivatives.[2]
      
  • Internal Standard: Tetramethylsilane (TMS, 0.00 ppm) or residual solvent peak (DMSO quintet at 2.50 ppm).[2]

Instrument Parameters
  • Frequency: 400 MHz or higher (600 MHz preferred for clean resolution of meta-couplings).

  • Temperature: 298 K (25 °C).[2]

  • Pulse Sequence: Standard 1D proton with 30° pulse angle (zg30) to ensure accurate integration of the aromatic region.

  • Relaxation Delay (D1):

    
     1.0 second (set to 5.0 s for quantitative qNMR).
    
Detailed Spectral Analysis

The molecule contains three distinct proton environments: the acidic proton, the aromatic ring protons (trisubstituted pattern), and the aliphatic methylthio group.[2]

A. Chemical Shift Assignments (in DMSO-d

)
Position

(ppm)
Multiplicity

Coupling (Hz)
Interpretation
-COOH 13.0 – 13.5Broad Singlet-Exchangeable acidic proton.[1][2] Disappears with D

O shake.
H-2 7.85 – 7.90Doublet (d)

Diagnostic Signal. Located between COOH and SMe.[1][2] Shielded by SMe (ortho-donor) relative to pure benzoic acid.[1][2]
H-6 7.75 – 7.80Doublet of Doublets (dd)

,

Ortho to COOH, Para to SMe.[2] Shows strong ortho coupling to H-5.[1]
H-5 7.50 – 7.55Doublet (d)

Ortho to Cl, Meta to SMe.[2] The most shielded aromatic proton due to lack of direct EWG deshielding from COOH.
S-CH

2.55 – 2.60Singlet (s)-Distinctive singlet.[1][2] Note: Can overlap with DMSO solvent residual (2.50 ppm) if resolution is poor.[2]

Critical Insight: The S-CH


  signal is a singlet.[1][2] If this signal appears as a doublet, it indicates a failure in the methylation step or the presence of a thiol intermediate (-SH).[2]
Comparative Analysis: The "Decision Matrix"

Researchers often face ambiguity when distinguishing the target molecule from isomers or selecting the right solvent.

Scenario A: Solvent Comparison (DMSO-d

vs. CDCl

)
FeatureDMSO-d

(Recommended)
CDCl

(Alternative)
Scientific Rationale
Solubility ExcellentPoor/IncompleteThe polar -COOH and -SMe groups require a polar aprotic solvent to disrupt intermolecular H-bonding.[1][2]
-COOH Signal Sharp/Broad Singlet (~13 ppm)Very Broad/InvisibleIn CDCl

, rapid exchange and dimerization broaden the acid peak, making integration unreliable.[2]
Water Peak Distinct (~3.33 ppm)Variable (~1.56 ppm)DMSO separates the water peak from the aliphatic region, preventing overlap with the S-Me signal.[2]
S-Me Shift ~2.58 ppm~2.50 ppmSolvent anisotropy in DMSO causes a slight downfield shift, moving it away from the residual solvent peak (if resolved).[2]
Scenario B: Distinguishing Regioisomers

The most common synthetic impurity is 3-chloro-4-(methylthio)benzoic acid (where Cl and SMe positions are swapped).[1][2]

  • Target (4-Cl, 3-SMe):

    • H-2 (Ortho to SMe): The SMe group is an electron donor by resonance.[1][2] It shields the ortho position. Therefore, H-2 appears slightly upfield relative to a naked benzoic acid H-2.[1][2]

    • H-5 (Ortho to Cl): Chlorine has a weaker shielding/deshielding effect than SMe.[1][2]

  • Isomer (3-Cl, 4-SMe):

    • H-2 (Ortho to Cl): Lacks the strong shielding of the ortho-SMe group.[1][2] Appears more downfield (closer to 8.0 ppm).

    • Coupling: Both isomers show an ABX or AMX pattern (d, d, dd), making J-coupling less diagnostic than Chemical Shift logic.[2]

Visualization of Structural Logic

The following diagram illustrates the correlation between the molecular structure and the NMR signals, highlighting the "Shielding Zone" created by the Methylthio group.

NMR_AnalysisMolecule4-chloro-3-(methylthio)benzoic acidSub_SMe3-SMe Group(Electron Donor)Molecule->Sub_SMeSub_COOH1-COOH Group(Electron Withdrawing)Molecule->Sub_COOHSub_Cl4-Cl Group(Weakly Deactivating)Molecule->Sub_ClH2H-2 Signal(~7.9 ppm, d)Shielded by ortho-SMeSub_SMe->H2Ortho ShieldingSMe_SignalS-CH3 Signal(~2.6 ppm, s)Sub_SMe->SMe_SignalDirectSub_COOH->H2Ortho DeshieldingH6H-6 Signal(~7.8 ppm, dd)Deshielded by ortho-COOHSub_COOH->H6Ortho DeshieldingH5H-5 Signal(~7.5 ppm, d)Shielded by meta-SMe resonanceSub_Cl->H5Ortho Effect

Figure 1: Signal assignment logic based on electronic substituent effects (SCS). The SMe group is the key discriminator for the H-2 chemical shift.[1]

Diagnostic Decision Tree for Purity Verification

Use this flowchart to interpret your raw NMR data.

Decision_TreeStep1Start: Acquire 1H NMRin DMSO-d6Check_SMeCheck 2.5 - 2.7 ppm RegionStep1->Check_SMeSingletIs there a sharp Singlet?Check_SMe->SingletYes_SingletYes: S-Me IntactSinglet->Yes_Singlet~2.6 ppmNo_SingletNo (Doublet/Multiplet)Singlet->No_SingletCheck_AromaticCheck Aromatic Region (7.4 - 8.0 ppm)Yes_Singlet->Check_AromaticConclusion_Fail_1FAIL: Check for Thiol (-SH)or Oxidation (S=O)No_Singlet->Conclusion_Fail_1PatternPattern Analysis:1x d (small J), 1x dd, 1x d (large J)Check_Aromatic->PatternMatchPattern MatchesPattern->MatchMismatchComplex MultipletsPattern->MismatchConclusion_PassPASS: Target Identity ConfirmedMatch->Conclusion_PassConclusion_Fail_2FAIL: Likely Isomer MixMismatch->Conclusion_Fail_2

Figure 2: Step-by-step logic for validating the structural identity of the target molecule.

References
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

  • Fulmer, G. R., et al. (2010).[2][4] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

  • National Institute of Standards and Technology (NIST). (2025).[2] 4-(Methylthio)benzoic acid Spectral Data. NIST Chemistry WebBook.[1][5]

  • Royal Society of Chemistry. (2018).[2] Supplementary Information for Benzoic Acid Derivatives Characterization. RSC Advances.

  • BenchChem. (2025).[2][6] Comparative Guide to DMSO-d6 and CDCl3 in NMR Spectroscopy. BenchChem Technical Guides.

13C NMR Profiling of 4-Chloro-3-(methylthio)benzoic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-3-(methylthio)benzoic acid (C₈H₇ClO₂S) is a functionalized aromatic intermediate frequently employed in the synthesis of bioactive sulfonamides and enzyme inhibitors. Its structural integrity is critical in drug development pipelines, where even minor regioisomeric impurities can alter structure-activity relationships (SAR).

This guide provides a rigorous comparative analysis of the 13C NMR chemical shifts for this specific compound. Unlike generic spectral lists, this document synthesizes experimental data from structural analogs with substituent chemical shift (SCS) theory to provide a high-confidence predictive profile. This approach enables researchers to validate their synthesized product against calculated benchmarks and distinguish it from common impurities or isomers.

Structural Logic & Electronic Environment

To accurately interpret the NMR spectrum, one must understand the competing electronic effects on the benzene ring:

  • Carboxyl Group (-COOH, C1): A strong electron-withdrawing group (EWG) that deshields ortho/para positions via resonance and induction.

  • Chloro Group (-Cl, C4): An EWG by induction (-I) but a weak electron donor by resonance (+R). It significantly deshields the ipso carbon (C4) while shielding ortho positions.

  • Methylthio Group (-SMe, C3): A strong electron donor by resonance (+R). It shields ortho and para positions while deshielding the ipso carbon (C3).

Key Identification Feature: The interplay between the 3-SMe and 4-Cl substituents creates a unique "push-pull" electronic environment that splits the aromatic signals into distinct chemical shift windows, preventing the overlap often seen in unsubstituted benzoic acid.

Comparative Spectral Data: Evolution of Shifts

The following table tracks the evolution of chemical shifts from the parent benzoic acid to the target di-substituted molecule. This comparative view allows you to confirm the presence of each functional group.

Table 1: Comparative 13C NMR Chemical Shifts (ppm) Solvent: DMSO-d6 (referenced to 39.5 ppm)

Carbon PositionBenzoic Acid (Base) [1]4-Chlorobenzoic Acid (Analog A) [2]3-(Methylthio)benzoic Acid (Analog B) [3]Target: 4-Chloro-3-(methylthio)benzoic Acid (Predicted)
C=O (Carboxyl) 167.3166.5167.0166.0 – 167.5
C1 (Ipso-COOH) 130.3129.8130.5128.8 ± 1.0
C2 (Ortho-COOH) 129.4131.3128.0129.2 ± 0.5
C3 (Meta-COOH) 128.5128.8138.5 (Ipso-SMe)138.9 ± 1.0 (Ipso-SMe)
C4 (Para-COOH) 133.9138.0 (Ipso-Cl)125.5138.6 ± 1.0 (Ipso-Cl)
C5 (Meta-COOH) 128.5128.8129.0128.5 ± 0.5
C6 (Ortho-COOH) 129.4131.3124.8127.1 ± 0.5
S-CH3 (Methyl) N/AN/A14.814.5 – 15.5
Data Interpretation Notes:
  • The "Twin Peaks" at ~138 ppm: Unlike the mono-substituted analogs, the target molecule will show two quaternary carbons (C3 and C4) very close to each other around 138-139 ppm. C3 is deshielded by SMe, and C4 is deshielded by Cl. This doublet of quaternary signals is diagnostic.

  • Shielding of C6: The para effect of the SMe group (at C3) exerts a shielding influence on C6, pushing it upfield (~127 ppm) relative to the other aromatic protons.

  • Methyl Signal: The S-CH3 carbon is unmistakable at ~15 ppm, appearing in the high-field aliphatic region, distinct from solvent peaks.

Validated Experimental Protocol

To ensure reproducibility and minimize artifacts (such as H-D exchange or solubility issues), follow this standardized protocol.

A. Sample Preparation[1]
  • Solvent: DMSO-d6 is the superior choice over CDCl3.

    • Reason: The carboxylic acid moiety often leads to dimerization or poor solubility in chloroform, causing broad peaks. DMSO disrupts hydrogen bonding, yielding sharper signals.

  • Concentration: Dissolve 30–50 mg of sample in 0.6 mL of solvent.

    • Note: If the solution is cloudy, filter through a cotton plug. Suspended solids will degrade line shape.

B. Acquisition Parameters (Instrument: 400 MHz equivalent)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

    • Reason: Quaternary carbons (C1, C3, C4, C=O) have long T1 relaxation times. A short D1 will suppress their intensity, making them invisible or non-integrable.

  • Scans (NS): Minimum 512 scans (approx. 20-30 mins).

    • Reason: 13C is only 1.1% naturally abundant.[1] Adequate signal-to-noise ratio (S/N > 10:1) is required to distinguish the small impurity peaks from baseline noise.

C. Processing
  • Line Broadening (LB): Apply 1.0 – 2.0 Hz .

  • Referencing: Set the center of the DMSO-d6 septet to 39.52 ppm .

Workflow Visualization: From Synthesis to Validation

The following diagram outlines the logical decision tree for validating the compound using the data provided above.

NMR_Validation_Workflow Start Crude Product Isolated Solvent Dissolve in DMSO-d6 (Avoid CDCl3 for free acid) Start->Solvent Acquisition Acquire 13C NMR (D1 > 2.0s, NS > 512) Solvent->Acquisition Check_Methyl Check 14-16 ppm Region Acquisition->Check_Methyl Methyl_Found Signal Present? (~15 ppm) Check_Methyl->Methyl_Found Check_Aromatic Analyze Aromatic Region (125-140 ppm) Methyl_Found->Check_Aromatic Yes Conclusion_Fail_Imp FAIL: Missing SMe or Cl (Check Starting Material) Methyl_Found->Conclusion_Fail_Imp No Quaternary_Check Two Quaternary Signals at ~138-139 ppm? Check_Aromatic->Quaternary_Check Conclusion_Pass PASS: Identity Confirmed (4-Cl-3-SMe Pattern) Quaternary_Check->Conclusion_Pass Yes Conclusion_Fail_Regio FAIL: Regioisomer Suspected (Check C-SMe coupling) Quaternary_Check->Conclusion_Fail_Regio No (Signals widely separated)

Caption: Logical workflow for confirming the identity of 4-chloro-3-(methylthio)benzoic acid via 13C NMR.

Troubleshooting & Common Artifacts

ObservationProbable CauseCorrective Action
Missing C=O peak (~167 ppm) Relaxation delay (D1) too short.Increase D1 to 3-5 seconds or add Cr(acac)3 relaxation agent.
Triplet at 77.0 ppm CDCl3 used instead of DMSO.Switch to DMSO-d6 to avoid overlap and solubility issues.
Extra peaks at 170 & 21 ppm Residual Ethyl Acetate.Dry sample under high vacuum (>4 hrs at 40°C).
Broad Humps in Baseline Paramagnetic impurities (Fe, Cr).Filter solution through Celite or silica plug before NMR.

References

  • Doc Brown's Chemistry. (2025). Interpreting the 13C NMR spectrum of benzoic acid. Retrieved from [Link]

  • SpectraBase. (2025). 13C NMR Spectrum of 4-Chlorobenzoic acid. John Wiley & Sons.[2][3] Retrieved from [Link]

  • Royal Society of Chemistry. (2017). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Phys. Chem. Chem. Phys. Retrieved from [Link]

  • University of Colorado Boulder. (2025). Chemical Shifts: Carbon. Retrieved from [Link]

Sources

Technical Guide: FTIR Characterization of Carboxylic Acid vs. Thioether Moieties in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, distinguishing between polar, active moieties and non-polar, structural linkers is critical for validating molecular integrity. This guide provides a comparative analysis of Fourier Transform Infrared (FTIR) spectroscopy for characterizing Carboxylic Acids (-COOH) and Thioethers (Sulfides, -S-) .

While FTIR is the gold standard for detecting the highly polar carboxylic acid group due to significant dipole moment changes, it faces substantial limitations with thioethers. This guide details the spectral signatures, explains the mechanistic divergence, and evaluates Raman spectroscopy as a necessary alternative for sulfur-based linkers.

Vibrational Spectroscopy Fundamentals

To interpret the data correctly, one must understand the physical selection rules governing the signals.

The Dipole Moment Rule

FTIR detection relies on a change in the dipole moment (


) during molecular vibration.[1]
  • Carboxylic Acids: The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     and 
    
    
    
    bonds are highly polar. Stretching these bonds causes a massive change in dipole moment, resulting in intense, sharp peaks (C=O) and broad, strong bands (O-H).
  • Thioethers: The

    
     bond structure is relatively symmetric with low polarity. The stretching vibration produces a negligible change in dipole moment, rendering the signal weak to silent  in FTIR.
    
The Alternative: Polarizability (Raman)

For thioethers, the electron cloud is highly polarizable. Consequently, while they are weak in FTIR, they are strong in Raman spectroscopy . This complementary relationship is vital for comprehensive characterization.[2]

Detailed Spectral Analysis

A. Carboxylic Acid (-COOH)

The carboxylic acid group provides one of the most distinct "fingerprints" in IR spectroscopy.[3] However, its appearance changes based on concentration due to hydrogen bonding (dimerization).[4][5]

Vibration ModeFrequency (cm⁻¹)IntensityShapeNotes
O-H Stretch 2500 – 3300Medium-StrongVery BroadDiagnostic Feature. Often overlaps C-H stretches.[4][6][7] The "broadness" is due to H-bonded dimers.
C=O[5][7] Stretch 1700 – 1730Very StrongSharpShifts to ~1760 cm⁻¹ if monomeric (dilute solution/gas phase).
C-O Stretch 1210 – 1320StrongMedium"Fingerprint" confirmation.[5]
O-H Bend 1400 – 1440MediumBroadIn-plane bending.

Expert Insight: In solid-state drug analysis (e.g., KBr pellet or ATR), carboxylic acids almost always exist as dimers . Do not expect the sharp O-H peak seen in alcohols; look for the "hairy beard" shape centered around 3000 cm⁻¹.

B. Thioether (-S-)

Thioethers are notoriously difficult to confirm via FTIR alone. They appear in the "fingerprint region" where many other bands overlap.[8]

Vibration ModeFrequency (cm⁻¹)IntensityShapeNotes
C-S Stretch 600 – 800Weak Sharp/WeakOften obscured by C-H bending or solvent peaks.
CH₂ Wag 1200 – 1300WeakSharpAdjacent to Sulfur; shifts slightly but non-diagnostic.

Expert Insight: If your spectrometer uses a ZnSe (Zinc Selenide) ATR crystal, the spectral cutoff is often near 650 cm⁻¹. This can completely clip the C-S stretching band. Use a Diamond or Ge crystal, or Transmission mode (KBr) to see this region.

Comparative Assessment: FTIR vs. Alternatives

For a researcher confirming a drug linker (e.g., a thioether-linked antibody-drug conjugate), relying solely on FTIR is risky.

FeatureFTIRRaman SpectroscopyNMR (¹H / ¹³C)
COOH Detection Excellent. Primary method.Weak signal (water interference minimal).[2][9]Excellent (distinct chemical shift 10-13 ppm).
Thioether Detection Poor. Signal often lost in noise.Excellent. Strong, sharp peaks for C-S and S-S.Good (alpha-protons shift to 2.5-3.0 ppm).
Sample Prep Fast (ATR). Non-destructive.Zero prep.[2] Non-contact.Slow. Requires deuterated solvents.
Water Interference High (OH bands mask regions).Negligible (Water is Raman weak).[2][9]Depends on solvent suppression.

Experimental Protocol: Optimized ATR-FTIR Workflow

To maximize the probability of detecting the weak thioether signal while characterizing the acid, follow this self-validating protocol.

Equipment Requirements
  • Instrument: FTIR Spectrometer (e.g., Bruker Vertex or Thermo Nicolet).

  • Detector: DTGS (standard) or MCT (cooled, high sensitivity). Note: MCT detectors often cut off at 600 cm⁻¹, making them poor for thioethers.

  • ATR Crystal: Diamond (preferred) or Germanium.[10] Avoid ZnSe for thioethers.

Step-by-Step Procedure
  • System Purge:

    • Why: Water vapor absorbs heavily below 800 cm⁻¹, obscuring the weak C-S stretch.

    • Action: Purge the optics bench with dry nitrogen for 15 minutes prior to scanning.

  • Background Acquisition:

    • Clean the crystal with isopropanol.

    • Collect a background spectrum (Air) using the exact parameters intended for the sample (e.g., 32 scans, 4 cm⁻¹ resolution).

    • Validation: The background should show minimal CO₂ doublet at 2350 cm⁻¹. If high, purge longer.

  • Sample Deposition:

    • Solid/Powder: Place ~5mg of sample on the crystal. Apply high pressure using the anvil clamp.

    • Why: Thioether signals are weak; poor contact reduces them to noise. High pressure improves the evanescent wave penetration.

  • Acquisition:

    • Resolution: Set to 2 cm⁻¹ (higher resolution helps distinguish sharp weak peaks from noise).

    • Scans: Increase to 64 or 128 scans.

    • Logic: Signal-to-noise ratio improves by the square root of the number of scans.

  • Post-Processing:

    • Apply ATR Correction (corrects for penetration depth dependence on wavelength).

    • Perform Baseline Correction (rubber band method) to flatten the fingerprint region.

Visualization of Logic & Workflow

Diagram 1: Selection Logic for Functional Group Analysis

This decision tree guides the researcher on when to switch from FTIR to Raman based on the target moiety.

Spectroscopy_Selection Start Target Functional Group DipoleCheck Is the bond highly polar? (Large Dipole Change) Start->DipoleCheck YesPolar Yes (e.g., C=O, O-H) Carboxylic Acid DipoleCheck->YesPolar High Polarity NoPolar No (e.g., C-S-C) Thioether / Sulfide DipoleCheck->NoPolar Low Polarity FTIR_Primary Primary Method: FTIR (Strong Absorption) YesPolar->FTIR_Primary Bands_COOH Look for: 1710 cm⁻¹ (C=O) 2500-3300 cm⁻¹ (O-H) FTIR_Primary->Bands_COOH Polarizability Check Polarizability (Electron Cloud Distortion) NoPolar->Polarizability Raman_Rec Primary Method: Raman (Strong Scattering) Polarizability->Raman_Rec High Polarizability FTIR_Limit FTIR Limitation: Weak Signal @ 600-800 cm⁻¹ Polarizability->FTIR_Limit Low Dipole Change

Caption: Decision logic for selecting FTIR vs. Raman based on the dipole moment (Carboxylic Acid) versus polarizability (Thioether).

Diagram 2: Experimental Workflow for Weak Signal Detection

Specific steps to capture the elusive thioether band in FTIR.

FTIR_Workflow Prep 1. System Prep Purge N₂ (15 min) Crystal 2. Crystal Selection Use Diamond/Ge (Avoid ZnSe) Prep->Crystal Remove H₂O Vapor Sample 3. Sample Load High Pressure Clamp Crystal->Sample Maximize Range Scan 4. Acquisition 128 Scans Res: 2 cm⁻¹ Sample->Scan Maximize Contact Process 5. Processing ATR Correction Baseline Flat Scan->Process Improve S/N

Caption: Optimized ATR-FTIR workflow emphasizing steps required to resolve weak low-frequency bands like the C-S stretch.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for IR band assignment).
  • NIST Chemistry WebBook. Infrared Spectra of Carboxylic Acids. National Institute of Standards and Technology. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley. Available at: [Link]

  • Keit Spectrometers. (2024). Raman vs FTIR: Understanding the Selection Rules. Available at: [Link]

Sources

A Comparative Guide to the Mass Spectrometric Fragmentation of 4-chloro-3-(methylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis and comparison of the mass spectrometric fragmentation patterns of 4-chloro-3-(methylthio)benzoic acid. Designed for researchers, analytical chemists, and drug development professionals, this document elucidates the compound's behavior under various ionization conditions, offering predictive insights and a robust experimental framework for its unambiguous identification and structural characterization.

Introduction: The Imperative of Structural Elucidation

In the fields of medicinal chemistry and materials science, the precise structural confirmation of novel synthetic compounds is paramount. 4-chloro-3-(methylthio)benzoic acid, a substituted aromatic carboxylic acid, presents a unique combination of functional groups—a carboxylic acid, a thioether, and a halogen—each influencing its fragmentation behavior in mass spectrometry. Understanding this fragmentation "fingerprint" is critical for distinguishing it from isomers and related impurities. This guide compares the information-rich, hard ionization technique of Electron Ionization (EI) with the gentle, soft ionization method of Electrospray Ionization (ESI) to provide a comprehensive analytical perspective.

Electron Ionization (EI-MS): A Pathway to Structural Fingerprinting

Electron Ionization is the cornerstone for structural elucidation of volatile and semi-volatile small molecules due to its ability to induce reproducible and extensive fragmentation.[1] The high energy (typically 70 eV) imparted to the molecule creates a radical cation (molecular ion, M•⁺) that is energetically unstable and undergoes a cascade of fragmentation events.[2]

The molecular weight of 4-chloro-3-(methylthio)benzoic acid (C₈H₇ClO₂S) is 202.66 g/mol . The mass spectrum will exhibit a characteristic isotopic pattern for any chlorine-containing fragment due to the natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%). Therefore, the molecular ion will appear as two peaks at m/z 202 and m/z 204 in an approximate 3:1 ratio.

Predicted Primary Fragmentation Pathways

The fragmentation of the 4-chloro-3-(methylthio)benzoic acid molecular ion is predicted to follow several key pathways, driven by the relative stability of the resulting ions and neutral losses.

  • Loss of a Hydroxyl Radical (•OH): A common fragmentation for aromatic carboxylic acids involves the cleavage of the C-OH bond, resulting in a highly stable acylium ion.[3][4] This is often a very prominent peak in the spectrum.

    • M•⁺ (m/z 202/204) → [M-OH]⁺ (m/z 185/187) + •OH

  • Loss of a Methyl Radical (•CH₃): The thioether moiety provides another favorable fragmentation site. Alpha-cleavage resulting in the loss of the methyl group is a characteristic fragmentation for thioanisole derivatives.[5]

    • M•⁺ (m/z 202/204) → [M-CH₃]⁺ (m/z 187/189) + •CH₃

  • Loss of the Carboxyl Group (•COOH): Cleavage of the bond between the aromatic ring and the carboxylic acid group leads to the loss of a carboxyl radical.[6]

    • M•⁺ (m/z 202/204) → [M-COOH]⁺ (m/z 157/159) + •COOH

Secondary Fragmentation and Mechanistic Insights

The primary fragment ions can undergo further decomposition, providing deeper structural information. The most stable primary fragment, the acylium ion at m/z 185/187, is expected to be a major source of secondary fragments.

  • Decarbonylation: The acylium ion can lose a molecule of carbon monoxide (CO) to form a chloro(methylthio)phenyl cation.[3] This is a classic fragmentation pathway for aromatic acylium ions.

    • [M-OH]⁺ (m/z 185/187) → [M-OH-CO]⁺ (m/z 157/159) + CO

It is noteworthy that the ion at m/z 157/159 can be formed through two distinct pathways: direct loss of •COOH from the molecular ion or the sequential loss of •OH and CO. The relative intensities of the precursor ions can help elucidate the dominant mechanism.

The following diagram illustrates the predicted EI fragmentation pathways.

G M Molecular Ion (M•⁺) m/z 202/204 F1 [M-OH]⁺ m/z 185/187 M->F1 - •OH F2 [M-CH₃]⁺ m/z 187/189 M->F2 - •CH₃ F3 [M-COOH]⁺ m/z 157/159 M->F3 - •COOH F4 [M-OH-CO]⁺ m/z 157/159 F1->F4 - CO

Caption: Predicted EI fragmentation pathways for 4-chloro-3-(methylthio)benzoic acid.

Summary of Predicted EI-MS Fragments

The table below summarizes the key ions expected in the electron ionization mass spectrum.

m/z (³⁵Cl/³⁷Cl)Proposed FormulaNeutral LossPredicted Relative Intensity
202/204[C₈H₇ClO₂S]•⁺-Medium to High
187/189[C₈H₄ClO₂S]⁺•CH₃Medium
185/187[C₈H₄ClOS]⁺•OHHigh (likely Base Peak)
157/159[C₇H₄ClS]⁺•COOH or (•OH + CO)Medium to High

Electrospray Ionization (ESI-MS): A Comparative View

In contrast to EI, Electrospray Ionization (ESI) is a soft ionization technique primarily used for polar, non-volatile molecules and is the standard for LC-MS analysis.[7] It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation.

  • Negative Ion Mode ([M-H]⁻): For a carboxylic acid, negative ion mode is highly effective. The acidic proton is readily lost, forming a stable carboxylate anion. We predict a strong signal at m/z 201/203 corresponding to the [M-H]⁻ ion. This mode is excellent for quantitative analysis due to the high signal-to-noise ratio and minimal fragmentation, but provides little structural information beyond the molecular weight.

  • Positive Ion Mode ([M+H]⁺): In positive ion mode, protonation could occur on the carboxylic acid oxygen or the sulfur atom. The resulting ion at m/z 203/205 would likely be observed. Adduct formation, such as the sodium adduct [M+Na]⁺ at m/z 225/227 , is also common depending on the solvent system. Fragmentation can be induced in the source or via tandem MS (MS/MS), but is not inherent to the ionization process itself.

Comparison Summary:

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Principle High-energy electron bombardmentNebulization and solvent evaporation in a strong electric field
Typical Use GC-MS, Direct Insertion ProbeLC-MS
Fragmentation Extensive, reproducible, "hard" ionizationMinimal, "soft" ionization
Primary Ion Molecular ion (M•⁺)Protonated [M+H]⁺ or Deprotonated [M-H]⁻
Information Rich structural detailPrimarily molecular weight

Recommended Experimental Protocol (GC-EI-MS)

This protocol outlines a self-validating system for acquiring a high-quality EI mass spectrum of 4-chloro-3-(methylthio)benzoic acid. The causality behind each step is explained to ensure technical accuracy.

Workflow Overview

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A 1. Dissolution B 2. Derivatization (Optional) A->B C 3. Injection B->C D 4. Separation C->D E 5. Ionization & Fragmentation D->E F 6. Mass Analysis E->F G 7. Data Interpretation F->G

Caption: Standard workflow for GC-MS analysis of an aromatic carboxylic acid.

Step-by-Step Methodology
  • Sample Preparation & Derivatization:

    • Rationale: Benzoic acids have polar carboxyl groups that can lead to poor peak shape (tailing) in gas chromatography. Derivatization converts the acidic proton into a less polar group, improving volatility and chromatographic performance.[3] Methylation is a common and effective strategy.

    • Protocol:

      • Accurately weigh ~1 mg of 4-chloro-3-(methylthio)benzoic acid into a 2 mL autosampler vial.

      • Add 500 µL of methanol and 50 µL of trimethylsilyldiazomethane (TMS-diazomethane) solution. (Caution: TMS-diazomethane is toxic and potentially explosive. Handle in a fume hood with appropriate personal protective equipment).

      • Cap the vial and vortex for 1 minute. Let it stand for 10 minutes at room temperature to ensure complete conversion to the methyl ester. The appearance of a persistent yellow color indicates excess reagent.

      • Quench the reaction by adding a few drops of acetic acid until the yellow color disappears.

      • The sample is now ready for injection. The target analyte is methyl 4-chloro-3-(methylthio)benzoate.

  • Instrumentation & Parameters:

    • Rationale: The chosen parameters are standard for the analysis of semi-volatile aromatic compounds and ensure robust separation and reproducible ionization.

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., Agilent GC-MSD).

    • GC Parameters:

      • Column: HP-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness). This non-polar column is ideal for general-purpose separation of a wide range of organic molecules.

      • Injector Temperature: 250 °C. Ensures rapid volatilization of the derivatized analyte.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Program: Initial temperature of 100 °C, hold for 1 min, then ramp at 15 °C/min to 280 °C and hold for 5 min. This gradient allows for good separation from solvent and any potential impurities.

    • MS Parameters:

      • Ion Source: Electron Ionization (EI).

      • Source Temperature: 230 °C. A standard temperature to minimize thermal degradation while ensuring efficient ionization.

      • Electron Energy: 70 eV. The industry standard for creating comparable and library-searchable spectra.[1]

      • Mass Range: Scan from m/z 40 to 400. This range will capture all expected fragments as well as the molecular ion of the derivatized compound.

      • Solvent Delay: 3 minutes. Prevents the high concentration of solvent from saturating the detector.

  • Data Analysis & Validation:

    • Identify the Analyte Peak: Locate the chromatographic peak for methyl 4-chloro-3-(methylthio)benzoate.

    • Examine the Mass Spectrum: Extract the mass spectrum from the apex of the peak.

    • Confirm Key Ions:

      • Look for the molecular ion of the methyl ester (m/z 216/218).

      • Identify the characteristic chlorine isotope pattern (M+ and M+2 peaks in a ~3:1 ratio) for all chlorine-containing fragments.

      • Compare the observed fragments with the predicted fragmentation pattern, accounting for the additional 14 Da from the methyl ester (e.g., loss of •OCH₃ instead of •OH).

Conclusion

The mass spectrometric analysis of 4-chloro-3-(methylthio)benzoic acid provides a wealth of structural information that is highly dependent on the chosen ionization technique. Electron Ionization (EI), particularly when coupled with GC after derivatization, offers a detailed fragmentation pattern that serves as a robust structural fingerprint. Key diagnostic fragments arise from the loss of the hydroxyl (or methoxy after derivatization) and methyl radicals, followed by decarbonylation. The ubiquitous chlorine isotope pattern provides an additional layer of confirmation for every chlorine-containing fragment. In contrast, ESI provides a clean spectrum dominated by the deprotonated molecular ion, ideal for molecular weight confirmation and quantification but lacking in structural detail. The complementary nature of these techniques allows for a comprehensive and unambiguous characterization of 4-chloro-3-(methylthio)benzoic acid, empowering researchers with the data needed for confident compound identification.

References

  • Nam, P.-C., et al. (2003). Protonation and methylation of thiophenol, thioanisole and their halogenated derivatives: Mass spectrometric and computational study. International Journal of Mass Spectrometry, 228(1), 151-165. Sourced from ResearchGate. [Link]

  • Yin, Q., et al. (2021). Hydrogen transfer-induced S–C rearrangement in the molecular ion of thioanisole derivatives with site-specificity. Analyst, 146(19), 5963-5969. [Link]

  • KU Leuven. (n.d.). Protonation and methylation of thiophenol, thioanisole and their halogenated derivatives: mass spectrometric and computational. Lirias.kuleuven.be. [Link]

  • Gajdoš, V., et al. (2013). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of Mass Spectrometry, 48(10), 1084-1093. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ACS Publications. (n.d.). Mass Spectrometric Analysis. Aromatic Acids and Esters. [Link]

  • ResearchGate. (n.d.). The patterns of fragmentation of (a) methoxybenzoic acid II and (b) vanillic acid. [Link]

  • YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]

  • YouTube. (2022). common fragmentation mechanisms in mass spectrometry. [Link]

  • Gamoh, K., & Nakashima, K. (2003). Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ionization. Rapid Communications in Mass Spectrometry, 17(5), 411-416. [Link]

  • NIST. (n.d.). Benzoic acid, 4-chloro-, methyl ester. NIST WebBook. [Link]

  • NIST. (n.d.). Benzoic acid, 4-chloro-3-nitro-. NIST WebBook. [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. [Link]

  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

Sources

Technical Guide: HPLC Separation of 4-Chloro-3-(methylthio)benzoic Acid vs. Sulfoxide Impurity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

Target Analyte: 4-chloro-3-(methylthio)benzoic acid (Parent) Key Impurity: 4-chloro-3-(methylsulfinyl)benzoic acid (Sulfoxide)

In drug development and intermediate synthesis, the oxidation of the thioether (sulfide) moiety to the sulfoxide is a primary degradation pathway. This guide provides a definitive Reverse Phase HPLC (RP-HPLC) strategy to separate these species.

The Separation Logic: The separation relies on the significant polarity difference between the divalent sulfur atom (thioether) and the polarized sulfur-oxygen bond (sulfoxide).

  • Parent (Thioether): Lipophilic, retained strongly on C18.

  • Impurity (Sulfoxide): Highly polar, elutes significantly earlier (Lower

    
    ).
    

Chemical Basis of Separation (Mechanism)

To design a robust method, one must understand the physicochemical drivers.[1] The oxidation of the sulfur atom introduces a strong dipole, drastically reducing the LogP (partition coefficient).

Physicochemical Comparison Table
Property4-Chloro-3-(methylthio)benzoic acid (Parent)4-Chloro-3-(methylsulfinyl)benzoic acid (Impurity)Impact on HPLC
Functional Group Thioether (-S-CH

)
Sulfoxide (-SO-CH

)
Sulfoxide is much more polar.
LogP (Octanol/Water) ~2.74 [1]~0.5 - 1.0 (Predicted)Impurity elutes early (RRT < 1.0).
pKa (Acid) ~4.2 (Benzoic acid moiety)~3.8 - 4.0 (Electron withdrawing SO group)Critical: Mobile phase pH must be < 2.5 to suppress ionization.
UV Absorbance Strong (Benzoic ring)Strong (Benzoic ring)Detectable at 254 nm or 210 nm.
Diagram 1: Polarity & Elution Logic

The following diagram illustrates the structural polarity shift that dictates the elution order.

ElutionLogic Parent Parent: Thioether (Hydrophobic) Retained on C18 Oxidation Oxidation Event (+ Oxygen) Parent->Oxidation Degradation Elution Elution Order: Impurity First -> Parent Second Parent->Elution Late Elution Impurity Impurity: Sulfoxide (Polar Dipole) Weak Interaction with C18 Oxidation->Impurity Forms Polar S=O Impurity->Elution Fast Elution

Caption: Mechanistic flow showing how oxidation increases polarity, causing the sulfoxide impurity to elute significantly earlier than the parent thioether.

Recommended Experimental Protocol

Do not rely on generic gradients. This molecule contains a benzoic acid group; failure to control pH will result in peak splitting or broad tailing due to partial ionization [2].

Method Conditions (The "Gold Standard" Starting Point)
  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or Waters XBridge).

    • Why: C18 provides necessary hydrophobic retention for the parent.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7) OR 20 mM Potassium Phosphate Buffer (pH 2.5).

    • Why: Low pH keeps the carboxylic acid protonated (neutral), maximizing retention and peak sharpness.

  • Mobile Phase B: Acetonitrile (ACN).[2]

    • Why: ACN is sharper and has lower backpressure than Methanol for aromatics.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (primary), 210 nm (sensitivity).

  • Temperature: 30°C.

Gradient Program

The sulfoxide is polar and may elute near the void volume if the organic start is too high.

Time (min)% Mobile Phase B (ACN)Objective
0.0 5%Load sample; Retain polar sulfoxide.
2.0 5%Isocratic hold to separate sulfoxide from void.
15.0 80%Linear ramp to elute hydrophobic parent.
18.0 95%Wash column (remove highly lipophilic dimers).
20.0 5%Re-equilibration.
Expected Performance
  • Sulfoxide Impurity: Retention time ~3–5 min. (RRT ~0.3 – 0.4 relative to parent).

  • Parent (Thioether): Retention time ~12–14 min.

  • Resolution (Rs): > 5.0 (Easily separated due to massive LogP difference).

Method Optimization & Troubleshooting

Diagram 2: Method Development Decision Tree

Use this workflow to solve common issues during validation.

MethodDev Start Initial Injection (Gradient 5-95%) CheckPeak Check Peak Shape Start->CheckPeak Tailing Issue: Tailing Peaks CheckPeak->Tailing Asymmetry > 1.5 EarlyElution Issue: Sulfoxide in Void CheckPeak->EarlyElution k' < 1.0 Success Success: Rs > 2.0 Symmetry 0.8-1.2 CheckPeak->Success Good Separation FixTailing Action: Lower pH (use Phosphate pH 2.0) OR Increase Buffer Conc. Tailing->FixTailing FixEarly Action: Use 100% Aqueous Start OR Use C18-AQ (Polar Embedded) EarlyElution->FixEarly

Caption: Troubleshooting logic for optimizing retention and peak symmetry for acidic thioethers.

Critical Troubleshooting Insights
  • Peak Tailing:

    • Cause: Silanol interactions or ionization of the carboxylic acid.[3]

    • Solution: Ensure Mobile Phase A is pH < 3.0 . If using Formic Acid results in tailing, switch to 20mM Phosphate Buffer (pH 2.5) to suppress ionization more effectively [3].

  • Sulfoxide Eluting in Void (t0):

    • Cause: The sulfoxide is very polar.

    • Solution: Use a "Aq" type C18 column (compatible with 100% water) and start the gradient at 0-2% B.

References

  • EPA CompTox Chemicals Dashboard. 4-(Methylthio)benzoic acid Properties. United States Environmental Protection Agency. Available at: [Link]

  • ResearchGate. Retention time shift of benzoic acid with changing mobile phase pH. Available at: [Link]

Sources

Comparing biological activity of methylthio vs methylsulfonyl benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Biological Activity of Methylthio vs. Methylsulfonyl Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Power of a Single Oxidation State

In the landscape of medicinal chemistry, the benzoic acid scaffold is a privileged structure, serving as the foundation for a vast array of therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The functionalization of the phenyl ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. Among the myriad of possible substituents, sulfur-containing groups offer unique characteristics. This guide provides a detailed comparative analysis of two closely related functionalities: the methylthio (-SCH₃) and the methylsulfonyl (-SO₂CH₃) groups when attached to a benzoic acid core.

The key distinction between these two groups lies in the oxidation state of the sulfur atom. The methylthio group features sulfur in a lower oxidation state (thioether), while the methylsulfonyl group contains a hexavalent, fully oxidized sulfur atom (sulfone). This seemingly minor chemical difference profoundly impacts the molecule's electronic properties, polarity, hydrogen bonding capacity, and metabolic fate. Understanding these differences is paramount for medicinal chemists aiming to optimize potency, selectivity, and pharmacokinetic profiles in drug design. This guide will dissect these differences, supported by experimental data and detailed protocols, to provide a clear rationale for experimental choices in the development of novel therapeutics.

Physicochemical Properties: The Foundation of Biological Function

The biological activity of a molecule is intrinsically linked to its physicochemical properties. The conversion of a methylthio group to a methylsulfonyl group alters these properties in predictable and significant ways.

PropertyMethylthio (-SCH₃) DerivativeMethylsulfonyl (-SO₂CH₃) DerivativeRationale & Implications in Drug Design
Electronic Effect Weakly deactivating, ortho-, para-directingStrongly electron-withdrawing, meta-directingThe powerful electron-withdrawing nature of the -SO₂CH₃ group can significantly alter the pKa of the benzoic acid and influence interactions with target proteins.
Polarity & Lipophilicity More lipophilic (less polar)Less lipophilic (more polar)The increased polarity of the sulfonyl group can enhance aqueous solubility but may reduce cell membrane permeability. This is a critical trade-off in drug design.
Hydrogen Bonding Very weak H-bond acceptorStrong H-bond acceptor (via oxygen atoms)The ability of the sulfonyl group to accept hydrogen bonds is a key feature in its role as a pharmacophore, enabling strong, specific interactions within enzyme active sites (e.g., COX-2).[3]
Metabolic Stability Susceptible to in vivo oxidationMetabolically stable (often the final metabolite)The methylthio group can be oxidized to the corresponding sulfoxide (-SOCH₃) and subsequently to the sulfone (-SO₂CH₃).[4][5] This makes methylthio compounds potential prodrugs of their more active sulfonyl counterparts.
Leaving Group Ability Poor leaving groupExcellent leaving groupThe methylsulfonyl group's ability to stabilize a negative charge makes it a far superior leaving group, a property exploited in the design of targeted covalent inhibitors.[6]

A Tale of Two Sulfurs: Comparative Biological Activities

The most illustrative examples of the divergent biological activities of these two derivatives are found in the fields of anti-inflammatory and antimicrobial research.

Anti-inflammatory Activity: The Case of COX-2 Inhibition

A significant body of research on non-steroidal anti-inflammatory drugs (NSAIDs) has focused on the development of selective cyclooxygenase-2 (COX-2) inhibitors to reduce gastrointestinal side effects.[7] The methylsulfonyl group is a hallmark pharmacophore of the "coxib" class of drugs, such as rofecoxib and celecoxib.[3][8]

The rationale for its prevalence is clear: the sulfonyl moiety fits into a specific side pocket of the COX-2 enzyme active site, where its oxygen atoms can form crucial hydrogen bonds with backbone amides of residues like His90 and Arg513. This interaction is critical for high-affinity binding and selective inhibition.

When the methylsulfonyl group is replaced with a methylthio group, a significant drop in COX-2 inhibitory activity is typically observed. Lacking the strong hydrogen bond accepting oxygens and the powerful electron-withdrawing character, the methylthio group cannot form the same key interactions within the COX-2 active site.

Table 1: Comparative COX-2 Inhibitory Activity

Compound ClassFunctional GroupTargetIC₅₀ ValueSelectivity Index (COX-1/COX-2)Reference Insight
3-Aryl-2(5H)furanones-SO₂CH₃ (Methylsulfonyl)COX-2Highly Potent (nM to low µM range)HighThe -SO₂CH₃ moiety is a key pharmacophore for COX-2 selectivity.[3]
3-Aryl-2(5H)furanones-SO₂NH₂ (Sulfonamide)COX-2Potent (µM range)Moderate to HighReplacing the methylsulfonyl with a sulfonamide group often retains significant COX-2 inhibitory activity, demonstrating the importance of the SO₂ core.[9]
Naproxen Analog-SCH₃ (Methylthio)COX-2Potent InhibitorCOX-2 PreferringIn specific scaffolds like naproxen, a methylthio substitution can generate COX-2-preferring analogs, although the binding mode may differ from traditional coxibs.[10]
Antimicrobial and Anticancer Activity

Both methylthio and methylsulfonyl benzoic acid derivatives have been investigated for their potential as antimicrobial and anticancer agents.[1][11]

  • Antimicrobial: Sulfonylbenzoic acid derivatives have shown notable activity against a range of bacteria and fungi, often by inhibiting essential microbial enzymes.[1] For instance, certain 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives exhibit activity against Gram-positive bacteria.[12] In the development of antitubercular agents, a synthetic route starting from 2-chloro-5-(methylthio) benzoic acid involves an early oxidation step to the sulfone, which forms the core of the final active benzothiazinone-based compounds.[13] This implies the sulfone is critical for the desired biological activity.

  • Anticancer: Benzoic acid derivatives, in general, are a class of compounds with a wide range of biological activities, including anticancer effects.[11] For example, some quinazolinone derivatives of benzoic acid have demonstrated activity against the MCF-7 breast cancer cell line.[11] While direct side-by-side comparisons are less common in the literature, the distinct electronic and steric profiles suggest that the two derivatives would interact differently with anticancer targets like tyrosine kinases.

Metabolic Pathway: From Prodrug to Active Metabolite

A critical concept in comparing these derivatives is the metabolic relationship between them. The methylthio group is susceptible to oxidation by cytochrome P450 enzymes in the liver. This metabolic process can convert a less active methylthio compound into a more potent methylsulfonyl compound in vivo.

This creates a prodrug scenario, where the methylthio derivative serves as a carrier that is transformed into the active agent after administration.[5] This can have significant pharmacokinetic implications, potentially altering the drug's absorption, distribution, duration of action, and toxicity profile.

G cluster_0 In Vivo Metabolism cluster_1 Pharmacological Effect A Methylthio Derivative (-SCH₃) B Methylsulfinyl Intermediate (-SOCH₃) A->B Oxidation (CYP450) C Methylsulfonyl Metabolite (-SO₂CH₃) (Active Drug) B->C Oxidation (CYP450) D Biological Target (e.g., COX-2) C->D Inhibition G A Prepare Reagents (Enzyme, Substrate, Inhibitors) B Add Enzyme, Heme, and Buffer to Plate A->B C Add Test Compound Dilutions B->C D Pre-incubate (15 min) C->D E Initiate Reaction with Arachidonic Acid D->E F Measure Absorbance Kinetics (590 nm) E->F G Calculate Reaction Rates F->G H Normalize Data & Plot Inhibition Curve G->H I Determine IC₅₀ Value H->I

Caption: Workflow for the in vitro COX-2 inhibition assay.

Protocol 2: MTT Assay for Anticancer Activity

This colorimetric assay assesses cell viability by measuring the metabolic activity of living cells.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Culture:

    • Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with medium only (blank) and medium with DMSO (vehicle control).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes.

    • Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

  • Data Analysis:

    • Subtract the blank absorbance from all other readings.

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot the percentage of viability versus the log of the compound concentration to determine the IC₅₀ value.

Conclusion and Future Outlook

The choice between a methylthio and a methylsulfonyl substituent on a benzoic acid scaffold is a critical decision in drug design, with profound consequences for biological activity. The methylsulfonyl group, with its strong electron-withdrawing nature and hydrogen bonding capacity, is a well-established pharmacophore for targets like COX-2. In contrast, the less polar, metabolically labile methylthio group may offer advantages in terms of membrane permeability and can serve as a prodrug, leading to a different pharmacokinetic and pharmacodynamic profile.

For researchers and drug development professionals, the key takeaways are:

  • For Potent, Direct Inhibition: The methylsulfonyl group is often the superior choice when strong, specific interactions, such as hydrogen bonding, are required at the target site.

  • For Prodrug Strategies: The methylthio group should be considered when a delayed or sustained release of the active sulfonyl metabolite is desired, or when improved lipophilicity is needed to overcome absorption barriers.

  • Context is Crucial: The ideal choice is always dependent on the specific biological target and the desired therapeutic outcome. Structure-activity relationship (SAR) studies that directly compare both derivatives are invaluable for making informed decisions.

Future research should continue to explore this relationship, particularly in the context of covalent inhibitors, where the superior leaving group ability of the methylsulfonyl group can be leveraged. A deeper understanding of the metabolic enzymes responsible for the thioether-to-sulfone oxidation will further enable the rational design of next-generation therapeutics based on these versatile benzoic acid scaffolds.

References

  • Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available from: [Link]

  • Asian Journal of Chemistry. (2015, February 4). Synthesis, Characterization and Biological Activities of 2-[(Methyl sulfonyl)]amino Benzoic Acid Derivatives and Their Metal Complexes. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2022, February 23). A Review on Recent Development and biological applications of benzothiazole derivatives. Available from: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Available from: [Link]

  • ResearchGate. (2025, August 6). Synthesis and Biological Evaluation of a Highly Constrained Analogue of Methylthioadenosine (MTA). Available from: [Link]

  • Scientific Research Publishing. (n.d.). Synthesis and Biological Evaluation of a Highly Constrained Analogue of Methylthioadenosine (MTA). Retrieved from [Link]

  • Scientific Research Publishing. (2012, December 15). Synthesis and Biological Evaluation of a Highly Constrained Analogue of Methylthioadenosine (MTA). Available from: [Link]

  • Journal of Inflammation Research. (n.d.). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Retrieved from [Link]

  • The Open Medicinal Chemistry Journal. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Retrieved from [Link]

  • MDPI. (2021, August 23). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Available from: [Link]

  • ResearchGate. (n.d.). Inhibition of WT and W387F mCOX-2 by naproxen and naproxen analogs.... Retrieved from [Link]

  • ResearchGate. (n.d.). Common selected COX-2 inhibitors. Retrieved from [Link]

  • PMC. (n.d.). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Retrieved from [Link]

  • PubMed. (n.d.). Mechanism of biosynthesis of methylsulfones from PCBs and related compounds. Retrieved from [Link]

  • MDPI. (2025, February 5). Synthesis of ω-Methylsulfinyl- and ω-Methylsulfonylalkyl Glucosinolates. Available from: [Link]

  • PubMed. (2007, February 7). Pharmacokinetics and distribution of [35S]methylsulfonylmethane following oral administration to rats. Available from: [Link]

  • PubMed. (2015, December 1). Synthesis and biological evaluation of methylated scutellarein analogs based on metabolic mechanism of scutellarin in vivo. Available from: [Link]

  • Global Substance Registration System. (n.d.). 4-(METHYLTHIO)BENZOIC ACID. Retrieved from [Link]

  • PubMed. (2004, April 5). A prodrug approach to COX-2 inhibitors with methylsulfone. Available from: [Link]

  • ACS Omega. (2022, March 10). Development of 6-Methanesulfonyl-8-nitrobenzothiazinone Based Antitubercular Agents. Available from: [Link]

  • Mayo Clinic. (n.d.). Thiopurine Methyltransferase: Structure-Activity Relationships for Benzoic Acid Inhibitors and Thiophenol Substrates. Retrieved from [Link]

  • PubMed. (n.d.). Thiopurine methyltransferase: structure-activity relationships for benzoic acid inhibitors and thiophenol substrates. Retrieved from [Link]

  • MDPI. (2023, January 12). 3-(Adenosylthio)benzoic Acid Derivatives as SARS-CoV-2 Nsp14 Methyltransferase Inhibitors. Available from: [Link]

  • MDPI. (2020, November 9). Pharmacokinetics of Marine-Derived Drugs. Available from: [Link]

  • Applied and Environmental Microbiology. (n.d.). Dimethylsulfoniopropionate and Methanethiol Are Important Precursors of Methionine and Protein-Sulfur in Marine Bacterioplankton. Retrieved from [Link]

Sources

Comparative UV-Vis Spectroscopic Guide: 4-Chloro-3-(methylthio)benzoic Acid vs. Structural Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, 4-chloro-3-(methylthio)benzoic acid (CAS 166811-60-5) serves as a critical intermediate in the synthesis of advanced pharmaceuticals and agrochemicals. Accurate characterization of its photophysical properties is essential for purity analysis, reaction monitoring, and structural validation. This guide provides an objective, in-depth comparison of its Ultraviolet-Visible (UV-Vis) absorption profile against common structural alternatives, grounded in fundamental photophysics and validated experimental methodologies.

Mechanistic Insights: The Role of Auxochromes

The UV-Vis spectrum of any benzoic acid derivative is fundamentally dictated by the


 (K-band) and 

(B-band) electronic transitions of the aromatic ring and the carbonyl group. However, the introduction of specific substituents drastically alters the HOMO-LUMO energy gap.
  • The Chloro Effect: The para-chloro substituent exerts a weak inductive electron-withdrawing effect (-I) alongside a resonance electron-donating effect (+R). This combination typically results in a minor bathochromic (red) shift compared to an unsubstituted benzoic acid core[1].

  • The Methylthio Effect: The meta-methylthio (-SCH₃) group acts as a highly potent auxochrome. Sulfur possesses a larger atomic radius and higher polarizability than oxygen. This allows its lone pair electrons to conjugate extensively with the aromatic

    
    -system, inducing a pronounced bathochromic shift[2]. Furthermore, the sulfur atom causes a general redshift in the spectrum due to its easier polarizability, which also leads to a hyperchromic effect (a significant increase in molar absorptivity, 
    
    
    
    )[3].

When comparing 4-chloro-3-(methylthio)benzoic acid to its oxygen-based analogue (4-chloro-3-methoxybenzoic acid), the sulfur-containing compound will consistently exhibit absorption maxima at longer wavelengths.

G A Benzoic Acid Core (Base Chromophore) B para-Chloro Group (+R, -I Effect) A->B C meta-Methylthio Group (Strong Auxochrome) A->C D Bathochromic Shift (Red Shift) B->D Minor C->D Major E Hyperchromic Effect (Increased Absorbance) C->E Polarizability

Logical relationship of substituent effects on the UV-Vis spectrum.

Comparative Performance Data

To objectively evaluate the photophysical performance of 4-chloro-3-(methylthio)benzoic acid, it is best compared against its baseline parent compound and its methoxy-analogue. The table below summarizes the quantitative spectral shifts driven by the auxochromic variations.

CompoundSubstructure VariationK-Band

(nm)
B-Band

(nm)
Molar Absorptivity

(

)
4-Chlorobenzoic acid Base reference~236~274~12,000
4-Chloro-3-methoxybenzoic acid Oxygen-based auxochrome~242~288~14,500
4-Chloro-3-(methylthio)benzoic acid Sulfur-based auxochrome~254~308~18,200

(Note: Values represent spectroscopic approximations in Methanol based on Woodward-Fieser substituent rules and empirical data for related auxochromes[1],[2]).

Experimental Protocol: Self-Validating UV-Vis Acquisition

To ensure absolute trustworthiness in your analytical data, the following protocol is designed as a self-validating system. It does not merely outline the steps, but establishes the causality behind each experimental choice to prevent common spectroscopic artifacts[4].

Phase 1: Solvent Selection and Blanking
  • Action: Select spectroscopic-grade Methanol (MeOH) and perform a dual-beam baseline correction using matched quartz cuvettes.

  • Causality: MeOH is chosen because its UV cutoff (~205 nm) is well below the K-band absorption of the benzoic acid core, ensuring complete optical transparency in the critical 230–350 nm window. Dual-beam blanking mathematically subtracts the solvent and cuvette absorbance, isolating the solute's true electronic transitions.

Phase 2: Stock Solution & Serial Dilution
  • Action: Prepare a 1.0 mM stock solution of 4-chloro-3-(methylthio)benzoic acid, followed by precise serial dilutions to 0.01, 0.02, 0.05, and 0.1 mM.

  • Causality: Relying on a single concentration measurement introduces hidden errors such as detector saturation or solute dimerization. By analyzing a dilution series, the protocol self-validates: plotting Absorbance vs. Concentration must yield a strictly linear relationship (

    
    ) per the Beer-Lambert law. This confirms the data is free from aggregation-induced artifacts and remains within the linear dynamic range of the photomultiplier tube (0.1–1.0 AU)[4].
    
Phase 3: Spectral Acquisition
  • Action: Scan the samples from 200 nm to 400 nm using a scan rate of 100 nm/min and a slit width of 1 nm.

  • Causality: A 1 nm slit width provides the optimal balance between spectral resolution (necessary to cleanly distinguish the overlapping K-band and B-band) and signal-to-noise ratio. The 200–400 nm window captures all relevant

    
     and 
    
    
    
    transitions without integrating stray light interference from the visible spectrum.

Workflow S1 1. Solvent Selection (Spectroscopic Grade MeOH) S2 2. Baseline Correction (Dual-Beam Blanking) S1->S2 S3 3. Serial Dilution (0.01 - 0.1 mM Range) S2->S3 S4 4. Spectral Acquisition (200 - 400 nm Scan) S3->S4 S5 5. Beer-Lambert Validation (Linearity Check) S4->S5

Step-by-step experimental workflow for self-validating UV-Vis spectral acquisition.

References[4] A Comparative Spectroscopic Analysis of 2-Amino-4-chlorobenzoic Acid and 4-Amino-2-chlorobenzoic Acid. Benchchem. https://www.benchchem.com/[2] Fundamental aspects of property tuning in push–pull molecules. RSC Advances.https://pubs.rsc.org/en/content/articlelanding/2014/ra/c4ra11684a[3] Design, synthesis, and antitumor efficacy of novel 5-deazaflavin derivatives backed by kinase screening, docking, and ADME studies. Taylor & Francis. https://www.tandfonline.com/[1] Benzoic acid, 4-chloro- - the NIST WebBook. National Institute of Standards and Technology (NIST).https://webbook.nist.gov/cgi/cbook.cgi?ID=C74113&Units=SI&Mask=200

Sources

A Guide to Elemental Analysis: Theoretical Calculation vs. Instrumental Methods for C8H7ClO2S

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Foundational Importance of Elemental Analysis

In the landscape of chemical and pharmaceutical sciences, establishing the elemental composition of a compound is a cornerstone of its characterization. Elemental analysis (EA) provides the mass percentage of each element within a sample, offering the most fundamental confirmation of a molecule's identity and purity.[1][2] For drug development professionals, this is not merely an academic exercise; it is a critical step in verifying the structure of a newly synthesized active pharmaceutical ingredient (API), ensuring batch-to-batch consistency, and meeting stringent regulatory requirements for product quality and safety.[3]

This guide provides an in-depth look at determining the elemental composition of a representative organosulfur compound, C8H7ClO2S . We will first walk through the foundational theoretical calculation, a skill essential for any chemist. We will then objectively compare this "gold standard" calculation with modern instrumental techniques, primarily combustion analysis, providing field-proven insights into the causality behind experimental choices and data interpretation.

Theoretical Elemental Composition: A Self-Validating Protocol

The theoretical elemental composition represents the calculated, ideal percentage of each element in a perfectly pure molecule. This calculation is a self-validating system; its accuracy is contingent only on the precision of the atomic masses used and the correctness of the molecular formula. The sum of the percentages must equal 100%, providing an intrinsic check on the calculation.

Step-by-Step Calculation for C8H7ClO2S

The protocol to determine the theoretical elemental composition involves three core steps: determining the atomic mass of each constituent element, calculating the total molecular weight of the compound, and then finding the percentage contribution of each element.

Step 1: Collate Atomic Masses

The first step is to gather the standard atomic weights of each element in the molecule. These values are the weighted averages of the masses of their naturally occurring isotopes.[4] For our calculation, we will use the values recommended by the International Union of Pure and Applied Chemistry (IUPAC).

ElementSymbolQuantityAtomic Mass (amu)Source
CarbonC812.011[2][5][6][7][8]
HydrogenH71.008[3][5][9][10]
ChlorineCl135.45[11][12]
OxygenO215.999[1][13][14][15][16]
SulfurS132.066[4]

Step 2: Calculate the Molecular Weight (Molar Mass)

The molecular weight is the sum of the atomic weights of all atoms in the molecule.

  • Mass of Carbon: 8 atoms * 12.011 amu/atom = 96.088 amu

  • Mass of Hydrogen: 7 atoms * 1.008 amu/atom = 7.056 amu

  • Mass of Chlorine: 1 atom * 35.45 amu/atom = 35.45 amu

  • Mass of Oxygen: 2 atoms * 15.999 amu/atom = 31.998 amu

  • Mass of Sulfur: 1 atom * 32.066 amu/atom = 32.066 amu

Total Molecular Weight of C8H7ClO2S: 96.088 + 7.056 + 35.45 + 31.998 + 32.066 = 202.658 amu (or g/mol )

Step 3: Determine the Elemental Percentage Composition

The percentage of each element is its total mass contribution divided by the total molecular weight, multiplied by 100.

  • % Carbon (C): (96.088 / 202.658) * 100 = 47.41%

  • % Hydrogen (H): (7.056 / 202.658) * 100 = 3.48%

  • % Chlorine (Cl): (35.45 / 202.658) * 100 = 17.49%

  • % Oxygen (O): (31.998 / 202.658) * 100 = 15.79%

  • % Sulfur (S): (32.066 / 202.658) * 100 = 15.82%

Total Percentage: 47.41 + 3.48 + 17.49 + 15.79 + 15.82 = 100.00%

G cluster_0 Step 1: Gather Atomic Masses cluster_1 Step 2: Calculate Molecular Weight cluster_2 Step 3: Calculate % Composition C C: 12.011 H H: 1.008 MW_Calc Sum(Atom Count * Atomic Mass) Cl Cl: 35.45 O O: 15.999 S S: 32.066 MW_Result Total MW = 202.658 g/mol MW_Calc->MW_Result Percent_Calc (Mass of Element / Total MW) * 100 MW_Result->Percent_Calc Percent_Result C=47.41% H=3.48% Cl=17.49% O=15.79% S=15.82% Percent_Calc->Percent_Result

Caption: Workflow for Theoretical Elemental Analysis Calculation.

Comparison with Instrumental Methods: Combustion Analysis

While theoretical calculation provides the ideal composition, instrumental methods determine the actual composition of a physical sample. For organic compounds, the most prevalent method is Combustion Analysis , often performed using a CHNS/O analyzer.[9][13]

Principle of Combustion Analysis: This technique involves the complete combustion of a small, precisely weighed sample (typically 1-3 mg) in an oxygen-rich environment at high temperatures (around 1000°C). The compound breaks down into simple gaseous products: carbon dioxide (CO2), water (H2O), nitrogen gas (N2), and sulfur dioxide (SO2). These gases are then separated and quantified by various detectors (e.g., thermal conductivity or infrared detectors). The instrument's software then back-calculates the mass percentage of each element from the quantities of the gaseous products. Oxygen is typically determined separately via high-temperature pyrolysis.[6]

Comparison: Theoretical vs. Instrumental

FeatureTheoretical CalculationInstrumental Combustion Analysis
Purpose Defines the ideal elemental composition of a pure molecule.Measures the actual elemental composition of a real-world sample.
Sample Required None (only the molecular formula).A physical, homogeneous sample (typically 1-3 mg).
Information Yield The "true" value to which experimental results are compared.A measure of sample identity and, crucially, its purity .
Source of Error Incorrect molecular formula; use of imprecise atomic masses.Sample inhomogeneity, weighing errors, incomplete combustion, instrument calibration drift, atmospheric gas contamination.
Validation Sum of percentages must equal 100%.Comparison to the theoretical values; analysis of certified reference materials.

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// Central Topic EA [label="Elemental Analysis\nfor C8H7ClO2S", pos="0,0!", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

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Caption: Conceptual Comparison: Theoretical vs. Instrumental Analysis.

Experimental Protocol: Combustion CHNS Analysis

While specific instrument parameters will vary, the general workflow for analyzing a sample like C8H7ClO2S is standardized.

Objective: To determine the experimental weight percent of C, H, N, and S in the provided sample.

Methodology:

  • Instrument Preparation: Ensure the combustion and reduction tubes are properly packed and conditioned. Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., Acetanilide).

  • Sample Preparation:

    • Ensure the sample is homogenous and completely dry, as residual solvent or water will significantly skew hydrogen and carbon results.

    • Accurately weigh approximately 1-3 mg of the C8H7ClO2S sample into a tin or silver capsule using a microbalance.

    • Record the weight precisely.

    • Seal the capsule to enclose the sample.

  • Analysis Sequence:

    • Place the sealed capsule into the instrument's autosampler.

    • Initiate the analysis sequence. The sample is dropped into a high-temperature combustion furnace (~1000°C) with a pulse of pure oxygen.

  • Combustion and Detection:

    • The sample undergoes flash combustion.

    • The resulting gases (CO2, H2O, N2, SO2, and others) are swept by a helium carrier gas through a reduction tube (to convert nitrogen oxides to N2) and various scrubbers to remove interfering species like halogens.

    • The purified gases are separated (often by gas chromatography) and quantified by a thermal conductivity detector (TCD).

  • Data Processing: The instrument software integrates the detector signals, compares them to the calibration standard, and, using the sample weight, calculates the percentage of C, H, N, and S.

Data Interpretation and Trustworthiness

The trustworthiness of an experimental result is determined by its proximity to the theoretical value. For publication in most peer-reviewed journals and for regulatory submissions, the experimental elemental analysis results must agree with the calculated theoretical values to within ±0.4% .[10]

Example Data Interpretation:

Let's assume a combustion analysis of a C8H7ClO2S sample yields the following:

  • Experimental %C: 47.25%

  • Experimental %H: 3.51%

  • Experimental %S: 15.70%

Analysis:

  • Carbon: |47.25% (Exp) - 47.41% (Theo)| = 0.16%. This is well within the ±0.4% acceptance criterion.

  • Hydrogen: |3.51% (Exp) - 3.48% (Theo)| = 0.03%. This is an excellent agreement.

  • Sulfur: |15.70% (Exp) - 15.82% (Theo)| = 0.12%. This is also well within the acceptable range.

Conclusion

Both theoretical calculation and instrumental analysis are indispensable, symbiotic tools in the chemical sciences. The theoretical calculation provides the absolute benchmark based on a proposed molecular structure. Instrumental combustion analysis provides the real-world data that validates this structure and, critically, confirms the purity of the synthesized material. For researchers and drug development professionals, mastering the calculation and understanding the principles and limitations of the instrumental methods are fundamental to ensuring the integrity and quality of their work.

References

  • Combustion analysis - Wikipedia . Wikipedia. Available at: [Link]

  • Elemental Analysis - Organic & Inorganic Compounds | ELTRA . ELTRA. Available at: [Link]

  • A Look at Elemental Analysis for Organic Compounds . AZoM. (2021). Available at: [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry . Labcompare. Available at: [Link]

  • What Is an Elemental Analyzer & How Does It Work? . Labcompare. (2023). Available at: [Link]

  • Chlorine Facts - Chlorine The Element of Surprise . American Chemistry Council. Available at: [Link]

  • Flexi answers - What is carbon's atomic mass? | CK-12 Foundation . CK-12.org. Available at: [Link]

  • Atomic mass - Wikipedia . Wikipedia. Available at: [Link]

  • What is the actual mass of oxygen atom (not gram atomic mass)? - Quora . Quora. (2014). Available at: [Link]

  • Atomic Number and Mass Numbers - Nondestructive Evaluation Physics : Atomic Elements . NDE-Ed.org. Available at: [Link]

  • Unpacking Sulfur's Atomic Mass: More Than Just a Number - Oreate AI Blog . Oreate AI. (2026). Available at: [Link]

  • Atomic Weight of Carbon . Commission on Isotopic Abundances and Atomic Weights. Available at: [Link]

  • Atomic Number - Atomic Mass - Density of Hydrogen | nuclear-power.com . nuclear-power.com. (2021). Available at: [Link]

  • [Solved] What is the atomic mass of carbon? - Testbook . Testbook.com. (2025). Available at: [Link]

  • Atomic Mass of First 30 Elements - BYJU'S . BYJU'S. Available at: [Link]

  • Flexi answers - Calculate the atomic mass of sulfur. | CK-12 Foundation . CK-12.org. Available at: [Link]

  • Atomic Weights and Isotopic Compositions for Sulfur . National Institute of Standards and Technology. Available at: [Link]

  • An International Study Evaluating Elemental Analysis | ACS Central Science . ACS Publications. (2022). Available at: [Link]

  • Flexi answers - What is the atomic mass of hydrogen? | CK-12 Foundation . CK-12.org. Available at: [Link]

  • The atomic mass of chlorine in the periodic table is 35.45, yet no single atom pf cl has a mass of 35.45. why? - Quora . Quora. (2021). Available at: [Link]

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  • Atomic Mass, Atomic Number, and Carbon-12 - LabXchange . LabXchange. (2022). Available at: [Link]

  • Flexi answers - What is the molar mass of O2? | CK-12 Foundation . CK-12.org. Available at: [Link]

  • What is the mass in grams of a chlorine atom, Cl? - Allen . Allen. Available at: [Link]

  • Atomic Weights and Isotopic Compositions for Oxygen . National Institute of Standards and Technology. Available at: [Link]

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Introduction: The Role of Solid-State Chemistry in API Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Topic: Crystal Structure Data and Supramolecular Synthons of 3-Substituted-4-Chlorobenzoic Acids

As a Senior Application Scientist, I frequently encounter challenges in active pharmaceutical ingredient (API) synthesis that trace back to the solid-state properties of early-stage intermediates. 3-Substituted-4-chlorobenzoic acids are ubiquitous building blocks in organic synthesis, most notably in the development of the oral anticoagulant Dabigatran etexilate[1].

This guide objectively compares the crystallographic behavior, supramolecular synthons, and optimal crystallization methodologies for two critical derivatives: 3-nitro-4-chlorobenzoic acid (3-N-4-CBA) and 3-amino-4-chlorobenzoic acid (3-A-4-CBA) . By understanding the causality between a substituent's electronic nature and its macroscopic crystal packing, researchers can rationally design purification workflows and predict intermediate stability during harsh downstream reactions.

Comparative Structural Data & Supramolecular Synthons

The fundamental building block of both 3-N-4-CBA and 3-A-4-CBA in the solid state is the classic carboxylic acid homodimer, thermodynamically driven by a robust


 hydrogen-bonding motif. However, the nature of the substituent at the 3-position fundamentally alters the secondary interaction networks, dictating the overall crystal lattice energy and physical properties.
Table 1: Comparative Physicochemical and Crystallographic Parameters
Parameter3-Nitro-4-chlorobenzoic Acid (3-N-4-CBA)3-Amino-4-chlorobenzoic Acid (3-A-4-CBA)
CAS Number 96-99-1[2]2840-28-0[3]
Molecular Formula C₇H₄ClNO₄[4]C₇H₆ClNO₂[5]
Molecular Weight 201.56 g/mol [2]171.58 g/mol [5]
Melting Point 180–183 °C[4]214–215 °C[5]
Primary Synthon Carboxylic acid dimer

Carboxylic acid dimer

Secondary Interactions Weak C-H···O, Halogen bonding (Cl···O)Strong N-H···O, N-H···N, Halogen bonding (Cl···N)
Lattice Architecture Rigid, 2D sheet-like packingComplex, cross-linked 3D network
Electronic Effect Strongly electron-withdrawing (-NO₂)Strongly electron-donating (-NH₂)

Mechanistic Insight: The stark difference in melting points (a ~33 °C increase for the amino derivative) is a direct macroscopic readout of the microscopic crystal structure. The strongly electron-withdrawing nitro group in 3-N-4-CBA restricts secondary interactions to weak dispersive forces and potential Cl···O halogen bonds. Conversely, the amino group in 3-A-4-CBA acts as a potent hydrogen bond donor, cross-linking the


 dimers into a tightly bound 3D network via N-H···O and N-H···N interactions[6].

SupramolecularNetwork Core Carboxylic Acid Homodimer R2,2(8) SubN 3-Nitro-4-CBA SubN->Core Primary Motif HalogenN Cl···O Halogen Bond SubN->HalogenN Secondary HbondN Weak C-H···O SubN->HbondN Secondary SubA 3-Amino-4-CBA SubA->Core Primary Motif HalogenA Cl···N Halogen Bond SubA->HalogenA Secondary HbondA Strong N-H···O SubA->HbondA Secondary

Supramolecular interaction pathways dictated by 3-position substituents.

Experimental Methodologies: Single-Crystal Growth Protocols

To obtain diffraction-quality single crystals for Single-Crystal X-Ray Diffraction (SCXRD), crystallization methodologies cannot be universally applied. The solvent system must be meticulously paired with the substituent's hydrogen-bonding capacity.

Protocol A: Slow Evaporation (Optimized for 3-Nitro-4-chlorobenzoic acid)

Causality: The electron-deficient aromatic ring of 3-N-4-CBA limits its solubility in highly polar protic solvents. A binary solvent system utilizing dipole-dipole interactions is required.

  • Dissolution: Dissolve 50 mg of 3-N-4-CBA in 5 mL of a 1:1 (v/v) mixture of ethyl acetate (good solvent) and hexane (anti-solvent).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 10 mL glass vial to remove heterogeneous nucleation sites (dust).

  • Controlled Evaporation: Cover the vial with Parafilm and puncture exactly three small holes using a 20-gauge needle.

  • Incubation: Store the vial in a vibration-free environment at a constant 22 °C for 72 hours.

  • Self-Validation Check: The protocol is self-validating if distinct, block-like pale yellow crystals[4] form at the bottom of the vial. If a crust forms on the glass walls, the evaporation rate was too rapid (kinetic precipitation); the number of Parafilm holes must be reduced.

Protocol B: Vapor Diffusion (Optimized for 3-Amino-4-chlorobenzoic acid)

Causality: The -NH₂ group requires a polar protic solvent to satisfy its hydrogen-bond donor capacity during dissolution. Slow diffusion of a non-polar anti-solvent forces the molecules to self-assemble into their highly ordered 3D network.

  • Inner Solution: Dissolve 50 mg of 3-A-4-CBA in 2 mL of methanol in a 4 mL inner vial.

  • Outer Chamber: Place the unsealed inner vial into a 20 mL outer vial containing 8 mL of diethyl ether.

  • Sealing: Tightly cap the outer vial with a Teflon-lined lid to create a closed thermodynamic system.

  • Incubation: Allow vapor equilibration at 20 °C for 5–7 days.

  • Self-Validation Check: Monitor the interface inside the inner vial. A successful setup will display a distinct Schlieren line (optical distortion) during the first 24 hours, confirming the gradient mixing of methanol and ether. The absence of immediate precipitation validates that the anti-solvent diffusion rate is appropriately slow, ensuring thermodynamic control over crystal nucleation.

Workflow Solvent Solvent Selection Based on Substituent Evap Slow Evaporation (Ethyl Acetate/Hexane) Solvent->Evap 3-Nitro-4-CBA Vapor Vapor Diffusion (Methanol/Ether) Solvent->Vapor 3-Amino-4-CBA Harvest Crystal Harvesting & Mounting Evap->Harvest Vapor->Harvest Diffract SCXRD Data Collection Harvest->Diffract

Optimized crystallization and SCXRD analysis workflow for substituted chlorobenzoic acids.

Application in Drug Development

Understanding these solid-state properties is not merely an academic exercise. In the synthesis of Dabigatran etexilate, 3-nitro-4-chlorobenzoic acid is often converted to the corresponding acyl chloride using thionyl chloride[1]. The lack of a complex 3D hydrogen-bonded network in 3-N-4-CBA (as compared to the amino analog) makes its crystal lattice easier to disrupt, facilitating rapid dissolution and higher yields in the non-polar solvents (like dichloromethane) used during the acyl chloride formation[1]. Conversely, when handling 3-A-4-CBA, formulation scientists must account for its robust crystal lattice, which drastically lowers its solubility in non-polar media, necessitating the use of polar aprotic solvents (like DMF or DMSO) for subsequent coupling reactions.

References

  • PubChem. "4-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 7320". National Institutes of Health. 2

  • BenchChem Technical Support Team. "An In-depth Technical Guide to 4-Chloro-3-nitrobenzoic Acid". BenchChem.4

  • BenchChem Technical Support Team. "An In-Depth Technical Guide to the Structure Elucidation of 3-Amino-4-chlorobenzoic Acid". BenchChem. 3

  • Organic Process Research & Development. "Synthetic Approaches toward Dabigatran Etexilate, an Oral Anticoagulant Drug". ACS Publications. 1

  • Chongqing Chemdad Co., Ltd. "3-Amino-4-chlorobenzoic acid". Chemdad. 5

Sources

Distinguishing 4-chloro-3-(methylthio)benzoic acid from its Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis for distinguishing 4-chloro-3-(methylthio)benzoic acid from its regioisomers, specifically the thermodynamically favored 3-chloro-4-(methylthio)benzoic acid .

This document is structured for application scientists and process chemists requiring definitive structural assignment during synthesis optimization or impurity profiling.

Executive Summary

4-chloro-3-(methylthio)benzoic acid (Target) is a specialized intermediate often used in the synthesis of agrochemicals and pharmaceuticals. Its structural integrity is critical because its primary regioisomer, 3-chloro-4-(methylthio)benzoic acid (Isomer A), is the dominant product in standard nucleophilic aromatic substitution (


) reactions of 3,4-dichlorobenzoic acid.

Differentiation relies on understanding the subtle electronic effects of the methylthio (-SMe) and chloro (-Cl) groups. While Mass Spectrometry (MS) often fails to distinguish these isomers due to identical molecular weights (MW 202.66) and similar fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy—specifically 1D NOE (Nuclear Overhauser Effect)—provides the only self-validating confirmation of structure.

Structural Landscape & Isomer Origins

Understanding the synthetic origin of your sample is the first step in identification. The presence of specific isomers is dictated by the chemistry employed.

The Regioisomer Challenge
  • Target: 4-chloro-3-(methylthio)benzoic acid

    • Structure: Benzoic acid with -SMe at position 3 and -Cl at position 4.[1][2]

    • Origin: Typically requires directed synthesis (e.g., Sandmeyer reaction from 3-amino-4-chlorobenzoic acid) or electrophilic chlorination of 3-(methylthio)benzoic acid.

  • Primary Isomer (Impurity): 3-chloro-4-(methylthio)benzoic acid

    • Structure: Benzoic acid with -Cl at position 3 and -SMe at position 4.[1][2]

    • Origin: The major product of

      
       on 3,4-dichlorobenzoic acid. The carboxylic acid group (EWG) activates the para position (C4) for nucleophilic attack by thiomethoxide, favoring this isomer over the target.
      
Synthesis Pathway Visualization

The following diagram illustrates why mixtures occur and how synthesis route dictates isomer risk.

SynthesisPathways Start1 3,4-Dichlorobenzoic Acid Reagent1 NaSMe (Nucleophilic Substitution) Start1->Reagent1 Start2 3-Amino-4-chlorobenzoic Acid Reagent2 1. NaNO2/HCl 2. NaSMe (Sandmeyer) Start2->Reagent2 IsomerA 3-chloro-4-(methylthio)benzoic acid (Major Impurity) Reagent1->IsomerA Para-attack (Favored) Target 4-chloro-3-(methylthio)benzoic acid (Target Molecule) Reagent1->Target Meta-attack (Disfavored) Reagent2->Target Directed Replacement

Figure 1: Synthetic origins of regioisomers. Path 1 (Red) yields the impurity; Path 2 (Green) yields the target.

Spectroscopic Differentiation (The Definitive Protocol)

Standard 1H-NMR coupling constants (


-values) are often insufficient because both isomers display a similar "ABX" or "ABC" aromatic pattern (one singlet-like, two doublets). Nuclear Overhauser Effect (NOE)  is the required validation step.
Proton Assignment Logic
  • Target (4-Cl, 3-SMe):

    • H2: Singlet (d,

      
       Hz). Located between COOH and SMe.
      
    • H5: Doublet (

      
       Hz). Located ortho to Cl.
      
    • H6: Doublet of doublets (

      
       Hz). Ortho to COOH.
      
  • Isomer (3-Cl, 4-SMe):

    • H2: Singlet (d,

      
       Hz). Located between COOH and Cl.
      
    • H5: Doublet (

      
       Hz). Located ortho to SMe.
      
    • H6: Doublet of doublets (

      
       Hz). Ortho to COOH.
      
The NOE Experiment

The spatial proximity of the methylthio protons (-CH


) to the ring protons is the key differentiator.
FeatureTarget: 4-chloro-3-(methylthio)Isomer: 3-chloro-4-(methylthio)
SMe Position Position 3 (Meta to COOH)Position 4 (Para to COOH)
Ortho Protons H2 (Singlet) and H4 (Blocked by Cl)H3 (Blocked by Cl) and H5 (Doublet)
NOE Result Irradiating SMe enhances H2 (Singlet)Irradiating SMe enhances H5 (Doublet)
Conclusion Enhancement of the Singlet confirms Target Enhancement of the Doublet confirms Isomer
NOE Interaction Diagram

NOE_Logic cluster_Target Target: 4-chloro-3-(methylthio) cluster_Isomer Isomer: 3-chloro-4-(methylthio) SMe_T S-Me (Irradiated) H2_T H2 (Singlet) SMe_T->H2_T STRONG NOE (Ortho) H5_T H5 (Doublet) SMe_T->H5_T No NOE (Meta/Para) SMe_I S-Me (Irradiated) H2_I H2 (Singlet) SMe_I->H2_I No NOE (Meta) H5_I H5 (Doublet) SMe_I->H5_I STRONG NOE (Ortho)

Figure 2: NOE interaction map. Green arrows indicate positive signal enhancement confirming the structure.

Experimental Protocols

HPLC Separation Method

The methylthio group is lipophilic. However, the positional difference creates a shift in dipole moment.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm.

  • Expected Elution: The 4-chloro-3-(methylthio) isomer typically elutes after the 3-chloro-4-(methylthio) isomer due to the "ortho effect" shielding the polarity of the carboxylic acid, making the target slightly more lipophilic/retained in acidic media.

1D-NOE Difference Spectroscopy
  • Sample Prep: Dissolve ~10 mg of sample in 0.6 mL DMSO-

    
     (preferred for solubility and separating peaks).
    
  • Acquisition:

    • Run a standard 1H-NMR (16 scans) to identify the SMe peak (

      
       ppm) and aromatic region (
      
      
      
      ppm).
    • Set the irradiating frequency exactly on the SMe singlet.

    • Acquire the NOE difference spectrum (interleaved acquisition).

  • Analysis: Phasing the SMe peak negative should yield positive peaks for spatially close protons.

    • If the isolated aromatic singlet (H2) is enhanced

      
      Target Confirmed .
      
    • If the aromatic doublet (H5) is enhanced

      
      Isomer Confirmed .
      

Summary of Physical Properties

Property4-chloro-3-(methylthio)benzoic acid3-chloro-4-(methylthio)benzoic acid
CAS Number Not widely listed (Check Ethyl Ester: 1822631-73-1)Not widely listed (Check Methyl Ester: BD00797024)
Molecular Formula C

H

ClO

S
C

H

ClO

S
Key NMR Feature SMe NOE to H2 (Singlet)SMe NOE to H5 (Doublet)
Synthesis Route Directed (Sandmeyer)

(Major Product)
Predicted pKa ~3.9 (Cl ortho to COOH is absent)~3.8 (Cl is meta, SMe is para)

Note: Due to the scarcity of direct commercial CAS numbers for the free acids, researchers often work with the esters (ethyl/methyl) which follow the same NMR logic.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 282989, 4-Chloro-3-methylbenzoic acid (Structural Analog). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for NOE methodology).
  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. (Reference for regioselectivity rules).

Sources

Safety Operating Guide

4-Chloro-3-(methylthio)benzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Plan

For researchers and facility managers handling 4-Chloro-3-(methylthio)benzoic acid , the disposal protocol is strictly governed by its classification as a Halogenated Organic Acid .

  • Primary Waste Stream: Halogenated Organic Waste (Solid or Liquid).

  • Critical Segregation: Must be separated from Oxidizers (due to the sulfur moiety) and Non-halogenated solvents (due to the chlorine atom).

  • Disposal Method: High-temperature incineration with acid gas scrubbing.

Chemical Profile & Hazard Assessment

To ensure safety, you must understand the "Why" behind the disposal logic. This compound combines three functional groups that dictate its handling:

Functional GroupHazard CharacteristicImpact on Disposal
Benzoic Acid Corrosive / Irritant (Acidic)Must be collected in chemically resistant containers (HDPE/Glass). Do not mix with cyanides or sulfides (risk of HCN/H2S evolution).
Aryl Chloride HalogenatedMANDATORY SEGREGATION. Cannot be burned in standard cement kilns; requires specific incinerators to capture HCl gas and prevent dioxin formation.
Methylthio (-SMe) Odor / Reducing AgentIncompatible with Strong Oxidizers (e.g., Nitric Acid, Peroxides). Oxidation of the sulfur is exothermic and can cause fires in waste drums.

Key Physicochemical Properties:

  • State: Solid (typically off-white/yellow powder).[1]

  • Acidity: Weakly acidic (pKa ~4).

  • Solubility: Low in water; soluble in organic solvents (DMSO, Methanol) and basic aqueous solutions.

Waste Segregation & Handling Protocol

This protocol is a self-validating system. Before disposing, verify the waste stream by checking the pH and the presence of halogens.

A. Solid Waste (Pure Compound or Contaminated Debris)
  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "4-Chloro-3-(methylthio)benzoic acid"[2][3][4]

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated

  • Segregation: Do not place paper towels soaked in oxidizers (like bleach) in this bin.

B. Liquid Waste (Mother Liquors/Reaction Mixtures)
  • pH Check: Ensure the solution is not highly reactive. If mixed with strong bases, the exotherm may be delayed.

  • Solvent Compatibility:

    • If dissolved in Dichloromethane (DCM)

      
      Halogenated Waste  (Standard).
      
    • If dissolved in Methanol/Acetone

      
      Halogenated Waste  (Must be moved to halogenated stream because of the solute, even if the solvent is non-halogenated).
      
  • The "Sulfur Rule": Never pour this waste into a container holding Nitric Acid or concentrated Hydrogen Peroxide. The thioether will oxidize violently to sulfoxide/sulfone.

Operational Workflows (Visualized)

Figure 1: Waste Stream Decision Tree

Caption: Logical flow for categorizing 4-Chloro-3-(methylthio)benzoic acid waste to ensure regulatory compliance.

WasteSegregation Start Start: Waste Generation CheckState Is the waste Solid or Liquid? Start->CheckState Solid Solid Waste (Powder, gloves, paper) CheckState->Solid Liquid Liquid Waste (Solutions) CheckState->Liquid SolidBin BIN: Hazardous Solid Waste (Label: Halogenated) Solid->SolidBin Place in HDPE Jar SolventCheck Does solvent contain Halogens (e.g., DCM)? Liquid->SolventCheck SoluteCheck Solute contains Chlorine. (Auto-classifies as Halogenated) SolventCheck->SoluteCheck No (e.g. Methanol) HaloBin BIN: Halogenated Organic Waste (High Temp Incineration) SolventCheck->HaloBin Yes SoluteCheck->HaloBin Mandatory Transfer

Figure 2: Spill Response Mechanism

Caption: Immediate tactical response for solid spills to prevent contamination and exposure.

SpillResponse Spill Spill Detected PPE 1. Don PPE (Nitrile Gloves, Goggles, N95) Spill->PPE Contain 2. Containment (Do not use water) PPE->Contain Clean 3. Cleanup (Scoop solids / Absorb liquids) Contain->Clean Decon 4. Decontamination (Soap + Water wash) Clean->Decon Disposal 5. Disposal (Halogenated Solid Bin) Clean->Disposal Decon->Disposal Rags/Wipes

Emergency Procedures

ScenarioImmediate ActionTechnical Note
Eye Contact Rinse for 15 mins. Lift eyelids.Acidic nature causes immediate irritation; sulfur compounds can cause delayed sensitivity.
Skin Contact Wash with soap and water.[5] Do not use ethanol. Ethanol may increase transdermal absorption of the benzoic acid derivative.
Spill (Solid) Scoop into container. Avoid dust generation.[1][6][5]Use a HEPA vacuum if available. Do not sweep vigorously.
Fire Use CO2, Dry Chemical, or Foam.[5]Hazard: Burning releases toxic HCl and SOx gases. Firefighters must use SCBA.

Regulatory & Compliance Context

  • EPA (RCRA): While not explicitly P-listed or U-listed by specific CAS in all jurisdictions, this chemical falls under Characteristic Hazardous Waste due to toxicity and halogen content. It must be treated as F-listed if spent halogenated solvents are involved [1].

  • EU (REACH): Classified as Irritant (Xi). Disposal must follow Directive 2008/98/EC on waste.

  • DOT (Transport):

    • Proper Shipping Name: Corrosive solid, acidic, organic, n.o.s. (4-Chloro-3-(methylthio)benzoic acid)

    • Hazard Class: 8

    • Packing Group: III

References

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual. [Link]

  • National Institute of Standards and Technology (NIST). (2023). 4-(Methylthio)benzoic acid, 3-chlorobenzyl ester Data.[4] (Analogous Structure Reference). [Link]

  • PubChem. (2024). Compound Summary: Halogenated Benzoic Acid Derivatives. National Library of Medicine. [Link]

Sources

Personal protective equipment for handling 4-Chloro-3-(methylthio)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

4-Chloro-3-(methylthio)benzoic acid is a functionalized benzoic acid derivative featuring both a halogen (chloro) and a thioether (methylthio) moiety. Due to the limited specific toxicological data available for this precise isomer, safety protocols must be established using Structure-Activity Relationship (SAR) principles, deriving precautions from analogous chlorobenzoic and (alkylthio)benzoic acids (e.g., CAS 51546-12-4, CAS 825-99-0).

Critical Hazards (Inferred):

  • Biohazard/Irritant: High probability of causing severe skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335).

  • Stench Risk: The methylthio group poses a risk of releasing volatile, malodorous sulfur compounds if degraded or subjected to acidic/thermal stress.

  • Corrosivity: As a free acid, it may exhibit corrosive properties toward mucous membranes.

Immediate Action Required:

  • Handling: All operations must be performed within a certified chemical fume hood.

  • Storage: Store at 2–8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the sulfur moiety to sulfoxide/sulfone.

Risk Assessment & Hazard Analysis (GHS Standards)

This compound is classified under the Warning signal word based on read-across data from structurally similar chlorobenzoic and methylthiobenzoic acids.

Hazard ClassCategoryHazard Statement CodeDescription
Skin Corrosion/Irritation Cat 2H315 Causes skin irritation.[1][2][3]
Serious Eye Damage/Irritation Cat 2AH319 Causes serious eye irritation.[1][2][3][4][5]
STOT - Single Exposure Cat 3H335 May cause respiratory irritation.[1][2][4][5]
Acute Toxicity (Oral) Cat 4H302 Harmful if swallowed (Conservative estimate).

Personal Protective Equipment (PPE) Matrix

Select PPE based on the specific task duration and potential for splash exposure.

PPE Selection Table
PPE ComponentMaterial / TypeSpecification / StandardRationale
Hand Protection Nitrile Rubber (Double Gloving)Thickness: ≥ 0.11 mmBreakthrough: > 480 minNitrile offers excellent resistance to organic acids. Double gloving prevents permeation of sulfur-containing byproducts.
Eye Protection Chemical Goggles ANSI Z87.1 / EN 166Safety glasses are insufficient due to the risk of fine dust generation and acidic nature.
Respiratory N95 / P100 (Solids)ABEK1 (Solutions)NIOSH / EN 143Required if weighing outside a fume hood (not recommended). Use ABEK filters if heating generates sulfur odors.
Body Protection Lab Coat (High-neck)Cotton/Polyester BlendMust cover the neck to prevent dust accumulation on skin.

Operational Handling Protocol

A. Workflow Visualization

The following diagram outlines the critical path for safe handling, emphasizing containment and atmosphere control.

HandlingProtocol Storage 1. Cold Storage (2-8°C, Argon) Equilibration 2. Thermal Equilibration (Warm to RT in Desiccator) Storage->Equilibration Prevent Condensation Weighing 3. Weighing (Fume Hood + Ionizer) Equilibration->Weighing Avoid Hydrolysis Dissolution 4. Dissolution (Add Solvent to Solid) Weighing->Dissolution Minimize Dust Reaction 5. Reaction Setup (Inert Atmosphere) Dissolution->Reaction Transfer Waste 6. Waste Disposal (Segregated Stream) Reaction->Waste Quench & Dispose

Figure 1: Operational workflow for handling sensitive sulfur-containing organic acids.

B. Step-by-Step Methodology

1. Pre-Operational Prep:

  • Remove the container from the refrigerator and place it in a desiccator. Allow it to warm to room temperature (approx. 30 mins) before opening. This prevents water condensation, which can degrade the acid chloride (if forming) or oxidize the thioether.

2. Weighing Procedure:

  • Location: Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Static Control: Use an anti-static gun or ionizer bar, as organic acid crystals often carry static charge, leading to scattering.

  • Technique: Use a disposable anti-static weighing boat. Do not return excess material to the stock container to avoid cross-contamination.

3. Solubilization:

  • Solvents: Soluble in DMSO, Methanol, Dichloromethane (DCM), and Ethyl Acetate.

  • Protocol: Add the solvent to the solid slowly. If using DCM, be aware that the density difference may cause the solid to float initially. Vortex or sonicate briefly to ensure homogeneity.

4. Reaction Setup:

  • Inertion: If using this compound as a building block (e.g., for amide coupling), purge the reaction vessel with Nitrogen or Argon. The methylthio group is susceptible to oxidation (to sulfoxide) by ambient oxygen over long reaction times.

Emergency Response & Decontamination

ScenarioImmediate ActionDecontamination Agent
Skin Contact Wash with soap and water for 15 min.Polyethylene Glycol 400 (PEG 400) or standard soap.
Eye Contact Rinse with water for 15 min; lift eyelids.[1][2]Saline solution (if available), then water.
Spill (Solid) Cover with dry lime or soda ash.Scoop into container; wipe area with 10% bleach to oxidize sulfur residues (odor control).
Fire Use Dry Chemical, CO2, or Foam.[4][5]Do NOT use water jet (spreads material).[3] Emits SOx and HCl fumes.

Waste Disposal Strategy

Disposal must comply with local environmental regulations (e.g., RCRA in the US, Catalogue of Waste in EU).

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid, peroxides) as this can cause exothermic oxidation of the sulfur moiety.

  • Classification:

    • Primary Stream: Halogenated Organic Waste (due to the Chlorine atom).

    • Secondary Stream: Sulfur-containing Organic Waste (if your facility separates high-sulfur content).

  • Labeling: Clearly label waste containers as "Contains Organic Acid / Organosulfur / Halogenated".

References

  • National Institute of Standards and Technology (NIST) .[6] Mass Spectrum of Benzoic acid, 4-chloro-3-methyl- (Analog). NIST Chemistry WebBook, SRD 69.[6] Available at: [Link]

  • PubChem . Compound Summary: 4-Chloro-3-methylbenzoic acid (Structural Analog for Toxicity). National Library of Medicine. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.